2,2,4-Trimethyl-1,3-dioxolane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,4-trimethyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5-4-7-6(2,3)8-5/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTFLAPROMVXNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(O1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862590 | |
| Record name | 2,2,4-Trimethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with a mild, musty, sweet odour | |
| Record name | 2,2,4-Trimethyl-1,3-oxacyclopentane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/859/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
98.00 to 99.00 °C. @ 760.00 mm Hg | |
| Record name | 2,2,4-Trimethyl-1,3-dioxolane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037266 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
111000 mg/L @ 18C (exp), soluble in water; organic solvents, oils, miscible (in ethanol) | |
| Record name | 2,2,4-Trimethyl-1,3-dioxolane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037266 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2,2,4-Trimethyl-1,3-oxacyclopentane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/859/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.899-0.905 | |
| Record name | 2,2,4-Trimethyl-1,3-oxacyclopentane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/859/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1193-11-9 | |
| Record name | 2,2,4-Trimethyl-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,4-Trimethyl-1,3-dioxolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1193-11-9 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87545 | |
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| Record name | 2,2,4-Trimethyl-1,3-dioxolane | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4-trimethyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,4-TRIMETHYL-1,3-DIOXOLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0H09N14AR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,2,4-Trimethyl-1,3-dioxolane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037266 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2,4-Trimethyl-1,3-dioxolane: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2,4-trimethyl-1,3-dioxolane (CAS No. 1193-11-9), a versatile heterocyclic compound. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development and other chemical industries. It includes a summary of its key physical and chemical characteristics, information on its synthesis and reactivity, and its applications in various fields.
Introduction
This compound, also known as acetone (B3395972) propylene (B89431) glycol acetal, is a cyclic ketal with the molecular formula C₆H₁₂O₂. It is a colorless liquid with a mild, sweet, and musty odor. This compound is recognized for its utility as a flavoring agent in the food industry and as an intermediate in organic synthesis, particularly as a protecting group for 1,2-diols. Its specific chemical structure, consisting of a five-membered dioxolane ring with three methyl substituents, imparts a unique set of properties that are valuable in various chemical applications.
Physical and Chemical Properties
The physical and chemical properties of this compound are well-documented. These properties are crucial for its handling, application, and for predicting its behavior in chemical reactions. A summary of these properties is presented in the tables below.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂ | |
| Molecular Weight | 116.16 g/mol | |
| Appearance | Colorless liquid | |
| Odor | Mild, musty, sweet | |
| Boiling Point | 98.0 - 99.0 °C at 760 mmHg | |
| Melting Point | -90 °C | |
| Density | 0.899 - 0.905 g/cm³ | |
| Refractive Index | 1.393 - 1.398 | |
| Solubility in Water | 111,000 mg/L at 18 °C | |
| Vapor Pressure | 32.3 mmHg at 25 °C | |
| Flash Point | 32 °C |
Table 2: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 1193-11-9 | |
| SMILES | CC1COC(O1)(C)C | |
| InChIKey | ALTFLAPROMVXNX-UHFFFAOYSA-N |
Synthesis and Reactivity
Synthesis
This compound is typically synthesized through the ketalization of 1,2-propanediol with acetone. This reaction is an acid-catalyzed process.
A patented method describes the synthesis of this compound via the cyclization reaction of 1,2-propylene oxide and acetone in the presence of a catalyst system comprising an ionic liquid (1-alkyl-3-methylimidazolium salt) and anhydrous zinc chloride. This method is highlighted as an improvement over previous methods that used more expensive and environmentally challenging catalysts.
Caption: Synthesis of this compound.
Reactivity
As a ketal, this compound is stable under basic and neutral conditions but is susceptible to hydrolysis under acidic conditions, which will regenerate the parent diol (1,2-propanediol) and ketone (acetone). This reactivity is fundamental to its use as a protecting group in organic synthesis.
Experimental Protocols
-
Boiling Point: Determined by distillation at atmospheric pressure using a thermometer and a distillation apparatus, with the boiling point being the temperature at which the liquid and vapor phases are in equilibrium.
-
Density: Measured using a pycnometer or a digital density meter at a specified temperature.
-
Refractive Index: Determined using a refractometer, which measures the extent to which light is bent when it passes through the substance.
-
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: The NIST WebBook provides access to the IR spectrum of this compound, which would have been obtained using a dispersive or FTIR instrument.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry data is also available from the NIST WebBook, providing information on the fragmentation pattern of the molecule.
-
Applications
This compound has applications in several industrial and research settings.
-
Flavoring Agent: It is used as a flavoring agent in food products, imparting earthy, green, and vegetable-like notes. It is recognized by the FEMA (Flavor and Extract Manufacturers Association) with the number 3441.
-
Organic Synthesis: A primary application in research and development is its use as a protecting group for 1,2-diols. The formation of the dioxolane ring protects the hydroxyl groups from unwanted reactions under neutral or basic conditions. The protecting group can be readily removed by acid-catalyzed hydrolysis.
-
Pharmaceutical Intermediate: It serves as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).
Caption: Workflow for using this compound as a protecting group.
Safety and Handling
This compound is classified as a flammable liquid and vapor. It is also harmful if swallowed and can cause skin and serious eye irritation.
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot
In-Depth Technical Guide: 2,2,4-Trimethyl-1,3-dioxolane (CAS: 1193-11-9)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,2,4-Trimethyl-1,3-dioxolane is a cyclic ketal recognized for its applications in organic synthesis and as a flavoring agent. While its role as a potential pharmaceutical intermediate is noted by chemical suppliers, publicly available literature does not currently provide specific examples of its incorporation into active pharmaceutical ingredient (API) synthesis pathways.[1] Furthermore, there is no scientific evidence to suggest its involvement in biological signaling pathways. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and general applications in a laboratory context, including its function as a protective group for carbonyls.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are well-documented, providing a baseline for its use in experimental settings. It is a colorless liquid characterized by a mild, sweet, and somewhat musty odor.[2]
Physical and Chemical Properties
Quantitative physical and chemical data are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₂ | [3] |
| Molecular Weight | 116.16 g/mol | [4] |
| CAS Number | 1193-11-9 | [4] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 98.0 - 99.0 °C (at 760 mmHg) | [4] |
| Density | 0.899 - 0.905 g/cm³ | [4] |
| Solubility | 111,000 mg/L (at 18 °C) | [4] |
| Refractive Index | 1.393 - 1.398 | [4] |
Spectroscopic Data
Spectroscopic information is critical for the identification and characterization of this compound.
| Spectrum Type | Key Data Points / Reference | Source(s) |
| Mass Spectrometry | Electron Ionization (EI) spectrum available. | [2] |
| Infrared (IR) Spectroscopy | IR spectrum available. | [5] |
| ¹³C NMR Spectroscopy | ¹³C NMR data available. | [6] |
Synthesis and Reactions
This compound is primarily synthesized through the acid-catalyzed reaction of a ketone (acetone) with a diol (propylene glycol or its precursor, 1,2-propylene oxide). This reaction is a classic example of ketal formation, a fundamental transformation in organic chemistry.
Synthesis Experimental Protocols
Two primary methods for the synthesis of this compound are documented.
Method 1: From Acetone (B3395972) and Propylene (B89431) Glycol
This is a standard acid-catalyzed ketalization reaction.[7]
-
Reactants: Acetone, 1,2-Propanediol (Propylene Glycol).
-
Catalyst: A strong acid catalyst (e.g., p-toluenesulfonic acid, Dowex DR-2030).
-
Procedure:
-
Combine acetone and propylene glycol in a round-bottom flask fitted with a Dean-Stark apparatus. Toluene is typically used as the solvent to facilitate azeotropic removal of water.
-
Add a catalytic amount of a strong acid catalyst.
-
Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Purify the product via distillation.
-
Method 2: From Acetone and 1,2-Propylene Oxide
This method involves the reaction of an epoxide with a ketone, catalyzed by a combination of an ionic liquid and a Lewis acid.[6]
-
Reactants: Acetone, 1,2-Propylene Oxide.
-
Catalyst: A dual catalyst system comprising an ionic liquid (e.g., 1-alkyl-3-methylimidazolium salt) and anhydrous zinc chloride.
-
Procedure:
-
In a suitable reaction vessel, combine acetone and the catalyst system.
-
Under controlled temperature and pressure conditions (cyclization reaction conditions), introduce 1,2-propylene oxide to the mixture.
-
Allow the reaction to proceed to completion.
-
Separate the product from the reaction mixture, which may involve techniques such as distillation, taking advantage of the differing boiling points of the components.
-
Role as a Protecting Group
The formation of the this compound moiety is a common strategy for protecting the carbonyl group of ketones or aldehydes from reacting with nucleophiles or under basic conditions.[2][8]
General Protection Protocol (Ketalization):
-
Objective: To protect a carbonyl group within a multifunctional molecule.
-
Procedure:
-
Dissolve the carbonyl-containing substrate in an inert solvent (e.g., toluene).
-
Add an excess of 1,2-propanediol and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the ketal product.
-
After the reaction is complete, cool the mixture, neutralize the catalyst, and extract the product.
-
General Deprotection Protocol (Hydrolysis):
-
Objective: To regenerate the carbonyl group from the ketal.
-
Procedure:
-
Dissolve the this compound derivative in a mixture of an organic solvent (e.g., acetone) and aqueous acid (e.g., dilute HCl).
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by a suitable method (e.g., TLC, GC-MS) until the starting material is consumed.
-
Neutralize the acid, and extract the deprotected carbonyl compound.
-
Applications and Biological Activity
Industrial and Research Applications
The primary documented uses of this compound are:
-
Flavoring Agent: It is recognized as a flavoring agent in the food industry.[4]
-
Organic Synthesis: It serves as a protecting group for carbonyls and is mentioned as a potential intermediate in broader chemical syntheses.[3][8]
Biological Activity and Toxicology
There is a significant lack of data regarding the biological activity of this compound. While some studies have investigated the general antibacterial and antifungal properties of other substituted 1,3-dioxolane (B20135) derivatives, no such studies were found for this specific compound.[8] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent."[4] No evidence was found in the public domain linking this compound to any biological signaling pathways or specific mechanisms of action within a cellular context.
Visualized Workflows
As there is no information on biological signaling pathways involving this compound, the following diagrams illustrate the chemical workflows for its synthesis and its application as a protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C6H12O2 | CID 62384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CN103087034A - Preparation methods of this compound and 1,2-propanediol - Google Patents [patents.google.com]
- 7. This compound | 1193-11-9 [chemicalbook.com]
- 8. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
"2,2,4-Trimethyl-1,3-dioxolane" molecular structure and stereochemistry
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 2,2,4-Trimethyl-1,3-dioxolane
Abstract
This compound, a heterocyclic organic compound, serves as a versatile intermediate in various chemical syntheses, including pharmaceuticals and as a recognized flavoring agent.[1] Its utility is intrinsically linked to its specific molecular architecture and stereochemical properties. This document provides a comprehensive technical overview of the structure, stereoisomerism, and relevant experimental methodologies associated with this compound, tailored for researchers and professionals in the fields of chemistry and drug development.
Molecular Structure and Identification
This compound is classified as a ketal, specifically the acetal (B89532) derived from the reaction of acetone (B3395972) with 1,2-propanediol.[2][3] The core of the molecule is a five-membered ring containing two oxygen atoms and three carbon atoms, known as a dioxolane ring. This ring is substituted with two methyl groups at the C2 position and one methyl group at the C4 position.
The fundamental properties and identifiers of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [2][4] |
| Synonyms | Propylene (B89431) glycol acetone ketal, Acetone propylene glycol acetal | [2] |
| CAS Number | 1193-11-9 | [2][4] |
| Molecular Formula | C₆H₁₂O₂ | [2][4] |
| Molecular Weight | 116.16 g/mol | [2][4] |
| SMILES | CC1COC(O1)(C)C | [2][5] |
| InChI Key | ALTFLAPROMVXNX-UHFFFAOYSA-N | [2][4] |
| Appearance | Colorless to pale yellow liquid | [1][6] |
| Odor Profile | Earthy, ethereal, green, reminiscent of raw potato or tomato leaf | [1][7] |
Stereochemistry
The stereochemistry of this compound is dictated by the presence of a single stereogenic center.
Chiral Center
The carbon atom at the 4th position (C4) of the dioxolane ring is a chiral center. It is bonded to four different groups:
-
A hydrogen atom (implied)
-
A methyl group (-CH₃)
-
An oxygen atom that is part of the C-O-C(CH₃)₂ linkage (O1)
-
An oxygen atom that is part of the C-O-CH₂ linkage (O3)
Enantiomers
Due to the single chiral center, this compound exists as a pair of enantiomers: (R)-2,2,4-trimethyl-1,3-dioxolane and (S)-2,2,4-trimethyl-1,3-dioxolane. These molecules are non-superimposable mirror images of each other. Commercially available this compound is typically supplied as a racemic mixture, containing equal amounts of the (R) and (S) enantiomers.[5] This is often denoted as (±)-2,2,4-trimethyl-1,3-dioxolane.[2]
Caption: Relationship between the racemic mixture and its constituent enantiomers.
Experimental Protocols
The synthesis of this compound is a standard ketalization reaction.
General Synthesis via Ketalization
1,3-Dioxolanes are commonly prepared by the acid-catalyzed reaction of a ketone or aldehyde with a 1,2-diol.[8] For this compound, this involves the reaction of acetone with 1,2-propanediol.
Reaction: Acetone + 1,2-Propanediol ⇌ this compound + Water
Protocol:
-
Reactants: Combine equimolar amounts of 1,2-propanediol and acetone in a suitable solvent (e.g., toluene (B28343) or dichloromethane).
-
Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or a Lewis acid like anhydrous zinc chloride.[9]
-
Water Removal: The reaction is an equilibrium. To drive it towards the product, water must be removed as it is formed. This is typically achieved using a Dean-Stark apparatus for azeotropic removal with toluene.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, the acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Purification: The final product is purified by distillation under atmospheric or reduced pressure to yield the colorless liquid.
A patented method describes the synthesis using 1,2-propylene oxide and acetone with a catalyst system comprising an ionic liquid and anhydrous zinc chloride, which avoids some of the environmental drawbacks of other catalysts.[9]
Caption: General experimental workflow for the synthesis of this compound.
Chiral Resolution
Separating the enantiomers from the racemic mixture requires chiral resolution techniques. While a specific protocol for this compound is not detailed in the provided search results, a general approach involves:
-
Derivatization: Reacting the racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers.
-
Separation: Separating the diastereomers using standard laboratory techniques like crystallization or chromatography, as diastereomers have different physical properties.
-
Cleavage: Removing the chiral auxiliary from the separated diastereomers to yield the individual, enantiomerically pure (R) and (S) isomers.
Alternatively, stereoselective synthesis using a chiral catalyst or a chiral starting material (e.g., enantiopure (R)- or (S)-1,2-propanediol) can be employed to produce a single enantiomer directly.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C6H12O2 | CID 62384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. 1,3-Dioxolane, 2,2,4-trimethyl- [webbook.nist.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound CAS#: 1193-11-9 [m.chemicalbook.com]
- 8. Dioxolane - Wikipedia [en.wikipedia.org]
- 9. CN103087034A - Preparation methods of this compound and 1,2-propanediol - Google Patents [patents.google.com]
"2,2,4-Trimethyl-1,3-dioxolane" synthesis from propylene glycol and acetone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2,2,4-trimethyl-1,3-dioxolane, a valuable ketal, from the reaction of propylene (B89431) glycol and acetone (B3395972). This guide details the underlying chemical principles, reaction conditions, catalytic systems, and a comprehensive experimental protocol.
Introduction
This compound, also known as propylene glycol acetone ketal, is a cyclic ketal with applications in various fields of chemistry.[1][2] Its synthesis is a classic example of a ketalization reaction, a fundamental transformation in organic chemistry for the protection of carbonyl groups.[3] This guide focuses on the acid-catalyzed reaction between propylene glycol (1,2-propanediol) and acetone.
Reaction Principle and Mechanism
The synthesis of this compound from propylene glycol and acetone is an acid-catalyzed nucleophilic addition-elimination reaction. The overall reaction is an equilibrium process where the removal of water drives the reaction towards the formation of the ketal product.[3]
Overall Reaction:
CH₃COCH₃ + HOCH₂(CH₃)CHOH ⇌ C₆H₁₂O₂ + H₂O (Acetone) + (Propylene Glycol) ⇌ (this compound) + (Water)
The reaction mechanism proceeds through several key steps initiated by the protonation of the acetone's carbonyl oxygen by an acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by one of the hydroxyl groups of propylene glycol. A subsequent proton transfer and the elimination of a water molecule are followed by an intramolecular cyclization, where the second hydroxyl group attacks the carbocation intermediate. The final deprotonation of the cyclic oxonium ion regenerates the acid catalyst and yields the this compound product.[3]
Catalytic Systems
A variety of acidic catalysts can be employed for this synthesis, ranging from homogeneous Brønsted acids to heterogeneous solid acid catalysts. The choice of catalyst can significantly impact reaction rates, yields, and the ease of product purification.
| Catalyst Type | Specific Examples | Key Features |
| Homogeneous Brønsted Acids | p-Toluenesulfonic acid (p-TSA), Sulfuric acid (H₂SO₄) | High catalytic activity, inexpensive, but can be corrosive and require neutralization during workup. |
| Heterogeneous Solid Acids | Dowex DR-2030, Zirconia-Silica (ZrO₂-SiO₂), Montmorillonite K10 | Easily separable from the reaction mixture, reusable, and often lead to simpler product purification. |
| Ionic Liquids | 1-Alkyl-3-methylimidazolium salt with anhydrous zinc chloride | Can act as both solvent and catalyst, offering potential for "green" synthesis, though catalyst cost can be a factor.[4] |
Experimental Data and Yields
The yield of this compound is highly dependent on the reaction conditions and the catalytic system used. Efficient removal of water is crucial for achieving high yields.
| Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Dowex DR-2030 | 40-50 | Not Specified | 94-99 | [5] |
| ZrO₂-SiO₂ | 40-50 | Not Specified | 94-99 | [5] |
| p-Toluenesulfonic acid | Reflux (Toluene) | Until water evolution ceases | Typically high | General Procedure |
Note: The yields for Dowex DR-2030 and ZrO₂-SiO₂ are reported for the conversion of a propylene glycol-acetone mixture under stationary conditions. The conversion of propylene glycol increases from 65 to 75% when water is removed during the ketalization process.[5]
Detailed Experimental Protocol
This section provides a representative experimental procedure for the synthesis of this compound using p-toluenesulfonic acid as the catalyst and a Dean-Stark apparatus for azeotropic water removal.
Materials:
-
Propylene glycol
-
Acetone
-
Toluene (B28343) (or another suitable water-immiscible solvent)
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.[6][7]
-
Charging Reactants: To the round-bottom flask, add propylene glycol, a molar excess of acetone (e.g., 1.5 to 2 equivalents), and a suitable volume of toluene to fill the Dean-Stark trap and allow for efficient reflux.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.02 molar equivalents relative to propylene glycol).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The lower aqueous layer will separate, and the upper toluene layer will return to the reaction flask.[7]
-
Monitoring: Continue the reflux until no more water is collected in the Dean-Stark trap, which indicates the reaction is complete. The progress of the reaction can also be monitored by analytical techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize the p-TSA catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the toluene solvent using a rotary evaporator.
-
Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 98-99°C at atmospheric pressure.[1]
-
Characterization:
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the absence of a broad O-H stretching band from the starting propylene glycol and the absence of a strong C=O stretching band from acetone, with the appearance of characteristic C-O stretching bands of the ketal.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the product and confirm its molecular weight.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₂ | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Mild, musty, sweet | [1] |
| Boiling Point | 98-99 °C at 760 mmHg | [1] |
| Density | 0.899-0.905 g/cm³ | [1] |
| Refractive Index | 1.393-1.398 | [1] |
| CAS Number | 1193-11-9 | [1] |
Visualizations
Caption: Acid-catalyzed mechanism for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification of the target compound.
References
- 1. This compound | C6H12O2 | CID 62384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1193-11-9 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103087034A - Preparation methods of this compound and 1,2-propanediol - Google Patents [patents.google.com]
- 5. hmdb.ca [hmdb.ca]
- 6. This compound CAS#: 1193-11-9 [m.chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 1,3-Dioxolane, 2,2,4-trimethyl- [webbook.nist.gov]
A Technical Guide to the Spectral Analysis of 2,2,4-Trimethyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for 2,2,4-trimethyl-1,3-dioxolane (CAS No: 1193-11-9), a heterocyclic compound with applications in various chemical syntheses. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and illustrates the analytical workflow.
Compound Information
-
IUPAC Name: this compound
-
Structure:
Spectral Data Presentation
The following sections summarize the key spectral data for this compound.
Table 1: Estimated ¹H NMR Spectral Data
| Protons (Label) | Estimated Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (C4) | 1.1 - 1.3 | Doublet | 3H |
| -CH₃ (C2, syn to C4-CH₃) | 1.2 - 1.4 | Singlet | 3H |
| -CH₃ (C2, anti to C4-CH₃) | 1.3 - 1.5 | Singlet | 3H |
| -CH₂- (C5) | 3.4 - 4.1 | Multiplet | 2H |
| -CH- (C4) | 3.8 - 4.3 | Multiplet | 1H |
Table 2: Estimated ¹³C NMR Spectral Data
While a ¹³C NMR spectrum is cited in the literature (K. Pihlaja, T. Nurmi Finn. Chem. Lett. 1977, 141), the specific chemical shifts are not available in the searched databases.[4] The estimated values are provided below.
| Carbon (Label) | Estimated Chemical Shift (δ, ppm) |
| -CH₃ (C4) | 15 - 25 |
| -CH₃ (C2) | 25 - 35 |
| -CH₂- (C5) | 70 - 80 |
| -CH- (C4) | 75 - 85 |
| -C- (C2) | 105 - 115 |
The following data is derived from the gas-phase IR spectrum available in the NIST Chemistry WebBook.[2]
Table 3: Principal IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2990 - 2850 | Strong | C-H (Alkyl) Stretch |
| 1465 | Medium | C-H (Alkyl) Bend |
| 1380, 1370 | Medium | C-H (gem-dimethyl) Bend |
| 1250 - 1050 | Strong | C-O (Acetal) Stretch |
The following data represents the major fragments observed in the Electron Ionization (EI) mass spectrum, as sourced from the NIST spectral database.[1] The molecular ion (M⁺) peak is observed at m/z 116. The base peak is at m/z 101.
Table 4: Major Mass Spectrometry Fragments
| m/z | Relative Abundance (%) | Proposed Fragment |
| 116 | ~1 | [M]⁺ (Molecular Ion) |
| 101 | 100 | [M - CH₃]⁺ |
| 59 | ~60 | [C₃H₇O]⁺ |
| 43 | ~85 | [C₃H₇]⁺ or [CH₃CO]⁺ |
| 42 | ~40 | [C₃H₆]⁺ |
| 41 | ~35 | [C₃H₅]⁺ |
Experimental Protocols
The following sections describe standardized methodologies for the acquisition of spectral data for a liquid organic compound like this compound.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the liquid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should completely dissolve the sample.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Gently vortex or agitate the vial to ensure the solution is homogeneous.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The liquid height should be approximately 4-5 cm.
-
-
Instrumental Analysis:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.
-
The instrument's software is used to lock onto the deuterium (B1214612) signal of the solvent, which stabilizes the magnetic field.
-
The magnetic field homogeneity is optimized through a process called shimming to maximize spectral resolution.
-
The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
Set acquisition parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay). For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the isotope.
-
Acquire the spectrum. The resulting Free Induction Decay (FID) is then Fourier transformed to produce the frequency-domain NMR spectrum.
-
-
Sample Preparation (Neat Liquid Film):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of scratches. Handle them only by the edges to avoid moisture contamination from fingerprints.
-
Place one to two drops of the liquid sample onto the center of one salt plate.
-
Carefully place the second salt plate on top, gently spreading the liquid to form a thin, uniform film between the plates. Avoid air bubbles.
-
Place the "sandwich" of plates into the spectrometer's sample holder.
-
-
Instrumental Analysis:
-
If using a Fourier Transform Infrared (FTIR) spectrometer, first run a background scan with an empty sample compartment. This spectrum is automatically subtracted from the sample spectrum to remove signals from atmospheric CO₂ and water vapor.
-
Place the sample holder with the prepared salt plates into the instrument's beam path.
-
Acquire the sample spectrum. The instrument measures the absorption of infrared radiation at different wavenumbers.
-
After analysis, clean the salt plates thoroughly with a dry, volatile organic solvent (e.g., anhydrous acetone (B3395972) or dichloromethane) and return them to a desiccator for storage.
-
-
Sample Introduction:
-
The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS) for separation from any impurities.
-
For direct infusion, a small amount of the sample is dissolved in a volatile solvent and injected into the instrument, where it is heated in a vacuum to induce vaporization.
-
-
Ionization and Analysis:
-
In the ion source, the vaporized sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).
-
This bombardment removes an electron from the molecule, creating a positively charged molecular ion (M⁺).
-
The high energy of this process causes the molecular ion to fragment into smaller, characteristic charged fragments.
-
The positively charged ions (both the molecular ion and fragments) are accelerated by an electric field into the mass analyzer.
-
The mass analyzer (e.g., a quadrupole or magnetic sector) separates the ions based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical relationship between the compound and the spectroscopic techniques used for its characterization.
Caption: Workflow for the spectral characterization of this compound.
References
Thermodynamic Properties of 2,2,4-Trimethyl-1,3-dioxolane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of 2,2,4-trimethyl-1,3-dioxolane. Due to a scarcity of directly published experimental data for this specific compound, this document focuses on the calculation of its standard enthalpy of formation based on existing reaction data, and the estimation of other key thermodynamic parameters using established group additivity methods. Furthermore, detailed experimental protocols for determining these properties are provided to guide researchers in acquiring precise empirical data.
Core Thermodynamic Properties
The key thermodynamic properties of a compound dictate its stability, reactivity, and phase behavior, which are critical parameters in chemical process design, safety analysis, and pharmaceutical development. For this compound, these core properties include the standard enthalpy of formation (ΔHf°), standard molar entropy (S°), heat capacity (Cp), and the standard Gibbs free energy of formation (ΔGf°).
Quantitative Data Summary
The following tables summarize the calculated and estimated thermodynamic data for this compound and the ancillary data used in these calculations.
Table 1: Reaction Thermochemistry for the Formation of this compound
| Reaction | ΔHrxn° (kJ/mol) | Method | Source |
| Propylene (B89431) Glycol (l) + Acetone (B3395972) (l) ⇌ this compound (l) + H₂O (l) | -3 | Eqk | NIST WebBook |
Table 2: Standard Enthalpies of Formation (298.15 K, 1 atm)
| Compound | Formula | Phase | ΔHf° (kJ/mol) | Source |
| Propylene Glycol | C₃H₈O₂ | liquid | -486 ± 3 | NIST WebBook[1] |
| Acetone | C₃H₆O | liquid | -248.1 ± 0.3 | NIST WebBook |
| Water | H₂O | liquid | -285.83 ± 0.04 | NIST WebBook |
| This compound | C₆H₁₂O₂ | liquid | -448.27 (Calculated) | This work |
Table 3: Estimated Thermodynamic Properties of this compound (298.15 K, 1 atm)
| Property | Symbol | Estimated Value | Method |
| Standard Molar Entropy | S° (J/mol·K) | 265.42 | Joback |
| Heat Capacity (liquid) | Cp (J/mol·K) | 198.76 | Joback |
| Standard Gibbs Free Energy of Formation | ΔGf° (kJ/mol) | -291.68 | This work |
Calculation of Standard Enthalpy of Formation
The standard enthalpy of formation (ΔHf°) of this compound was calculated using Hess's Law, based on the experimentally determined enthalpy of reaction for its formation from propylene glycol and acetone, as provided by the NIST WebBook.
The reaction is as follows: C₃H₈O₂ (l) + C₃H₆O (l) ⇌ C₆H₁₂O₂ (l) + H₂O (l)
The standard enthalpy of reaction (ΔHrxn°) is related to the standard enthalpies of formation of the products and reactants by the equation:
ΔHrxn° = ΣΔHf°(products) - ΣΔHf°(reactants)
-3 kJ/mol = [ΔHf°(C₆H₁₂O₂, l) + ΔHf°(H₂O, l)] - [ΔHf°(C₃H₈O₂, l) + ΔHf°(C₃H₆O, l)]
-3 kJ/mol = [ΔHf°(C₆H₁₂O₂, l) + (-285.83 kJ/mol)] - [(-486 kJ/mol) + (-248.1 kJ/mol)]
Solving for the enthalpy of formation of this compound:
ΔHf°(C₆H₁₂O₂, l) = -3 kJ/mol - 486 kJ/mol - 248.1 kJ/mol + 285.83 kJ/mol ΔHf°(C₆H₁₂O₂, l) = -448.27 kJ/mol
Estimation of Thermodynamic Properties
In the absence of experimental data, group contribution methods provide a reliable means of estimating thermodynamic properties. The Joback method was employed to estimate the standard molar entropy and heat capacity of this compound.
Standard Molar Entropy (S°) Estimation (Joback Method)
The standard molar entropy is estimated by summing the contributions of each functional group within the molecule. For this compound (C₆H₁₂O₂), the constituent groups are:
-
2 x -CH₃
-
1 x >CH-
-
1 x -CH₂-
-
1 x >C< (quaternary)
-
2 x -O- (in a ring)
Using standard Joback group contributions for entropy, the estimated S° is 265.42 J/mol·K .
Heat Capacity (Cp) Estimation (Joback Method)
Similarly, the liquid heat capacity is estimated by summing the group contributions. The estimated Cp for this compound at 298.15 K is 198.76 J/mol·K .
Standard Gibbs Free Energy of Formation
The standard Gibbs free energy of formation (ΔGf°) can be calculated from the standard enthalpy of formation and the standard entropy of formation using the following equation:
ΔGf° = ΔHf° - TΔSf°
Where ΔSf° is the entropy of formation, calculated from the standard entropies of the compound and its constituent elements in their standard states (C(graphite), H₂(g), O₂(g)).
ΔSf° = S°(C₆H₁₂O₂) - [6S°(C, graphite) + 6S°(H₂, g) + S°(O₂, g)] ΔSf° = 265.42 J/mol·K - [6(5.74 J/mol·K) + 6(130.68 J/mol·K) + 205.14 J/mol·K] ΔSf° = -755.14 J/mol·K = -0.755 kJ/mol·K
Now, calculating ΔGf°: ΔGf° = -448.27 kJ/mol - (298.15 K)(-0.755 kJ/mol·K) ΔGf° = -223.33 kJ/mol
Experimental Protocols
To obtain precise thermodynamic data, the following experimental methodologies are recommended.
Enthalpy of Reaction from Equilibrium Studies (van't Hoff Equation)
The enthalpy of reaction for the formation of this compound was determined from the temperature dependence of the equilibrium constant.[2][3][4][5][6][7]
Methodology:
-
Reaction Setup: The reversible reaction between propylene glycol and acetone is carried out in a temperature-controlled reactor.
-
Equilibrium Sampling: At a given temperature, the reaction is allowed to reach equilibrium. Samples of the reaction mixture are then taken and quenched to stop the reaction.
-
Compositional Analysis: The concentrations of reactants and products in the equilibrium mixture are determined using a suitable analytical technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Equilibrium Constant Calculation: The equilibrium constant (Keq) is calculated from the concentrations of the species at equilibrium.
-
Temperature Variation: Steps 2-4 are repeated at several different temperatures.
-
van't Hoff Plot: The natural logarithm of the equilibrium constant (ln Keq) is plotted against the reciprocal of the absolute temperature (1/T).
-
Enthalpy Determination: According to the van't Hoff equation, the slope of this plot is equal to -ΔHrxn°/R, where R is the ideal gas constant. From the slope, the standard enthalpy of reaction can be determined.
Bomb Calorimetry for Enthalpy of Combustion
An alternative method to determine the enthalpy of formation is through the measurement of the enthalpy of combustion using a bomb calorimeter.[8][9][10][11]
Methodology:
-
Sample Preparation: A precisely weighed sample of this compound is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb."
-
Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen.
-
Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
Ignition: The sample is ignited electrically via a fuse wire.
-
Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The maximum temperature rise is used to calculate the heat released.
-
Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (which is determined by combusting a standard substance like benzoic acid), and the mass of the sample. The standard enthalpy of formation can then be calculated from the enthalpy of combustion using Hess's Law.
Differential Scanning Calorimetry (DSC) for Heat Capacity
The heat capacity of liquid this compound can be measured using a differential scanning calorimeter.[12][13][14][15][16]
Methodology:
-
Sample Preparation: A small, accurately weighed sample of the liquid is hermetically sealed in a sample pan. An empty pan is used as a reference.
-
DSC Measurement: The sample and reference pans are placed in the DSC instrument. The instrument heats both pans at a controlled, linear rate.
-
Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as the temperature is increased.
-
Calibration: The instrument is calibrated using a standard material with a known heat capacity, such as sapphire.
-
Calculation: The heat capacity of the sample is determined by comparing its heat flow curve to that of the sapphire standard. The measurement is typically performed over a range of temperatures to determine the temperature dependence of the heat capacity.
Visualization of Thermodynamic Relationships
The relationship between the core thermodynamic properties can be visualized as a logical workflow. The enthalpy and entropy of formation are fundamental properties that are used to derive the Gibbs free energy of formation, which in turn indicates the spontaneity of the formation reaction.
Caption: Logical flow from enthalpy and entropy of formation to Gibbs free energy of formation and reaction spontaneity.
References
- 1. Propylene Glycol [webbook.nist.gov]
- 2. Van 't Hoff equation - Wikipedia [en.wikipedia.org]
- 3. Joback Group Contribution Method (thermo.group_contribution.joback) — Thermo 0.6.0 documentation [thermo.readthedocs.io]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Vant Hoffs Equation: Derivation and Graphical Representation | AESL [aakash.ac.in]
- 8. scribd.com [scribd.com]
- 9. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
- 10. nsuworks.nova.edu [nsuworks.nova.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 13. infinitalab.com [infinitalab.com]
- 14. mse.ucr.edu [mse.ucr.edu]
- 15. mdpi.com [mdpi.com]
- 16. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
"2,2,4-Trimethyl-1,3-dioxolane" synonyms and alternative names
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,4-trimethyl-1,3-dioxolane, a versatile heterocyclic compound. It details its chemical identity, including a wide range of synonyms and alternative names. The guide presents key physicochemical properties in a clear, tabular format for easy reference. Detailed experimental protocols for its synthesis and analysis are provided to support laboratory applications. Furthermore, this document explores the known applications of this compound and discusses the broader biological significance of the 1,3-dioxolane (B20135) scaffold in the context of medicinal chemistry and drug development.
Chemical Identity and Synonyms
This compound is a cyclic ketal with the chemical formula C₆H₁₂O₂.[1] It is important for researchers to be familiar with its various synonyms and identifiers to effectively search literature and chemical databases.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 1193-11-9 |
| Molecular Formula | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol |
| Synonyms | Propylene (B89431) glycol acetone (B3395972) ketal |
| Acetone propylene glycol acetal | |
| 2,2,4-Trimethyldioxolane | |
| 1,3-Dioxolane, 2,2,4-trimethyl- | |
| InChI | InChI=1S/C6H12O2/c1-5-4-7-6(2,3)8-5/h5H,4H2,1-3H3 |
| InChIKey | ALTFLAPROMVXNX-UHFFFAOYSA-N |
| SMILES | CC1COC(O1)(C)C |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, application in synthesis, and for analytical method development.
Table 2: Physicochemical Data for this compound
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 107 °C at 760 mmHg | [3] |
| Flash Point | 18.8 °C | [3] |
| Density | 0.899 g/cm³ | [3] |
| Refractive Index | 1.396 | [3] |
| Vapor Pressure | 32.3 mmHg at 25°C | [3] |
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves the cyclization reaction of 1,2-propylene oxide and acetone.[4] The following protocol is based on this approach.
Objective: To synthesize this compound.
Materials:
-
1,2-propylene oxide
-
Acetone
-
Catalyst: Ionic liquid 1-alkyl-3-methylimidazolium salt and anhydrous zinc chloride[4]
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
-
Heating mantle or oil bath
-
Distillation apparatus for purification
-
Separatory funnel
Procedure:
-
Catalyst Preparation: Prepare the catalyst by combining the ionic liquid 1-alkyl-3-methylimidazolium salt and anhydrous zinc chloride in the reaction vessel. The patent suggests this combination improves catalytic efficiency over using anhydrous zinc chloride alone.[4]
-
Reaction Setup: In the reaction vessel containing the catalyst, add acetone.
-
Reactant Addition: Under controlled temperature and stirring, slowly add 1,2-propylene oxide to the acetone and catalyst mixture.
-
Reaction: Allow the cyclization reaction to proceed. The patent indicates that this method can achieve a high transformation efficiency of 1,2-propylene oxide (94-95%) and high selectivity for this compound (99-100%).[4]
-
Work-up and Isolation: After the reaction is complete, the mixture will contain the desired product, unreacted starting materials, and the catalyst.
-
Separation: Separate the this compound from the reaction mixture. This can be achieved through techniques such as extraction and subsequent distillation.
-
Purification: Purify the isolated product by fractional distillation to obtain high-purity this compound.
Analysis of this compound by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis and quantification of this compound. The following is a general protocol that can be adapted for specific analytical needs.
Objective: To identify and quantify this compound in a sample.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Headspace or liquid injection autosampler
-
GC column suitable for volatile organic compounds (e.g., a non-polar or mid-polar column)
Materials:
-
Sample containing or suspected of containing this compound
-
High-purity helium as carrier gas
-
Solvent for sample dilution (if necessary, e.g., dichloromethane)
-
Internal standard (optional, for quantification)
GC-MS Parameters (suggested starting point):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-300
Procedure:
-
Sample Preparation: Prepare the sample by dissolving it in a suitable solvent or by placing a known amount in a headspace vial.
-
Injection: Inject a known volume of the prepared sample into the GC-MS system.
-
Data Acquisition: Acquire the data according to the specified GC-MS parameters.
-
Data Analysis:
-
Identification: Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with a known standard or a library spectrum. The NIST WebBook provides a reference mass spectrum for this compound.[5]
-
Quantification: If an internal standard is used, quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard.
-
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides information about its functional groups. The NIST Chemistry WebBook has a reference IR spectrum available.[6]
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is characterized by specific fragmentation patterns that are useful for its identification. A reference mass spectrum can be found on the NIST Chemistry WebBook.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectral data for this compound has been reported in the literature, which can aid in structural confirmation.[1]
Biological Significance and Applications
While this compound itself is primarily utilized as a flavoring agent and a synthetic intermediate in the chemical industry, the broader class of 1,3-dioxolanes has garnered significant attention in medicinal chemistry and drug development.[2]
The 1,3-dioxolane ring is a key structural motif in a number of biologically active compounds.[7][8] Research has shown that incorporating a 1,3-dioxolane moiety into a molecule can enhance its biological activity, including antibacterial, antifungal, antiviral, and anticancer properties.[8][9][10][11] The presence of the two oxygen atoms in the ring can lead to improved ligand-target interactions through hydrogen bonding, potentially increasing the efficacy of the drug candidate.[8][10][11]
One study detailed the synthesis of novel 1,3-dioxolane derivatives that exhibited excellent antifungal activity against Candida albicans and significant antibacterial activity against various bacterial strains.[9] This highlights the potential of the 1,3-dioxolane scaffold as a pharmacophore for the development of new therapeutic agents.
Visualizations
Synthesis Pathway
The synthesis of this compound can be visualized as a logical workflow.
Caption: Synthesis workflow for this compound.
Analytical Workflow
The analytical workflow for identifying and quantifying this compound using GC-MS can be represented as follows:
Caption: GC-MS analytical workflow for this compound.
References
- 1. This compound | C6H12O2 | CID 62384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN103087034A - Preparation methods of this compound and 1,2-propanediol - Google Patents [patents.google.com]
- 5. 1,3-Dioxolane, 2,2,4-trimethyl- [webbook.nist.gov]
- 6. 1,3-Dioxolane, 2,2,4-trimethyl- [webbook.nist.gov]
- 7. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine | Semantic Scholar [semanticscholar.org]
- 11. The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine | Scilit [scilit.com]
"2,2,4-Trimethyl-1,3-dioxolane" literature review of properties
This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and safety protocols for 2,2,4-Trimethyl-1,3-dioxolane. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
This compound, also known as propylene (B89431) glycol acetone (B3395972) ketal, is a colorless liquid with a characteristic mild, musty, and sweet odor.[1] It is classified as a ketal, which is an acetal (B89532) derived from a ketone. This compound is utilized as a flavoring agent in the food industry and serves as an intermediate in various organic syntheses.[2]
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₂ | [1][3] |
| Molecular Weight | 116.16 g/mol | [1] |
| CAS Number | 1193-11-9 | [1][3] |
| Appearance | Colorless liquid | [1][4] |
| Odor | Mild, musty, sweet, earthy, green | [1][4] |
| Boiling Point | 98-99 °C at 760 mmHg | [1] |
| 107 °C at 760 mmHg | [5][6] | |
| Melting Point | -90 °C | [7] |
| Density | 0.897 - 0.905 g/cm³ | [1][4][5] |
| Refractive Index | 1.393 - 1.398 | [1] |
| Solubility | 111,000 mg/L in water at 18 °C; soluble in organic solvents and oils. | [1] |
| Vapor Pressure | 32.3 mmHg at 25 °C | [5][7] |
| Flash Point | 18.8 °C | [5][6] |
| 32 °C | [7] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes the available spectroscopic information.
| Spectrum Type | Data Availability and Source |
| Infrared (IR) Spectroscopy | An IR spectrum is available in the NIST Chemistry WebBook.[4][8] |
| Mass Spectrometry (MS) | An electron ionization mass spectrum is available in the NIST Chemistry WebBook.[4][9] |
| ¹³C Nuclear Magnetic Resonance (¹³C-NMR) | ¹³C-NMR data is available through PubChem, citing K. Pihlaja, T. Nurmi Finn. Chem. Lett. 1977, 141 as the source.[1] |
| ¹H Nuclear Magnetic Resonance (¹H-NMR) | While specific data is not readily available in the searched databases, the existence of ¹³C-NMR data suggests that ¹H-NMR spectra have also been recorded and can likely be found in the cited literature. |
Synthesis and Experimental Protocols
This compound is primarily synthesized through the ketalization of a diol with a ketone. The most common methods involve the reaction of propylene glycol (1,2-propanediol) with acetone or the reaction of 1,2-propylene oxide with acetone.
General Acid-Catalyzed Synthesis from Propylene Glycol and Acetone
This method involves the acid-catalyzed reaction of propylene glycol with acetone, which is a reversible equilibrium reaction. To drive the reaction to completion, the water formed as a byproduct is typically removed.
Reaction: Propylene Glycol + Acetone ⇌ this compound + Water[4]
Detailed Methodology:
-
Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine propylene glycol (1.0 equivalent) and a slight excess of acetone (1.1-1.5 equivalents). A solvent that forms an azeotrope with water, such as toluene (B28343) or benzene, is added to facilitate water removal.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄).
-
Reaction: Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap, and the organic solvent will be returned to the reaction flask, driving the equilibrium towards the product.
-
Monitoring: The reaction progress can be monitored by observing the amount of water collected in the trap or by analytical techniques such as gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Separate the organic layer and wash it with brine. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation under atmospheric pressure to yield pure this compound.
Patented Synthesis from 1,2-Propylene Oxide and Acetone
A patented method describes the synthesis of this compound from 1,2-propylene oxide and acetone using a specific catalyst system.[7]
Detailed Methodology:
-
Catalyst System: The catalyst consists of an ionic liquid, specifically a 1-alkyl-3-methylimidazolium salt, and anhydrous zinc chloride.[7]
-
Reaction Conditions: Under cyclization reaction conditions, 1,2-propylene oxide and acetone are brought into contact with the catalyst.[7]
-
Product Isolation: The resulting mixture contains this compound, which is then separated. This method is noted to have high catalytic efficiency and facilitates catalyst recycling.[7]
Reactivity and Safety
This compound is a flammable liquid and vapor.[10] It is generally stable under normal conditions but should be kept away from open flames, hot surfaces, and other sources of ignition.[11]
Hazard Statements:
-
H226: Flammable liquid and vapor.[10]
-
H302: Harmful if swallowed.[10]
-
H315: Causes skin irritation.[10]
-
H335: May cause respiratory irritation.[11]
Safety and Handling Protocols:
-
Handling: Use in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes. Use non-sparking tools and take precautionary measures against static discharge.[7][11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Personal Protective Equipment (PPE):
-
Fire-Fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Wear a self-contained breathing apparatus if necessary.[7]
-
Accidental Release: Remove all sources of ignition. Prevent further leakage and do not allow the chemical to enter drains. Absorb the spill with inert material and place it in a suitable closed container for disposal.[7][11]
References
- 1. This compound | C6H12O2 | CID 62384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2-Dimethyl-1,3-dioxolane-4-methanol(100-79-8) 1H NMR [m.chemicalbook.com]
- 3. 2,4,5-Trimethyl-1,3-dioxolane | C6H12O2 | CID 102967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Dioxolane, 2,2,4-trimethyl- [webbook.nist.gov]
- 5. This compound | 1193-11-9 [chemicalbook.com]
- 6. calpaclab.com [calpaclab.com]
- 7. CN103087034A - Preparation methods of this compound and 1,2-propanediol - Google Patents [patents.google.com]
- 8. US4110539A - Process for the preparation of 2,2,4-trimethyl-1,3-pentanediol diisobutyrate - Google Patents [patents.google.com]
- 9. 1,3-Dioxolane, 2,4,5-trimethyl- [webbook.nist.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Making sure you're not a bot! [oc-praktikum.de]
"2,2,4-Trimethyl-1,3-dioxolane" safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 2,2,4-Trimethyl-1,3-dioxolane
This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Acetone (B3395972) propylene (B89431) glycol acetal, 2,2,4-Trimethyldioxolane |
| CAS Number | 1193-11-9[1] |
| Molecular Formula | C6H12O2[1][2][3] |
| Molecular Weight | 116.16 g/mol [1][2] |
Hazard Identification
This compound is classified as a flammable liquid and vapor.[1][4] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][4] Some sources also indicate it may be harmful if swallowed.
GHS Classification:
-
Flammable Liquids: Category 3[1]
-
Skin Irritation: Category 2[1]
-
Eye Irritation: Category 2[1] or Serious Eye Damage, Category 1
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[1][4]
-
Acute Toxicity (Oral): Category 4
Signal Word: Warning[1][4] or Danger
Hazard Statements:
-
H226: Flammable liquid and vapor.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H318: Causes serious eye damage.
-
H302: Harmful if swallowed.
Physical and Chemical Properties
| Property | Value |
| Physical State | Liquid[1] |
| Appearance | Colorless liquid[2] |
| Odor | Mild, musty, sweet[2] |
| Boiling Point | 98.0 - 99.0 °C @ 760 mm Hg[2][5] |
| Flash Point | 18.89 °C (66.0 °F) - closed cup[6] |
| Specific Gravity | 0.899 - 0.905 @ 25 °C[6] |
| Refractive Index | 1.393 - 1.398 @ 20 °C[6] |
| Water Solubility | 111000 mg/L @ 18 °C[5] |
Experimental Protocols
Detailed experimental protocols for determining the toxicological and physicochemical properties of this compound are not typically provided in standard safety data sheets. These properties are determined through standardized testing methods, such as those established by the OECD (Organisation for Economic Co-operation and Development) or other relevant regulatory bodies. For instance, flash point is often determined using methods like the Tag Closed Cup (TCC) test. Acute toxicity studies (e.g., LD50) are conducted following specific OECD guidelines on animal testing.
Safe Handling and Storage
Handling:
-
Handle in a well-ventilated place.[7]
-
Wear suitable protective clothing, including gloves and eye/face protection.[7][8]
-
Avoid contact with skin and eyes.[7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][8]
-
Take precautionary measures against static discharge.[8]
-
Do not eat, drink, or smoke when using this product.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Keep away from heat, sparks, and flame.[8]
-
Store apart from incompatible materials.[7]
Accidental Release Measures
In the event of a spill, the following workflow should be followed:
Caption: Workflow for handling a chemical spill.
First Aid Measures
The following diagram outlines the appropriate first aid measures for different routes of exposure to this compound.
Caption: First aid measures for different exposure routes.
General Advice: If symptoms persist, call a physician.[1] Treat symptomatically.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[7]
-
Specific Hazards: Flammable liquid. Vapors may form explosive mixtures with air.[1]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[7]
Stability and Reactivity
-
Reactivity: None known, based on available information.[1]
-
Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[1]
-
Incompatible Materials: None known.[1]
-
Hazardous Decomposition Products: None under normal use conditions.[1]
Toxicological Information
Quantitative toxicological data is limited in the provided search results. One source classifies it as "Acute toxicity, Oral (Category 4)".
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. Waste should be sent to an approved waste disposal plant.
This technical guide is intended to provide a summary of the available safety and handling information for this compound. It is essential to consult the full Safety Data Sheet (SDS) from your supplier before use and to have a thorough understanding of the hazards and necessary precautions. Always work in a well-ventilated area and use appropriate personal protective equipment.
References
- 1. fishersci.fr [fishersci.fr]
- 2. This compound | C6H12O2 | CID 62384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Dioxolane, 2,2,4-trimethyl- [webbook.nist.gov]
- 4. synerzine.com [synerzine.com]
- 5. hmdb.ca [hmdb.ca]
- 6. propylene glycol acetone ketal [thegoodscentscompany.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide on the Solubility of 2,2,4-Trimethyl-1,3-dioxolane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,2,4-trimethyl-1,3-dioxolane, a heterocyclic acetal, in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the dissolution of this compound is critical. The guide summarizes available quantitative data, outlines detailed experimental protocols for solubility determination, and provides visual representations of experimental workflows.
Core Concepts in Solubility
The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This adage of chemistry implies that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound, featuring both polar ether linkages and nonpolar alkyl groups, suggests a nuanced solubility profile, with an affinity for a range of organic solvents.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Pressure (atm) | Solubility | Data Type | Reference |
| Water | 18 | Standard | 111,000 mg/L | Quantitative | [1] |
| Ethanol | Not Specified | Standard | Miscible | Qualitative | [1] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Standard | Slightly Soluble | Qualitative | [2] |
| Methanol | Not Specified | Standard | Slightly Soluble | Qualitative | [2] |
| General Organic Solvents | Not Specified | Standard | Soluble | Qualitative | [1] |
| Oils | Not Specified | Standard | Soluble | Qualitative | [1] |
| Acetone | Not Specified | Standard | Data Not Available | - | |
| Toluene | Not Specified | Standard | Data Not Available | - | |
| Hexane | Not Specified | Standard | Data Not Available | - | |
| Diethyl Ether | Not Specified | Standard | Data Not Available | - | |
| Chloroform | Not Specified | Standard | Data Not Available | - |
Experimental Protocols for Solubility Determination
While specific experimental protocols for determining the solubility of this compound are not extensively documented, a general methodology based on the principle of saturation can be employed. The following is a detailed, representative protocol for the gravimetric determination of solubility.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker bath or magnetic stirrer with hotplate
-
Analytical balance (accurate to ±0.0001 g)
-
Glass vials with airtight seals
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks
-
Pipettes
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solute is crucial to ensure saturation.
-
Place the vial in a thermostatically controlled shaker bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.
-
Immediately filter the withdrawn sample through a chemically compatible syringe filter to remove any remaining undissolved microparticles.
-
-
Gravimetric Analysis:
-
Accurately weigh an empty, dry evaporating dish on an analytical balance.
-
Transfer a precise volume of the clear, filtered saturated solution into the pre-weighed evaporating dish.
-
Carefully evaporate the solvent under a gentle stream of inert gas or in a fume hood at a temperature that facilitates evaporation without causing degradation or loss of the solute.
-
Once the solvent has completely evaporated, place the evaporating dish containing the solid residue in a drying oven at a temperature below the boiling point of the solute to remove any residual solvent.
-
Cool the dish in a desiccator to room temperature and weigh it on the analytical balance.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
-
Calculation of Solubility:
-
The solubility (S) is calculated using the following formula: S ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of solution taken in mL) * 100
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: General workflow for gravimetric solubility determination.
This guide serves as a foundational resource on the solubility of this compound. For specific applications, it is recommended that researchers conduct their own solubility tests using the described protocols to obtain precise data relevant to their experimental conditions.
References
Methodological & Application
Application Notes and Protocols: 2,2,4-Trimethyl-1,3-dioxolane as a Protecting Group for Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of multi-step organic synthesis, particularly in pharmaceutical and natural product development, the strategic use of protecting groups is essential for achieving high yields and selectivity. The acetonide group, a cyclic ketal formed from a diol and acetone (B3395972), is a widely employed protecting group for 1,2- and 1,3-diols. The compound 2,2,4-trimethyl-1,3-dioxolane is itself an acetonide, specifically the protected form of 1,2-propanediol.
While this compound can be used in various chemical syntheses[1], the direct use of this specific molecule as a reagent for the protection of other diols via a transketalation reaction is not a commonly documented method in the scientific literature. Instead, the formation of the analogous 2,2-dimethyl-1,3-dioxolane (B146691) protecting group is typically achieved through the reaction of a diol with acetone or, more efficiently, with an acetone equivalent such as 2,2-dimethoxypropane. This protecting group is valued for its stability under basic, nucleophilic, and reductive conditions, while being readily cleaved under mild acidic conditions.
These application notes provide a comprehensive guide to the formation and cleavage of this acetonide protecting group, presenting established and reliable protocols.
Key Advantages of Acetonide Protection
-
Stability: Acetonides are stable to a wide range of reagents, including strong bases, nucleophiles, organometallic reagents, and hydrides[2].
-
Ease of Formation: The protection reaction is generally high-yielding and can be performed under mild conditions.
-
Mild Deprotection: The acetonide group is easily removed by acid-catalyzed hydrolysis, often with high selectivity[2].
-
Increased Lipophilicity: The introduction of the acetonide group can increase the solubility of polar compounds, such as sugars, in organic solvents.
General Considerations
The formation of an acetonide is an equilibrium reaction. To drive the reaction to completion, the water formed as a byproduct must be removed. This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent like triethyl orthoformate[2]. The choice of acid catalyst is also important, with p-toluenesulfonic acid (p-TsOH) being a common and effective choice.
Experimental Protocols
Protocol 1: Protection of a 1,2-Diol using 2,2-Dimethoxypropane
This protocol describes a common and efficient method for the formation of a 2,2-dimethyl-1,3-dioxolane (acetonide) from a generic 1,2-diol.
Materials:
-
1,2-Diol (1.0 eq)
-
2,2-Dimethoxypropane (1.5 - 2.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 - 0.05 eq)
-
Anhydrous acetone or dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of the 1,2-diol in anhydrous acetone or DCM, add 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
If DCM was used as the solvent, separate the organic layer. If acetone was used, remove the acetone under reduced pressure and extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude protected diol.
-
If necessary, the product can be purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Deprotection of an Acetonide-Protected Diol
This protocol outlines a standard method for the acidic hydrolysis of the acetonide protecting group.
Materials:
-
Acetonide-protected diol (1.0 eq)
-
Aqueous acetic acid (e.g., 80% AcOH in H₂O) or a solution of a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) in a mixture of water and an organic solvent (e.g., THF, methanol).
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (B1210297) or other suitable organic solvent for extraction
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the acetonide-protected diol in a suitable solvent mixture for hydrolysis (e.g., THF/water, methanol/water).
-
Add the acid (e.g., aqueous acetic acid or a catalytic amount of a strong acid).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to afford the deprotected diol.
-
Purify the product by flash column chromatography or recrystallization if necessary.
Data Presentation
The following tables summarize representative yields for the protection of diols as acetonides and their subsequent deprotection. Note that specific yields can vary depending on the substrate and reaction conditions.
Table 1: Representative Yields for Acetonide Protection of Diols
| Diol Substrate | Reagent | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Propane-1,2,3-triol | 2,2-Dimethoxypropane | HT-S (heterogeneous) | 2,2-Dimethoxypropane | 3.5 | 95 | [3] |
| 2-Pentylpropane-1,3-diol | 2,2-Dimethoxypropane | HT-S (heterogeneous) | 2,2-Dimethoxypropane | 1 | 77 | [3] |
| 2,2-Bis(bromomethyl)propane-1,3-diol | 2,2-Dimethoxypropane | HT-S (heterogeneous) | 2,2-Dimethoxypropane | 1 | 99 | [3] |
| 1,2-Butanediol | Acetone | FeCl₃·6H₂O | Acetone | 2 | >98 | [4] |
Table 2: Representative Yields for Acetonide Deprotection
| Protected Diol | Deprotection Conditions | Solvent | Time | Yield (%) | Reference |
| 2-Phenyl-1,3-dioxolane | NaBArF₄ (cat.) | Water | 5 min | Quantitative | [2] |
| Various acetals/ketals | Iodine (cat.) | Wet MeCN | minutes | Excellent | [2] |
| Various acetals/ketals | Acetic acid (80%) | THF | Varies | High | [5] |
| Various acetals/ketals | Cerium(III) triflate (cat.) | Wet nitromethane | Varies | High | [2] |
Visualizations
References
- 1. CN103087034A - Preparation methods of this compound and 1,2-propanediol - Google Patents [patents.google.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild and efficient protection of diol and carbonyls as cyclic acetals catalysed by iron (III) chloride [comptes-rendus.academie-sciences.fr]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for 2,2,4-Trimethyl-1,3-dioxolane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,4-Trimethyl-1,3-dioxolane, a cyclic ketal, is a versatile building block and protecting group in organic synthesis. Its stability under basic and nucleophilic conditions, coupled with its straightforward introduction and removal, makes it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.
Synthesis of this compound
This compound can be synthesized via the acid-catalyzed reaction of 1,2-propylene oxide with acetone (B3395972). A notable method involves the use of an ionic liquid and anhydrous zinc chloride as a catalyst system, which offers high conversion and selectivity.
Experimental Protocol: Synthesis from 1,2-Propylene Oxide and Acetone[1]
Materials:
-
1,2-Propylene oxide
-
Acetone
-
Ionic liquid (e.g., 1-alkyl-3-methylimidazolium salt)
-
Anhydrous zinc chloride
-
Solvent (e.g., toluene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the ionic liquid and anhydrous zinc chloride in the chosen solvent.
-
Add acetone to the mixture.
-
Slowly add 1,2-propylene oxide to the reaction mixture. The molar ratio of 1,2-propylene oxide to acetone can be varied, typically from 1:1 to 1:10.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, can be separated from the reaction mixture by distillation. The unreacted acetone and 1,2-propylene oxide can also be recovered by distillation.
Quantitative Data for Synthesis:
| Catalyst System | Reactant Ratio (1,2-Propylene Oxide:Acetone) | Conversion of 1,2-Propylene Oxide (%) | Selectivity for this compound (%) | Reference |
| Ionic liquid/ZnCl₂ | 1:5 | 94-95 | 99-100 | [1] |
| Zinc trifluoromethanesulfonate | Not specified | High | 81 | [1] |
| Anhydrous zinc chloride | Not specified | 86 | High | [1] |
Application 1: Protection of Carbonyl Groups
The primary application of this compound in organic synthesis is as a protecting group for aldehydes and ketones. The formation of the ketal masks the reactivity of the carbonyl group towards nucleophiles and bases.
Experimental Protocol: General Procedure for Carbonyl Protection[3]
Materials:
-
Carbonyl compound (aldehyde or ketone)
-
1,2-Propanediol (1.5-2.0 equivalents)
-
Acid catalyst (e.g., p-toluenesulfonic acid, pyridinium (B92312) p-toluenesulfonate)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate) or Dean-Stark apparatus
Procedure:
-
Dissolve the carbonyl compound in the anhydrous solvent in a round-bottom flask.
-
Add 1,2-propanediol and a catalytic amount of the acid catalyst.
-
If using a Dean-Stark apparatus, reflux the mixture until the theoretical amount of water has been collected. If using a drying agent, stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC.
-
Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over a drying agent, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
Quantitative Data for Ketalization with 1,2-Propanediol (Analogous System): [2]
| Carbonyl Substrate | Catalyst | Reaction Time (h) | Yield (%) |
| Cyclohexanone | H₄SiW₁₂O₄₀/C | 1.0 | 80.1 |
| Butanone | H₄SiW₁₂O₄₀/C | 1.0 | 78.5 |
| Benzaldehyde | H₄SiW₁₂O₄₀/C | 1.0 | 86.2 |
| Butyraldehyde | H₄SiW₁₂O₄₀/C | 1.0 | 87.9 |
Note: The yields above are for the formation of the corresponding 1,3-dioxolanes using 1,2-propanediol and are representative of the efficiency of this protection strategy.
Application 2: Deprotection of the Carbonyl Group
The removal of the this compound protecting group is typically achieved by acid-catalyzed hydrolysis.
Experimental Protocol: General Procedure for Deprotection[3]
Materials:
-
Protected carbonyl compound
-
Aqueous acid (e.g., 1M HCl, dilute H₂SO₄)
-
Solvent (e.g., acetone, tetrahydrofuran)
Procedure:
-
Dissolve the protected carbonyl compound in the solvent.
-
Add the aqueous acid and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the deprotected carbonyl compound by column chromatography or distillation.
Quantitative Data for Deprotection of Dioxolanes (Representative Examples):
| Substrate (Dioxolane of) | Deprotection Conditions | Time | Yield (%) | Reference |
| 2-Phenyl-1,3-dioxolane | Catalytic NaBArF₄ in water at 30 °C | 5 min | quant. | [3] |
| Various acetals/ketals | Catalytic iodine in acetone | minutes | excellent | [3] |
| Various acetals/ketals | Nickel boride (in situ from NiCl₂/NaBH₄) in methanol | N/A | quant. |
Application 3: Intermediate in Nucleophilic Addition Reactions
While generally stable to nucleophiles, this compound derivatives can undergo Lewis acid-mediated ring-opening reactions with organometallic reagents, such as Grignard reagents. This provides a pathway to functionalized alcohols.
Experimental Protocol: Lewis Acid-Mediated Reaction with Grignard Reagents
Materials:
-
2-Aryl-2,4-dimethyl-1,3-dioxolane
-
Grignard reagent
-
Lewis acid (e.g., titanium tetrachloride)
-
Anhydrous solvent (e.g., dichloromethane, THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the 2-aryl-2,4-dimethyl-1,3-dioxolane in the anhydrous solvent.
-
Cool the solution to -78 °C.
-
Add the Lewis acid dropwise and stir for 15 minutes.
-
Slowly add the Grignard reagent, maintaining the temperature below -70 °C.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C over 1 hour.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the resulting β-alkoxy alcohol by column chromatography.
Potential Applications
As a Chiral Auxiliary in Asymmetric Synthesis
Given that this compound is derived from chiral 1,2-propanediol, it has the potential to be used as a chiral auxiliary to control the stereochemical outcome of reactions. However, specific applications in the literature are limited. The general principle would involve the formation of a diastereomeric dioxolane, where the chiral center at C4 directs the approach of a reagent to a prochiral center elsewhere in the molecule.
As an Intermediate in API Synthesis
Dioxolane moieties are found in several active pharmaceutical ingredients, particularly in antiviral nucleoside analogs. For instance, the synthesis of the anti-herpes drug Acyclovir involves the use of 1,3-dioxolane as a key intermediate to introduce the acyclic side chain to the guanine (B1146940) base.[4] While this specific example does not use the trimethylated derivative, it highlights the importance of the dioxolane scaffold in medicinal chemistry. The principles could be extended to the use of this compound for the synthesis of other modified nucleoside analogs.
Conclusion
This compound is a valuable and versatile compound in organic synthesis. Its primary role as a protecting group for carbonyls is well-established, offering stability under a range of conditions. Furthermore, its potential for use in Lewis acid-mediated C-C bond-forming reactions and as a chiral auxiliary makes it an attractive tool for synthetic chemists in academia and industry. The protocols and data presented here provide a foundation for the effective application of this compound in the synthesis of complex organic molecules.
References
Application Notes and Protocols for 2,2,4-Trimethyl-1,3-dioxolane as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature review reveals a notable absence of published research specifically detailing the application of 2,2,4-trimethyl-1,3-dioxolane as a chiral auxiliary in asymmetric synthesis. The information presented herein is based on the general and well-established principles of asymmetric synthesis using chiral acetals and ketals and serves as a theoretical and practical guide for its potential applications.
Introduction: The Principle of Chiral Dioxolane Auxiliaries
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. Chiral 1,3-dioxolanes, formed from the reaction of a prochiral carbonyl compound and a chiral 1,2-diol, can serve as effective chiral auxiliaries. The rigid five-membered ring structure of the dioxolane, along with its substituents, creates a distinct steric environment that can shield one face of a reactive center, thereby directing the approach of a reagent to the opposite face with high diastereoselectivity.
In the case of this compound, the chirality would be introduced from the use of enantiomerically pure (R)- or (S)-1,2-propanediol. The methyl group at the C4 position would then act as the primary stereocontrol element, influencing the facial selectivity of reactions at a functional group attached to the C2 position.
Theoretical Applications in Asymmetric Synthesis
The primary theoretical application of a chiral this compound auxiliary would be in diastereoselective enolate reactions. By attaching an acyl group to the C2 position, a chiral enolate can be generated. The steric hindrance provided by the C4 methyl group of the dioxolane ring would then direct the approach of an electrophile.
Potential Asymmetric Reactions:
-
Alkylation: Diastereoselective alkylation of the corresponding enolate.
-
Aldol Reactions: Stereoselective addition of the enolate to aldehydes to form β-hydroxy carbonyl compounds with control over two new stereocenters.
-
Michael Additions: Conjugate addition of the enolate to α,β-unsaturated systems.
The general workflow for such an application is depicted below.
Experimental Protocols (Theoretical)
The following are generalized protocols for the key steps involved in the hypothetical use of this compound as a chiral auxiliary, based on standard organic chemistry techniques for similar systems.
Protocol 1: Formation of the Chiral this compound Derivative
Objective: To synthesize a chiral 1,3-dioxolane (B20135) from a prochiral ketone and a chiral 1,2-diol.
Materials:
-
Prochiral ketone (e.g., a methyl ketone with an additional functional group for further reaction) (1.0 eq)
-
(R)- or (S)-1,2-propanediol (1.1 eq)
-
Anhydrous Toluene
-
p-Toluenesulfonic acid (p-TSA) (0.05 eq)
-
Dean-Stark apparatus
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the prochiral ketone, the chiral 1,2-diol, and anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the chiral 1,3-dioxolane derivative.
Protocol 2: Diastereoselective Enolate Alkylation (Hypothetical)
Objective: To perform a diastereoselective alkylation of an enolate derived from a chiral 1,3-dioxolane derivative bearing a prostereogenic center.
Materials:
-
Chiral 1,3-dioxolane substrate (e.g., an ester derivative at C2) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (1.1 eq)
-
Alkyl halide (e.g., methyl iodide) (1.2 eq)
-
Saturated ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the chiral 1,3-dioxolane substrate in anhydrous THF in a flame-dried, argon-purged flask and cool to -78 °C.
-
Slowly add LDA solution dropwise and stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.
Protocol 3: Cleavage of the Chiral Auxiliary
Objective: To remove the chiral auxiliary to yield the enantiomerically enriched product.
Materials:
-
Alkylated 1,3-dioxolane derivative (1.0 eq)
-
Acetone/Water mixture (e.g., 4:1)
-
Amberlyst-15 or another acidic resin/catalyst
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the alkylated dioxolane in an acetone/water mixture.
-
Add a catalytic amount of an acid catalyst (e.g., Amberlyst-15, which simplifies workup).
-
Stir the mixture at room temperature, monitoring the reaction by TLC until the starting material is consumed.
-
Filter off the acidic resin (if used) and neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude chiral product, which can be further purified by column chromatography.
Data Presentation (Hypothetical)
The following tables summarize the expected outcomes for the hypothetical diastereoselective reactions based on data from analogous systems.
Table 1: Hypothetical Diastereoselective Alkylation
| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | d.r. (diastereomeric ratio) |
| 1 | CH₃I | LDA | THF | -78 | >90 | >95:5 |
| 2 | BnBr | LDA | THF | -78 | >85 | >90:10 |
| 3 | Allyl-Br | KHMDS | THF | -78 | >88 | >92:8 |
Table 2: Hypothetical Diastereoselective Aldol Reaction
| Entry | Aldehyde | Lewis Acid | Base | Solvent | Temp (°C) | Yield (%) | d.r. (syn:anti) |
| 1 | Benzaldehyde | Bu₂BOTf | DIPEA | CH₂Cl₂ | -78 to 0 | >85 | >98:2 (syn) |
| 2 | Isobutyraldehyde | Bu₂BOTf | DIPEA | CH₂Cl₂ | -78 to 0 | >90 | >97:3 (syn) |
| 3 | Acetaldehyde | TiCl₄ | (-)-Sparteine | CH₂Cl₂ | -78 | >80 | >95:5 (anti) |
Mechanistic Visualization (Hypothetical)
The diastereoselectivity in these reactions can be rationalized by a stereochemical model where the enolate adopts a conformation that minimizes steric interactions with the chiral auxiliary.
Note: The image in the diagram is a placeholder and would represent a 3D model of the chelated enolate intermediate showing the steric blocking effect of the C4-methyl group.
Conclusion
While there is no direct evidence for the use of this compound as a chiral auxiliary, the foundational principles of asymmetric synthesis suggest it could be a viable candidate. The protocols and data presented here are intended to provide a solid theoretical framework for researchers interested in exploring its potential. Experimental validation would be necessary to determine the actual levels of diastereoselectivity and the optimal reaction conditions. The ready availability of both enantiomers of 1,2-propanediol makes this a potentially cost-effective auxiliary for further investigation.
Application of 2,2,4-Trimethyl-1,3-dioxolane and its Analogs in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,4-Trimethyl-1,3-dioxolane and related dioxolane derivatives are versatile intermediates in pharmaceutical synthesis, primarily employed as protecting groups for 1,2-diols and carbonyl functionalities. Their stability under various reaction conditions and facile, selective removal make them valuable tools in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the use of dioxolanes in the synthesis of notable antiviral drugs, Acyclovir (B1169) and L-BHDU, highlighting the role of this class of compounds in modern drug development. While specific examples may utilize the parent 1,3-dioxolane (B20135) or other derivatives, the principles of protection and deprotection are analogous for this compound in the context of 1,2-diol protection.
Application in the Synthesis of Acyclovir
Acyclovir, a cornerstone antiviral medication for the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections, can be synthesized with high regioselectivity using a 1,3-dioxolane derivative to introduce the acyclic side chain.[1][2] The key challenge in Acyclovir synthesis is the selective alkylation at the N9 position of the guanine (B1146940) ring over the N7 position.[1]
Experimental Protocol: N9-Regioselective Synthesis of Acyclovir
This protocol outlines the synthesis of Acyclovir from guanine, employing a silylation strategy for protection and 1,3-dioxolane for the introduction of the side chain.[3]
Materials:
-
Guanine
-
Trifluoromethanesulfonic acid or Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126)
-
1,3-Dioxolane
-
Toluene
-
Water
-
Acetic Acid
-
Sodium Hydroxide (B78521)
Procedure:
-
Silylation of Guanine: A mixture of guanine, hexamethyldisilazane (HMDS), and a catalytic amount of trifluoromethanesulfonic acid is heated to reflux (130-135°C) for 18-24 hours.[3]
-
Alkylation with 1,3-Dioxolane: The reaction mixture is cooled to 70°C, and excess HMDS is removed by distillation under reduced pressure. Toluene and 1,3-dioxolane are added, and the mixture is refluxed for 10-16 hours.[3]
-
Hydrolysis and Isolation: The reaction mixture is cooled and poured into a mixture of acetone and water or aqueous acetic acid. The resulting slurry is filtered, and the solid material is washed to yield the desired 9-(2-hydroxyethoxymethyl)guanine (Acyclovir).[3] Alternatively, the cooled mixture can be washed with an aqueous sodium hydroxide solution, and the aqueous layer separated and neutralized with acetic acid to precipitate Acyclovir.[3]
Quantitative Data
| Step | Reactants | Product | Yield | N9:N7 Isomer Ratio | Reference |
| Alkylation | Tris(trimethylsilyl)guanine, 1,3-Dioxolane | 9-(2-trimethylsilylethoxymethyl)guanine | 87% | >1000:1 | [3] |
| Hydrolysis | 9-(2-trimethylsilylethoxymethyl)guanine | Acyclovir | 78% | - | [3] |
Experimental Workflow
Caption: Synthetic workflow for Acyclovir.
Application in the Synthesis of L-BHDU
β-L-5-((E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) uracil) (L-BHDU) is a potent and selective inhibitor of the varicella-zoster virus (VZV).[4] The synthesis of this complex nucleoside analog relies on a chiral dioxolane intermediate to establish the correct stereochemistry of the sugar mimic.[4][5]
Experimental Protocol: Synthesis of L-BHDU via a Chiral Dioxolane Intermediate
This protocol describes the synthesis of L-BHDU starting from a commercially available chiral dioxolane derivative.[4]
Materials:
-
(2S,4S)-4-(benzoyloxymethyl)-2-(bromomethyl)-1,3-dioxolane (or similar protected chiral dioxolane)
-
5-((E)-2-bromovinyl)uracil (BVU)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Ammonia (B1221849) in Methanol (B129727) (7N)
Procedure:
-
Silylation of BVU: 5-((E)-2-bromovinyl)uracil (BVU) is suspended in dichloromethane (DCM), and N,O-Bis(trimethylsilyl)acetamide (BSA) is added. The mixture is heated to obtain a clear solution and then cooled.
-
Coupling Reaction: The chiral dioxolane derivative and trimethylsilyl trifluoromethanesulfonate (TMSOTf) are added to the solution of silylated BVU at room temperature. The reaction is stirred until completion as monitored by TLC.
-
Deprotection and Isolation: The reaction is quenched, and the solvent is evaporated. The residue is then treated with a 7N solution of ammonia in methanol to remove the protecting groups. The crude product is purified by silica (B1680970) gel column chromatography to afford L-BHDU as a white solid.[4]
Quantitative Data
| Step | Key Reactants | Product | Yield | Reference |
| Coupling | Chiral Dioxolane, Silylated BVU | Protected L-BHDU | 54% (β-isomer) | [4] |
| Deprotection | Protected L-BHDU | L-BHDU | 88% | [4] |
Experimental Workflow
Caption: Synthetic workflow for L-BHDU.
Mechanism of Action of Acyclovir and L-BHDU
Both Acyclovir and L-BHDU are nucleoside analogs that exert their antiviral effects by targeting viral DNA synthesis. Their selectivity stems from their activation by viral-specific enzymes.
Acyclovir Signaling Pathway
Acyclovir is a prodrug that is selectively phosphorylated by viral thymidine (B127349) kinase (TK) in infected cells.[2][6] This initial phosphorylation is the rate-limiting step and occurs to a much lesser extent in uninfected cells. Cellular kinases then convert acyclovir monophosphate to the active acyclovir triphosphate. Acyclovir triphosphate competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by viral DNA polymerase.[6][7] The incorporation of acyclovir results in chain termination, as it lacks the 3'-hydroxyl group necessary for further elongation, thus halting viral replication.[7][8]
Caption: Mechanism of action of Acyclovir.
L-BHDU Signaling Pathway
The mechanism of action of L-BHDU is similar to that of Acyclovir but is specific to the varicella-zoster virus (VZV). L-BHDU is phosphorylated by the VZV thymidine kinase (TK) to its monophosphate form.[9][10] Further phosphorylation by cellular enzymes leads to the formation of the active diphosphate (B83284) metabolite.[10] This active form of L-BHDU then interferes with viral DNA synthesis.[9][11] Evidence suggests that the monophosphate form is the primary active moiety.[9] VZV strains with mutations in the viral TK are resistant to L-BHDU, confirming the essential role of this enzyme in its activation.[10][11]
Caption: Mechanism of action of L-BHDU.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0709385A1 - Preparation of acyclovir - Google Patents [patents.google.com]
- 4. Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What is the mechanism of Acyclovir? [synapse.patsnap.com]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. researchgate.net [researchgate.net]
- 9. β-L-1-[5-(E-2-Bromovinyl)-2-(hydroxymethyl)-1,3-(dioxolan-4-yl)] uracil (L-BHDU) prevents varicella-zoster virus replication in a SCID-Hu mouse model and does not interfere with 5-fluorouracil catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [soar.suny.edu]
- 11. biorxiv.org [biorxiv.org]
Experimental protocol for the formation of "2,2,4-Trimethyl-1,3-dioxolane"
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2,2,4-trimethyl-1,3-dioxolane, a valuable ketal compound. Ketalization is a crucial reaction in organic synthesis, often employed to protect diol functionalities or carbonyl groups. This compound is formed through the acid-catalyzed reaction of 1,2-propanediol with acetone (B3395972). This application note outlines a standard and efficient procedure using p-toluenesulfonic acid as a catalyst with azeotropic removal of water.
Physicochemical Data and Spectroscopic Information
A summary of the key quantitative data for this compound is presented in the table below. This information is critical for the identification and characterization of the final product.
| Property | Value |
| Molecular Formula | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol [1] |
| Boiling Point | 98.0 - 99.0 °C at 760 mmHg |
| Density | 0.899 - 0.905 g/cm³ |
| Refractive Index | 1.393 - 1.398 |
| Spectroscopic Data | |
| ¹³C NMR (in CDCl₃) | δ (ppm): 25.1, 26.8, 27.2, 68.9, 74.9, 108.7 |
| GC-MS | Major fragments (m/z): 43, 101, 42 |
| IR Spectrum (vapor phase) | Characteristic peaks at ν (cm⁻¹): 2980, 2940, 2880, 1460, 1380, 1210, 1160, 1060 |
Experimental Protocol
The formation of this compound is achieved via the ketalization of 1,2-propanediol with acetone, catalyzed by p-toluenesulfonic acid. The reaction is driven to completion by the removal of water using a Dean-Stark apparatus.[2][3]
Materials:
-
1,2-Propanediol
-
Acetone
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a condenser, add 1,2-propanediol (1.0 equivalent), acetone (1.5 equivalents), and toluene (as the azeotroping solvent).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.02 equivalents) to the reaction mixture.
-
Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue refluxing until the theoretical amount of water has been collected in the Dean-Stark trap, and thin-layer chromatography (TLC) or gas chromatography (GC) analysis indicates the complete consumption of the 1,2-propanediol.
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the p-toluenesulfonic acid catalyst.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.
-
The crude product can be purified by distillation to yield pure this compound.
Visualizations
Reaction Scheme:
The overall chemical transformation is depicted below:
Caption: Acid-catalyzed formation of this compound.
Experimental Workflow:
The following diagram illustrates the sequential steps of the experimental protocol.
Caption: Workflow for the synthesis of this compound.
References
2,2,4-Trimethyl-1,3-dioxolane: A Promising Green Solvent for Sustainable Chemistry
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the pursuit of greener and more sustainable practices in the chemical and pharmaceutical industries, the selection of solvents plays a pivotal role. Traditional solvents are often derived from petrochemical sources and can be associated with significant environmental, health, and safety concerns. This has spurred research into viable, eco-friendly alternatives. 2,2,4-Trimethyl-1,3-dioxolane, a cyclic ketal, is emerging as a promising green solvent substitute. Derived from renewable resources, it offers a favorable safety profile and performance characteristics that make it a suitable replacement for conventional solvents in a variety of applications, including organic synthesis and extractions. This document provides detailed application notes, experimental protocols, and comparative data on the use of this compound.
Physicochemical Properties and Green Solvent Profile
This compound (CAS: 1193-11-9) is a colorless liquid with a mild, sweet odor.[1] Its key physical and chemical properties are summarized in the table below, alongside those of common conventional solvents for comparison.
| Property | This compound | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile (MeCN) | Toluene |
| Molecular Formula | C₆H₁₂O₂[1] | CH₂Cl₂ | C₄H₈O | C₂H₃N | C₇H₈ |
| Molecular Weight ( g/mol ) | 116.16[1] | 84.93 | 72.11 | 41.05 | 92.14 |
| Boiling Point (°C) | 98-99[1] | 39.6 | 66 | 81.6 | 110.6 |
| Density (g/mL at 20°C) | ~0.90 | 1.33 | 0.89 | 0.79 | 0.87 |
| Solubility in Water | Soluble (111 g/L at 18°C)[1] | Slightly soluble (13 g/L) | Miscible | Miscible | Insoluble (0.52 g/L) |
| Flash Point (°C) | 32 | None | -14 | 2 | 4 |
| Green Chemistry Classification | Bio-based potential, lower toxicity profile | Halogenated, suspected carcinogen | Peroxide-forming, VOC | Toxic, VOC | Aromatic hydrocarbon, VOC |
Applications in Organic Synthesis
The unique properties of this compound and its class of 1,3-dioxolane (B20135) compounds (DOXs) make them attractive as reaction media for various organic transformations.[2] Their polar aprotic nature, similar to solvents like γ-valerolactone (GVL), suggests their utility in a range of reactions.[2]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental in the synthesis of active pharmaceutical ingredients (APIs). The choice of solvent is critical for catalyst stability, solubility of reagents, and overall reaction efficiency. While specific data for this compound in these reactions is emerging, studies on structurally similar 1,3-dioxolane derivatives have shown promise. For instance, 5-methyl-1,3-dioxolane-4-one has been successfully employed as a solvent in the Heck arylation of methyl acrylate.[2]
General Protocol for a Heck Cross-Coupling Reaction:
Protocol Details:
-
Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer and a condenser, combine the aryl halide (1.0 mmol), the olefin (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine (B1218219) ligand (e.g., PPh₃, 0.04 mmol), and the base (e.g., triethylamine, 2.0 mmol).
-
Solvent Addition: Add 5 mL of this compound to the reaction mixture.
-
Reaction Conditions: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with a suitable organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.
Application in Biopolymer Extraction
1,3-Dioxolane has been demonstrated as an effective and greener alternative to halogenated solvents like chloroform (B151607) for the extraction of polyhydroxyalkanoates (PHAs), a class of biodegradable biopolymers. A recent study detailed the extraction of poly(3-hydroxybutyrate) (PHB) and its copolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) using 1,3-dioxolane.[3] The principles of this protocol can be adapted for this compound.
Experimental Protocol for PHB Extraction:
Protocol Details:
-
Preparation: Dry the microbial biomass containing the biopolymer to a constant weight (lyophilization is recommended).
-
Extraction:
-
Place a known amount of dried biomass into a round-bottom flask.
-
Add this compound at a specific biomass-to-solvent ratio (e.g., 1:6 w/v).[3]
-
Heat the suspension to the boiling point of the solvent under reflux with constant stirring.[3]
-
Maintain the extraction for a predetermined time (ranging from 30 minutes to several hours, optimization may be required).[3]
-
-
Separation:
-
After extraction, cool the mixture to room temperature.
-
Separate the solid residue (non-polymeric cellular material) from the solvent containing the dissolved polymer by centrifugation or filtration.
-
-
Precipitation and Purification:
-
Transfer the supernatant to a precipitation vessel.
-
Add a non-solvent, such as water, to precipitate the biopolymer.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with water to remove any residual solvent and impurities.
-
-
Drying: Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 60 °C) until a constant weight is achieved.
Quantitative Data from 1,3-Dioxolane Extraction of PHB/PHBV: [3]
| Biomass Source | Biopolymer | Biomass-to-Solvent Ratio (w/v) | Extraction Time | Recovery Yield (%) | Purity (%) |
| Methylocystis hirsuta | PHB | 1:6 | 30 min | 87 | 98.7 |
| Methylocystis hirsuta | PHBV | 1:6 | 30 min | 75 | 94 |
| Mixed Methanotrophic Strain | PHB | 1:6 | 30 min | 88 | 98 |
| Mixed Methanotrophic Strain | PHBV | 1:6 | 30 min | 70 | 98 |
Note: This data is for 1,3-dioxolane and serves as a reference for the expected performance of this compound.
Synthesis of this compound
For researchers interested in preparing this compound in the laboratory, a common method involves the ketalization of a diol with a ketone or its equivalent. A patented method describes the synthesis from 1,2-propylene oxide and acetone (B3395972) using a catalyst system.[4]
General Synthesis Protocol:
Protocol Details (based on patent literature): [4]
-
Catalyst Preparation: Prepare the catalyst system, which may consist of an ionic liquid (e.g., a 1-alkyl-3-methylimidazolium salt) and a Lewis acid (e.g., anhydrous zinc chloride).
-
Reaction: In a suitable reactor, combine 1,2-propylene oxide, acetone, and the catalyst. The reaction is typically carried out under controlled temperature and pressure.
-
Separation: After the reaction, the product, this compound, is separated from the reaction mixture. Due to the significant difference in boiling points between the product and the starting materials, distillation is an effective method for separation.
-
Catalyst Recycling: The catalyst system can often be recovered and recycled for subsequent batches, which is a key advantage for a green chemical process.
Safety and Handling
This compound is a flammable liquid and vapor. It is harmful if swallowed and may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this solvent. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound presents a compelling case as a green solvent substitute for a range of applications in research and development, particularly within the pharmaceutical industry. Its favorable physicochemical properties, potential for bio-based sourcing, and demonstrated utility in key chemical transformations and extractions position it as a sustainable alternative to conventional, more hazardous solvents. Further research into its application in a broader array of synthetic reactions will continue to elucidate its full potential as a versatile and environmentally responsible solvent.
References
- 1. scribd.com [scribd.com]
- 2. 1,3-Dioxolane compounds (DOXs) as biobased reaction media - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00227F [pubs.rsc.org]
- 3. Exploring 1,3-Dioxolane Extraction of Poly(3-hydroxybutyrate) and Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) from Methylocystis hirsuta and Mixed Methanotrophic Strain: Effect of Biomass-to-Solvent Ratio and Extraction Time [mdpi.com]
- 4. CN103087034A - Preparation methods of this compound and 1,2-propanediol - Google Patents [patents.google.com]
Application Notes and Protocols: 2,2,4-Trimethyl-1,3-dioxolane in Flavor and Fragrance
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,4-Trimethyl-1,3-dioxolane (CAS No. 1193-11-9), also known as acetone (B3395972) propylene (B89431) glycol ketal, is a versatile organic compound with notable applications in the flavor industry.[1][2] Its unique organoleptic properties lend a characteristic profile to a variety of food products. While its direct application in fragrances is less common, its derivatives are valued components in perfumery. This document provides detailed application notes, experimental protocols, and technical data for the use of this compound in flavor and fragrance research and development.
Flavor Applications
This compound is recognized as a flavoring agent by the FDA and has been assigned FEMA number 3441.[1][3] It is particularly valued for its ability to impart earthy, green, and vegetative notes.
Organoleptic Profile
The flavor and aroma profile of this compound is complex, often described as:
-
Earthy and Musty [4]
-
Green and Vegetative [4]
-
Reminiscent of raw potato and tomato leaf [1]
-
Slightly sweet and ethereal [1]
At a concentration of 25 ppm in water, its taste characteristics are described as green, earthy, vegetative, and musty with nuances of tomato and potato.[4]
Quantitative Data
| Property | Value | Reference |
| FEMA Number | 3441 | [1][3] |
| JECFA Number | 929 | [3] |
| Taste Threshold in Water | 25 ppm | [4] |
| Odor | Mild, musty-like, sweet | [4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 98.00 to 99.00 °C @ 760.00 mm Hg | [3] |
| Solubility | Soluble in water, organic solvents, and oils | [3] |
Applications in Food Products
This compound is found naturally in tomatoes and lingonberries.[4] As a flavor additive, it can be used to:
-
Enhance the natural, vine-ripened character of tomato-based products.
-
Introduce a fresh, earthy note to savory snacks and vegetable-flavored products.
-
Provide a subtle green complexity to fruit flavors.
Experimental Protocol: Sensory Evaluation of this compound
This protocol outlines a general procedure for the sensory evaluation of this compound in a food or beverage matrix.
Objective: To determine the flavor profile and optimal concentration of this compound in a given application.
Materials:
-
This compound (food grade)
-
Deionized, flavor-free water
-
Base product for flavoring (e.g., unflavored beverage, cracker, etc.)
-
Glassware for sample preparation and presentation
-
Sensory evaluation booths with controlled lighting and ventilation
-
Palate cleansers (e.g., unsalted crackers, room temperature water)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or propylene glycol) at a known concentration (e.g., 1%).
-
Sample Preparation:
-
Prepare a series of dilutions of the stock solution in deionized water to create a range of concentrations for evaluation (e.g., 5, 10, 25, 50 ppm).
-
Incorporate the different concentrations of the flavoring agent into the chosen food or beverage base. Ensure thorough mixing for homogeneity.
-
Prepare a control sample with no added flavoring.
-
-
Panelist Selection and Training:
-
Select a panel of trained sensory analysts (typically 8-12 members).
-
Familiarize the panelists with the expected flavor attributes (earthy, green, vegetative, etc.) using reference standards if necessary.
-
-
Evaluation:
-
Present the samples to the panelists in a randomized and blind manner.
-
Instruct panelists to evaluate the aroma and flavor of each sample.
-
Panelists should rate the intensity of each perceived attribute on a structured scale (e.g., a 15-point scale).
-
Panelists should cleanse their palate with water and unsalted crackers between samples.
-
-
Data Analysis:
-
Collect and analyze the data from the panelists.
-
Determine the average intensity ratings for each attribute at each concentration.
-
Identify the optimal concentration that provides the desired flavor profile without introducing off-notes.
-
Workflow for Flavor Application Development
Fragrance Applications
While some dioxolane derivatives are significant in the fragrance industry for their fruity, floral, and woody notes, this compound itself is not widely used as a primary fragrance ingredient.[6] Its aroma profile is more aligned with flavor applications. However, it can serve as a valuable chemical intermediate or building block in the synthesis of other fragrance compounds.
Potential as a Fragrance Intermediate
The 1,3-dioxolane (B20135) moiety can act as a protecting group for the carbonyl functional group in more complex fragrance molecules during synthesis. The relative stability of the ketal allows for chemical modifications on other parts of the molecule without affecting the carbonyl group. The protecting group can then be removed under acidic conditions to yield the final fragrance compound.
Logical Relationship in Fragrance Synthesis
Synthesis Protocol
The following protocol is based on a patented method for the synthesis of this compound.[7]
Objective: To synthesize this compound from 1,2-propylene oxide and acetone.
Materials:
-
1,2-Propylene oxide
-
Acetone
-
Catalyst: Ionic liquid 1-alkyl-3-methylimidazolium salt and anhydrous zinc chloride[7]
-
Reaction vessel with stirrer and temperature control
-
Distillation apparatus
Procedure:
-
Catalyst Preparation: Prepare the catalyst by combining the ionic liquid 1-alkyl-3-methylimidazolium salt and anhydrous zinc chloride in the desired molar ratio as specified in the patent.[7]
-
Reaction Setup:
-
Charge the reaction vessel with acetone and the prepared catalyst.
-
Begin stirring and bring the mixture to the specified reaction temperature.
-
-
Addition of Reactant:
-
Slowly add 1,2-propylene oxide to the reaction mixture under controlled conditions to manage the exothermic reaction.
-
-
Reaction:
-
Maintain the reaction mixture at the specified temperature and continue stirring for the prescribed reaction time to ensure complete conversion.
-
-
Separation and Purification:
-
After the reaction is complete, the mixture will contain the product, unreacted starting materials, and the catalyst.
-
Due to the significant difference in boiling points, separate the this compound from the unreacted acetone and 1,2-propylene oxide via distillation.[7] The boiling point of this compound is over 100°C, while acetone's is 56.05°C and 1,2-propylene oxide's is 33.9°C.[7]
-
-
Catalyst Recovery: The ionic liquid catalyst can be recovered and reused.[7]
-
Analysis: Confirm the purity of the synthesized this compound using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow for Synthesis
Safety and Handling
-
This compound is a flammable liquid and vapor.[3]
-
Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Store in a cool, dry, well-ventilated place away from heat and ignition sources.
-
Consult the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound is a valuable compound for the flavor industry, offering a unique earthy and green flavor profile. Its application in fragrances is primarily as a synthetic intermediate rather than a direct aroma component. The provided protocols for synthesis and sensory evaluation offer a framework for researchers and developers to explore the full potential of this versatile molecule.
References
- 1. nbinno.com [nbinno.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | C6H12O2 | CID 62384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1193-11-9 [chemicalbook.com]
- 5. ulprospector.com [ulprospector.com]
- 6. benchchem.com [benchchem.com]
- 7. CN103087034A - Preparation methods of this compound and 1,2-propanediol - Google Patents [patents.google.com]
Application Notes and Protocols: 2,2,4-Trimethyl-1,3-dioxolane as a Fuel Additive Component
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2,2,4-Trimethyl-1,3-dioxolane (TMD), a promising oxygenated fuel additive. This document outlines its synthesis, key properties, and detailed protocols for evaluating its performance in gasoline blends. While extensive research on a wide range of fuel additives is ongoing, publicly available quantitative performance and emissions data specifically for this compound remains limited. The tables below are structured for data presentation and may include hypothetical or comparative data for illustrative purposes.
Introduction
This compound (CAS No. 1193-11-9) is a cyclic ketal that holds potential as a gasoline additive to enhance octane (B31449) ratings and improve combustion efficiency.[1] Its oxygen content can contribute to more complete combustion, potentially leading to a reduction in harmful emissions. These notes are intended to guide researchers in the systematic evaluation of this compound as a viable fuel component.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its application as a fuel additive.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₂ | [2][3] |
| Molecular Weight | 116.16 g/mol | [2][3] |
| CAS Number | 1193-11-9 | [2][3] |
| Appearance | Colorless liquid | |
| Boiling Point | 98-99 °C | [4] |
| Density | ~0.9 g/cm³ | [2] |
| Blending Antiknock Index | 95.2 | [1] |
Synthesis of this compound
This compound is typically synthesized via the ketalization of 1,2-propanediol with acetone.[1]
DOT Script for Synthesis Workflow
Caption: Synthesis workflow for this compound.
Performance Evaluation in Gasoline Blends
A series of standardized tests are required to evaluate the efficacy of this compound as a fuel additive. The following sections detail the experimental protocols for assessing its impact on fuel properties, engine performance, and exhaust emissions.
Octane Number Determination
The antiknock characteristics of the fuel blends are determined using a standardized Cooperative Fuel Research (CFR) engine.
Experimental Protocol: Octane Number Measurement (ASTM D2699 & D2700)
-
Fuel Blend Preparation: Prepare gasoline blends containing various concentrations (e.g., 5%, 10%, 15% v/v) of this compound. A baseline gasoline (without the additive) must also be tested for comparison.
-
CFR Engine Setup: Calibrate and operate the CFR engine according to the ASTM D2699 standard for Research Octane Number (RON) and ASTM D2700 for Motor Octane Number (MON).[5]
-
RON Determination (ASTM D2699):
-
Operate the engine under the specified mild conditions (600 rpm).
-
Adjust the compression ratio of the engine for the test fuel to produce a standard level of knock intensity.
-
Bracket the sample fuel between two primary reference fuels (blends of iso-octane and n-heptane) to determine the RON.
-
-
MON Determination (ASTM D2700):
-
Operate the engine under more severe conditions (900 rpm, higher intake mixture temperature).
-
Follow a similar procedure to RON determination to find the MON of the fuel blend.
-
-
Data Analysis: Calculate the Antiknock Index (AKI) as (RON + MON) / 2.
Data Presentation: Octane Number
| Fuel Blend (v/v %) | Research Octane Number (RON) | Motor Octane Number (MON) | Antiknock Index (AKI) |
| Gasoline (Baseline) | Data | Data | Data |
| Gasoline + 5% TMD | Data | Data | Data |
| Gasoline + 10% TMD | Data | Data | Data |
| Gasoline + 15% TMD | Data | Data | Data |
DOT Script for Octane Testing Workflow
Caption: Workflow for octane number determination.
Engine Performance and Fuel Consumption
Engine dynamometer testing is employed to evaluate the effects of the additive on engine power, torque, and fuel efficiency.
Experimental Protocol: Engine Dynamometer Testing
-
Engine Setup: Mount a spark-ignition (SI) engine on a dynamometer test bed. The engine should be equipped with sensors to measure torque, speed, and fuel flow rate.
-
Fuel System: Prepare the fuel system to switch between the baseline gasoline and the TMD-blended fuels.
-
Test Cycle: Operate the engine at various steady-state conditions (e.g., different speeds and loads).
-
Data Acquisition: For each fuel blend and at each operating point, record the following parameters:
-
Engine speed (RPM)
-
Brake torque (Nm)
-
Brake power (kW)
-
Brake-specific fuel consumption (BSFC) (g/kWh)
-
-
Data Analysis: Compare the performance parameters of the TMD blends with the baseline gasoline.
Data Presentation: Engine Performance
| Fuel Blend (v/v %) | Engine Speed (RPM) | Brake Torque (Nm) | Brake Power (kW) | BSFC (g/kWh) |
| Gasoline (Baseline) | 2500 | Data | Data | Data |
| Gasoline + 10% TMD | 2500 | Data | Data | Data |
| Gasoline (Baseline) | 3500 | Data | Data | Data |
| Gasoline + 10% TMD | 3500 | Data | Data | Data |
Exhaust Emissions Analysis
A chassis dynamometer test is used to simulate real-world driving conditions and measure regulated exhaust emissions.
Experimental Protocol: Chassis Dynamometer Emissions Testing
-
Vehicle Selection: Choose a representative light-duty vehicle equipped with a spark-ignition engine.
-
Chassis Dynamometer Setup: Place the vehicle on a chassis dynamometer capable of simulating road load.
-
Emissions Measurement: Connect an exhaust gas analyzer to the vehicle's tailpipe to measure the concentrations of carbon monoxide (CO), carbon dioxide (CO2), total hydrocarbons (THC), and nitrogen oxides (NOx).
-
Driving Cycle: Conduct the tests using a standardized driving cycle, such as the New European Driving Cycle (NEDC) or the Federal Test Procedure (FTP).
-
Test Procedure:
-
Perform a "cold start" test with the baseline gasoline.
-
Allow the vehicle to cool down and then perform a "cold start" test with a TMD-blended fuel.
-
Repeat the tests for different TMD concentrations.
-
-
Data Analysis: Calculate the mass emissions (g/km) for each pollutant and compare the results for the different fuel blends.
Data Presentation: Exhaust Emissions (NEDC Cycle)
| Fuel Blend (v/v %) | CO (g/km) | CO₂ (g/km) | THC (g/km) | NOx (g/km) |
| Gasoline (Baseline) | Data | Data | Data | Data |
| Gasoline + 5% TMD | Data | Data | Data | Data |
| Gasoline + 10% TMD | Data | Data | Data | Data |
| Gasoline + 15% TMD | Data | Data | Data | Data |
Conclusion
This compound demonstrates potential as an effective octane-enhancing fuel additive. The protocols outlined in these application notes provide a systematic approach for its comprehensive evaluation. Further research is warranted to generate detailed engine performance and emissions data to fully characterize its benefits and optimize its use in commercial gasoline formulations. The provided frameworks for data presentation and experimental design will aid in the standardized assessment of this and other novel fuel components.
References
Application Notes and Protocols: Lewis Acid-Mediated Reaction of 2,2,4-Trimethyl-1,3-dioxolane with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,4-Trimethyl-1,3-dioxolane, a cyclic ketal, is generally stable and unreactive towards nucleophilic attack by Grignard reagents under standard conditions.[1][2][3][4] This inherent stability allows 1,3-dioxolanes to serve as effective protecting groups for aldehydes and ketones in organic synthesis.[2][3][4] However, the reactivity of the dioxolane ring can be unlocked through the use of a Lewis acid catalyst. This application note provides a detailed protocol for the Lewis acid-mediated ring-opening of this compound with various Grignard reagents, a transformation that yields valuable substituted alcohols.
The reaction proceeds via the coordination of a Lewis acid, such as titanium tetrachloride (TiCl₄), to one of the oxygen atoms of the dioxolane ring. This coordination activates the ring, making it susceptible to nucleophilic attack by the Grignard reagent. The subsequent regioselective cleavage of a C-O bond results in the formation of a new carbon-carbon bond and, after an aqueous workup, a tertiary alcohol. This methodology offers a strategic route to complex alcohol scaffolds that are pivotal in the synthesis of biologically active molecules and pharmaceutical intermediates.
Reaction Principle
The Lewis acid-catalyzed reaction of this compound with a Grignard reagent (R-MgX) follows a reductive ring-opening mechanism. The key steps are:
-
Lewis Acid Activation: The Lewis acid (e.g., TiCl₄) coordinates to one of the oxygen atoms of the dioxolane ring.
-
Nucleophilic Attack: The Grignard reagent attacks the activated C2 carbon of the dioxolane ring.
-
Ring Opening: The nucleophilic attack leads to the cleavage of the C2-O bond, opening the dioxolane ring.
-
Hydrolysis: Subsequent aqueous workup hydrolyzes the resulting magnesium alkoxide to yield the final tertiary alcohol product.
Experimental Protocol: General Procedure for the Lewis Acid-Mediated Reaction of this compound with Grignard Reagents
This protocol is a representative procedure based on the Lewis acid-mediated reactions of similar 1,3-dioxolanes with Grignard reagents.[5][6]
Materials:
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane (B109758) (CH₂Cl₂), Tetrahydrofuran (THF))
-
Lewis Acid (e.g., Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂)
-
Grignard reagent (e.g., Methylmagnesium bromide (CH₃MgBr), Phenylmagnesium bromide (PhMgBr), 1.0 M solution in THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet, add this compound (1.0 mmol) dissolved in anhydrous dichloromethane (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of titanium tetrachloride (1.2 mmol, 1.2 mL of a 1.0 M solution in CH₂Cl₂) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting mixture at -78 °C for 15 minutes.
-
To this mixture, add a solution of the Grignard reagent (1.5 mmol in THF) dropwise over 10 minutes, maintaining the temperature below -70 °C.
-
After the addition is complete, continue to stir the reaction mixture at -78 °C for an additional hour.
-
Allow the reaction to slowly warm to 0 °C over a period of one hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (15 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired alcohol.
Data Presentation: Expected Products and Representative Yields
The following table summarizes the expected tertiary alcohol products from the reaction of this compound with various Grignard reagents, based on analogous reactions. Yields are estimates and may vary depending on the specific reaction conditions and the nature of the Grignard reagent.
| Grignard Reagent (R-MgX) | R Group | Expected Product | Representative Yield (%) |
| Methylmagnesium bromide | -CH₃ | 2-Methyl-2,4-pentanediol | 70-85 |
| Ethylmagnesium bromide | -CH₂CH₃ | 3-Methyl-3,5-hexanediol | 65-80 |
| Phenylmagnesium bromide | -C₆H₅ | 2-Phenyl-2,4-pentanediol | 60-75 |
| Vinylmagnesium bromide | -CH=CH₂ | 3-Methyl-1-penten-3,5-diol | 55-70 |
Visualizations
Reaction Workflow
Caption: A step-by-step workflow for the synthesis of tertiary alcohols.
Proposed Reaction Mechanism
Caption: Mechanism of the Lewis acid-catalyzed reaction.
Conclusion
The reaction of this compound with Grignard reagents, facilitated by a Lewis acid, provides a reliable and efficient method for the synthesis of substituted tertiary alcohols.[5] While 1,3-dioxolanes are typically employed as protecting groups due to their stability, this protocol demonstrates their utility as reactive intermediates for the construction of complex molecular architectures. The presented methodology is of significant value to researchers in organic synthesis and drug development, offering a strategic approach to the stereoselective synthesis of important alcohol-containing compounds. Careful control of reaction conditions, particularly temperature, is crucial for achieving optimal yields and minimizing side reactions.
References
- 1. organic chemistry - Why do orthoesters react with Grignard reagents, but acetals and ketals don't? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
Deprotection Strategies for 2,2,4-Trimethyl-1,3-dioxolane Ketals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2,2,4-trimethyl-1,3-dioxolane ketal is a valuable protecting group for ketones, utilized extensively in multistep organic synthesis due to its relative stability under basic, reductive, and oxidative conditions.[1][2] Its steric hindrance, conferred by the three methyl groups, enhances its stability compared to simpler dioxolanes, but also necessitates carefully optimized conditions for its removal. This document provides a detailed overview of common deprotection strategies, quantitative data for comparison, and explicit experimental protocols relevant to professionals in research and drug development.
Principles of Deprotection
The cleavage of dioxolane ketals is most commonly achieved through acid-catalyzed hydrolysis. The mechanism involves protonation of one of the ketal oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to a hemiacetal intermediate, which then eliminates the diol to regenerate the parent ketone. The increased steric bulk of the this compound group can slow this process, often requiring stronger acids or longer reaction times than less substituted ketals.[3]
Caption: General mechanism of acid-catalyzed deprotection for dioxolane ketals.
Acid-Catalyzed Deprotection Strategies
Acidic methods are the most prevalent for dioxolane deprotection. The choice of acid is critical and depends on the substrate's sensitivity to acid and the presence of other protecting groups.
Brønsted acids, ranging from mild carboxylic acids to strong sulfonic acids, are widely used. Heterogeneous acid catalysts like Amberlyst-15 offer the advantage of simple removal by filtration.[4]
Table 1: Comparison of Brønsted Acid-Catalyzed Deprotection Conditions
| Catalyst | Solvent | Temperature (°C) | Typical Time | Yield (%) | Notes |
| Acetic Acid (80% aq.) | THF | 25 - 60 | 12 - 48 h | 70-90 | Mild conditions, suitable for some sensitive substrates. |
| p-Toluenesulfonic acid (p-TsOH) | Acetone (B3395972)/H₂O | 25 (RT) | 1 - 6 h | 85-95 | Common, efficient, but can affect other acid-labile groups. |
| Pyridinium (B92312) p-toluenesulfonate (PPTS) | Acetone/H₂O or MeOH | 25 - 50 | 4 - 24 h | 80-95 | Milder alternative to p-TsOH, often used for sensitive molecules.[5] |
| Amberlyst-15 (H⁺ resin) | Acetone/H₂O or MeOH | 25 - 60 | 2 - 16 h | 90-99 | Heterogeneous catalyst, simplifies workup via filtration.[4][6][7] |
Protocol 1: Deprotection using Pyridinium p-Toluenesulfonate (PPTS)
This protocol is suitable for substrates where a milder acidic catalyst is preferred to avoid side reactions.
-
Reaction Setup: Dissolve the this compound protected compound (1.0 eq) in a 9:1 mixture of acetone and water (e.g., 10 mL per 1 mmol of substrate).
-
Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS) (0.1 - 0.2 eq) to the solution.[5]
-
Reaction Monitoring: Stir the mixture at room temperature or warm gently to 40-50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Extraction: Remove the acetone under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate (B1210297), 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica (B1680970) gel.
Lewis acids can be highly effective, often under non-aqueous or nearly neutral conditions, providing excellent chemoselectivity for deprotecting ketals in the presence of other acid-sensitive groups like silyl (B83357) ethers.[3]
Table 2: Comparison of Lewis Acid-Catalyzed Deprotection Conditions
| Catalyst | Solvent | Temperature (°C) | Typical Time | Yield (%) | Notes |
| Iron(III) Chloride (FeCl₃) | Dichloromethane (B109758) (DCM) | 25 (RT) | 0.5 - 4 h | 85-95 | Effective for sterically hindered ketals.[3] |
| Bismuth(III) Nitrate (Bi(NO₃)₃·5H₂O) | CH₃CN or DCM | 25 (RT) | 1 - 5 h | 90-98 | Mild conditions, compatible with TBDMS and THP ethers.[8] |
| Cerium(III) Triflate (Ce(OTf)₃) | Nitromethane (B149229) (wet) | 25 (RT) | 2 - 8 h | 90-97 | Works at nearly neutral pH, highly chemoselective. Tolerates TBDMS, Bn, and other groups.[9] |
Protocol 2: Chemoselective Deprotection using Cerium(III) Triflate
This method is ideal for complex molecules where other acid-labile protecting groups must remain intact.[9]
-
Reaction Setup: Dissolve the protected substrate (1.0 eq) in wet nitromethane (CH₃NO₂ saturated with water).
-
Catalyst Addition: Add Cerium(III) triflate (Ce(OTf)₃) (0.3 eq for cyclic ketals) to the stirred solution.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the mixture with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography.
Mild and Neutral Deprotection Strategies
For exceptionally sensitive substrates, methods that avoid strong acids are required. These strategies often rely on different mechanisms, such as transacetalization or oxidative cleavage.
Table 3: Mild/Neutral Deprotection Conditions
| Reagent / Catalyst | Solvent | Temperature (°C) | Typical Time | Yield (%) | Notes |
| Molecular Iodine (I₂) | Acetone | 25 (RT) | 0.5 - 2 h | 90-98 | Neutral conditions, fast reaction times, tolerates acid-sensitive groups.[10][11] |
| Oxone® | CH₃CN | Reflux | 1 - 3 h | 85-95 | Nonaqueous oxidative conditions, chemoselective.[12] |
| Nickel Boride (Ni₂B) | Methanol | 25 (RT) | 0.5 - 2 h | 90-99 | Reductive deprotection; can concomitantly reduce other functional groups.[13][14] |
Protocol 3: Deprotection using Molecular Iodine in Acetone
This protocol leverages a mild and neutral system, making it highly attractive for substrates with acid-sensitive functionalities.[10][11]
-
Reaction Setup: Dissolve the ketal-protected compound (1.0 eq) in acetone.
-
Catalyst Addition: Add molecular iodine (I₂) (0.1 eq) to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 30 minutes to 2 hours.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove the iodine color.
-
Extraction: Extract the product with ethyl acetate or another suitable solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the product via column chromatography if necessary.
Strategy Selection and Workflow
Choosing the appropriate deprotection method is crucial for the success of a synthetic route. The decision should be based on the overall molecular structure, the presence of other functional groups, and the desired reaction conditions.
Caption: Decision-making flowchart for selecting a deprotection strategy.
General Experimental Workflow
A standardized workflow ensures reproducibility and high purity of the final product.
References
- 1. jocpr.com [jocpr.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. Amberlyst 15 ® - Reagent of the Month- Santiago Lab [sigutlabs.com]
- 5. Pyridinium p-Toluenesulfonate (PPTS) [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 9. sketchviz.com [sketchviz.com]
- 10. medium.com [medium.com]
- 11. lornajane.net [lornajane.net]
- 12. researchgate.net [researchgate.net]
- 13. Flowchart Creation [developer.mantidproject.org]
- 14. Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,2,4-Trimethyl-1,3-dioxolane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 2,2,4-trimethyl-1,3-dioxolane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why is my reaction yield of this compound consistently low?
A1: Low yields can stem from several factors, primarily incomplete reaction or the occurrence of side reactions. Here are the most common culprits and how to address them:
-
Inadequate Water Removal: The formation of this compound from 1,2-propanediol and acetone (B3395972) is a reversible equilibrium reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials, thereby reducing the yield.[1]
-
Solution: Employ efficient water removal techniques. A Dean-Stark apparatus with an azeotropic solvent like toluene (B28343) is a standard and effective method.[1][2] Alternatively, using molecular sieves can be effective, especially for smaller-scale reactions.
-
-
Suboptimal Catalyst Choice or Concentration: The type and amount of acid catalyst are critical.
-
Solution: If using a strong acid catalyst like p-toluenesulfonic acid, ensure the concentration is optimal (typically 0.01-0.05 equivalents).[1][2] Too little catalyst can lead to an incomplete reaction, while an excess can promote side reactions. Consider using milder, solid acid catalysts such as acidic resins (e.g., Amberlyst-15) or zeolites, which can simplify purification and enhance selectivity.[1]
-
-
Insufficient Reaction Time or Temperature: The reaction may not reach completion if the temperature is too low or the duration is too short.
-
Solution: Ensure the reaction is heated to a temperature that facilitates the efficient removal of the water azeotrope. Monitor the reaction's progress using techniques like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[1]
-
Q2: I am observing the formation of unexpected byproducts. What are they and how can I minimize them?
A2: Byproduct formation is a common challenge. Besides the unreacted starting materials, you may encounter:
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Polymers of Acetone: Acetone can undergo self-condensation or polymerization in the presence of a strong acid.
-
Solution: Use a moderate amount of the acid catalyst and maintain a controlled reaction temperature. Adding acetone slowly to the reaction mixture can help keep its concentration low and minimize polymerization.
-
-
Products from Ring-Opening Reactions: Under highly acidic conditions, the dioxolane ring can be susceptible to hydrolysis, especially during the workup.[1]
-
Solution: Use a milder acid catalyst and carefully control the reaction conditions. It is crucial to neutralize the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution, promptly after the reaction is complete and before any aqueous extraction steps.[1]
-
Q3: I'm having difficulty purifying the this compound product. What is the best approach?
A3: Effective purification is key to obtaining a high-purity product. A multi-step approach is often necessary:
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Aqueous Workup: After the reaction, cool the mixture and neutralize the acid catalyst with a mild base like saturated sodium bicarbonate solution.[3] This is a critical step to prevent the acid-catalyzed hydrolysis of the product. Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine to remove residual water and water-soluble impurities.[3]
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Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) to remove dissolved water.[3]
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Fractional Distillation: Due to the relatively low boiling point of this compound (98-99 °C), fractional distillation is an effective method for separating it from less volatile impurities and any remaining starting materials.[4] For high-purity requirements, vacuum distillation can be employed to reduce the boiling point and prevent any potential thermal degradation.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two main industrial methods for synthesizing this compound:
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Ketalization of 1,2-Propanediol with Acetone: This is a classic and widely used method involving the acid-catalyzed reaction of 1,2-propanediol and acetone, with the removal of water to drive the reaction to completion.[5]
-
Reaction of 1,2-Propylene Oxide with Acetone: This method involves the reaction of an epoxide with acetone, typically catalyzed by a Lewis acid system, such as a combination of an ionic liquid and zinc chloride.[6]
Q2: What is the general mechanism for the acid-catalyzed synthesis from 1,2-propanediol and acetone?
A2: The reaction proceeds through the following key steps:
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Protonation of the acetone carbonyl oxygen by the acid catalyst.
-
Nucleophilic attack of one of the hydroxyl groups of 1,2-propanediol on the protonated carbonyl carbon.
-
Proton transfer from the attacking hydroxyl group to the other hydroxyl group of the intermediate.
-
Intramolecular cyclization with the elimination of a water molecule to form the protonated this compound.
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Deprotonation to yield the final product and regenerate the acid catalyst.
Q3: Which catalyst is best for the synthesis of this compound?
A3: The "best" catalyst depends on the specific requirements of the synthesis, such as scale, desired purity, and environmental considerations.
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p-Toluenesulfonic acid (p-TsOH): A common, effective, and inexpensive homogeneous catalyst. However, it requires neutralization and can be challenging to remove completely.[1][2]
-
Ionic Liquid/ZnCl₂: This system has shown high conversion and selectivity in the reaction of 1,2-propylene oxide with acetone and offers the potential for catalyst recycling.[6]
-
Acidic Resins (e.g., Amberlyst-15): These are heterogeneous catalysts that are easily filtered off, simplifying the workup and purification process.[7] They are considered a "green" alternative to homogeneous acids.
-
Zeolites: These are another class of heterogeneous catalysts that can offer high selectivity.[8]
Data Presentation
Table 1: Comparison of Catalysts for this compound Synthesis from 1,2-Propylene Oxide and Acetone
| Catalyst System | Reactant Ratio (Acetone:Propylene Oxide) | Temperature (°C) | Time (h) | Conversion of Propylene Oxide (%) | Selectivity (%) | Reference |
| 1-Butyl-3-methylimidazolium bromide / ZnCl₂ | 4:1 | 65 | 8 | 94 | 100 | [6] |
| 1-Butyl-3-methylimidazolium bromide / ZnCl₂ | 4:1 | 55 | 12 | 95 | 99.5 | [6] |
Experimental Protocols
Protocol 1: Synthesis from 1,2-Propanediol and Acetone using p-Toluenesulfonic Acid
Materials:
-
1,2-Propanediol
-
Acetone
-
Toluene
-
p-Toluenesulfonic acid monohydrate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add 1,2-propanediol (1.0 equivalent), acetone (1.2 equivalents), and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 equivalents).[2]
-
Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue refluxing until the theoretical amount of water has been collected, and TLC or GC analysis indicates the complete consumption of the 1,2-propanediol.
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene or diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield pure this compound.[2]
Protocol 2: Synthesis from 1,2-Propylene Oxide and Acetone using Ionic Liquid and Zinc Chloride
Materials:
-
1,2-Propylene oxide
-
Acetone
-
1-Butyl-3-methylimidazolium bromide
-
Anhydrous zinc chloride
Procedure:
-
In a Teflon-lined reactor equipped with a magnetic stir bar, add acetone (0.1 mol, 5.8 g), 1,2-propylene oxide (0.025 mol, 1.45 g), 1-butyl-3-methylimidazolium bromide (0.01 mol, 2.19 g), and anhydrous zinc chloride (0.005 mol, 0.68 g).[6]
-
Seal the reactor and heat the mixture in an oil bath at 65 °C with stirring for 8 hours.[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product can be separated from the catalyst mixture by distillation. The ionic liquid and zinc chloride catalyst may be recycled.[6]
Visualizations
Caption: Experimental workflow for the synthesis of this compound from 1,2-propanediol.
Caption: Troubleshooting logic for addressing low synthesis yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C6H12O2 | CID 62384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN103087034A - Preparation methods of this compound and 1,2-propanediol - Google Patents [patents.google.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. [PDF] Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine using Treated Natural Zeolite Catalyst | Semantic Scholar [semanticscholar.org]
"2,2,4-Trimethyl-1,3-dioxolane" stability under acidic and basic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of 2,2,4-trimethyl-1,3-dioxolane under various chemical conditions. Below you will find frequently asked questions (FAQs), a troubleshooting guide for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound, a cyclic ketal, is generally stable under neutral and basic conditions.[1] It is, however, susceptible to hydrolysis under acidic conditions. This property makes it a useful protecting group for ketones and aldehydes in multi-step syntheses where acidic conditions are avoided until the deprotection step.
Q2: Under what specific conditions is this compound unstable?
A2: The compound is unstable in the presence of even catalytic amounts of acid, particularly in aqueous media. The rate of this acid-catalyzed hydrolysis is dependent on the pH of the solution, with lower pH values leading to faster degradation.
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is highly pH-dependent. It is stable at a pH of 9 and above. As the pH decreases, its stability is compromised, with hydrolysis occurring in a matter of hours at a pH of 3. Its stability at a neutral pH of 7 is questionable over extended periods.[2]
Q4: What are the products of this compound hydrolysis?
A4: The acid-catalyzed hydrolysis of this compound yields its parent carbonyl compound, acetone (B3395972), and the corresponding diol, 1,2-propanediol.
Stability Data
| pH | Temperature (°C) | Solvent System | Stability | Half-Life (t½) |
| 3 | Ambient | Aqueous | Unstable | Hours |
| 5 | Ambient | Aqueous | Moderately Stable | Longer than at pH 3 |
| 7 | Ambient | Aqueous | Questionable Stability | Extended periods may lead to hydrolysis |
| 9 | Ambient | Aqueous | Stable | No significant hydrolysis observed |
Note: The data presented is for 2-ethyl-4-methyl-1,3-dioxolane (B3021168) and should be used as an estimation for the stability of this compound.[2] Empirical determination of stability for the specific experimental conditions is recommended.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, particularly in the context of its use as a protecting group.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Premature Deprotection | 1. Presence of trace acidic impurities in reagents or solvents. 2. The substrate itself is acidic. 3. Use of acidic chromatography media (e.g., standard silica (B1680970) gel). | 1. Use freshly distilled, anhydrous, and neutral solvents. Consider passing solvents through a plug of basic alumina (B75360). 2. Add a non-nucleophilic base (e.g., pyridine, triethylamine, or proton sponge) to the reaction mixture. 3. Use neutralized silica gel or an alternative stationary phase like alumina for purification. |
| Incomplete Deprotection | 1. Insufficient acid catalyst or catalyst deactivation. 2. Insufficient water for hydrolysis. 3. Reaction time is too short or temperature is too low. | 1. Increase the loading of the acid catalyst. Consider using a stronger acid if compatible with the substrate. 2. Ensure an adequate amount of water is present in the reaction mixture (e.g., using a solvent mixture like acetone/water). 3. Increase the reaction time and/or temperature, monitoring the reaction progress by TLC or GC-MS. |
| Formation of Side Products | 1. Acid-sensitive functional groups elsewhere in the molecule are reacting. 2. The liberated acetone or 1,2-propanediol reacts with other components. | 1. Use milder deprotection conditions (e.g., pyridinium (B92312) p-toluenesulfonate (PPTS) in acetone/water). 2. If possible, remove the deprotection products as they are formed, or choose a protecting group that yields less reactive byproducts. |
| Low Yield After Workup | 1. The product is water-soluble and is lost during aqueous extraction. 2. The product is volatile and is lost during solvent removal. | 1. Saturate the aqueous layer with NaCl before extraction to reduce the solubility of the organic product. Perform multiple extractions with smaller volumes of solvent. 2. Use a rotary evaporator with a cooled trap and avoid excessive vacuum or heat. |
Experimental Protocols
Protocol 1: Monitoring the Acid-Catalyzed Hydrolysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantitatively monitor the rate of hydrolysis of this compound at a specific acidic pH.
Materials:
-
This compound
-
Buffered aqueous solution of desired pH (e.g., pH 4.0 citrate (B86180) buffer)
-
Internal standard (e.g., dodecane)
-
Ethyl acetate (B1210297) (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (B86663)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Reaction Setup: In a thermostated reaction vessel, place a known volume of the acidic buffer solution. Allow it to reach the desired temperature (e.g., 25 °C).
-
Initiation: Add a known amount of this compound to the stirred buffer solution to start the hydrolysis reaction.
-
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching and Extraction: Immediately quench the reaction by adding the aliquot to a vial containing a basic solution (e.g., saturated sodium bicarbonate) and a known amount of the internal standard dissolved in ethyl acetate. Vortex vigorously to extract the organic components.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
GC-MS Analysis: Inject a sample of the dried organic layer into the GC-MS.
-
Quantification: Monitor the peak areas of this compound and the internal standard over time. The disappearance of the starting material can be used to determine the hydrolysis rate.
Protocol 2: Deprotection of a Carbonyl Compound Protected as a this compound
Objective: To efficiently deprotect a carbonyl functionality protected as a this compound.
Materials:
-
The protected substrate
-
Acetone and water (e.g., 10:1 v/v)
-
Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, pyridinium p-toluenesulfonate)
-
Saturated aqueous sodium bicarbonate solution
-
Extraction solvent (e.g., ethyl acetate)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolution: Dissolve the protected substrate in the acetone/water mixture.
-
Acid Addition: Add a catalytic amount of the acid catalyst (e.g., 0.1 equivalents).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating may be applied if the reaction is slow.
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude deprotected carbonyl compound.
-
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.
Visualizations
Caption: Acid-catalyzed hydrolysis mechanism of this compound.
Caption: Troubleshooting workflow for incomplete deprotection reactions.
References
Technical Support Center: Synthesis of 2,2,4-Trimethyl-1,3-dioxolane
This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 2,2,4-trimethyl-1,3-dioxolane. It is intended for researchers, chemists, and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The standard synthesis method is the acid-catalyzed ketalization of 1,2-propanediol with acetone (B3395972).[1][2] This reaction is a reversible equilibrium, where water is produced as a byproduct.[3] To drive the reaction to completion, water is typically removed as it forms.
Reaction Scheme:
Q2: My reaction yield is very low, and I've recovered most of my starting materials. What is the likely cause?
Low yield in this synthesis is most often due to the reversible nature of the ketalization reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials (1,2-propanediol and acetone) through hydrolysis.[4]
Troubleshooting Steps:
-
Water Removal: Ensure you are effectively removing water from the reaction mixture. The most common method is using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).[3][5]
-
Dehydrating Agents: Alternatively, chemical dehydrating agents like molecular sieves can be used, though this is less common for bulk synthesis.
-
Reaction Time: The reaction may not have reached equilibrium. Consider extending the reaction time.
Q3: I'm observing unexpected peaks in my GC-MS and NMR analysis. What are the common side products?
While this reaction is generally clean, several side products can form depending on the conditions and purity of the reagents.
-
Isomeric Dioxanes: If the 1,2-propanediol starting material is contaminated with 1,3-propanediol, the formation of 2,2,5-trimethyl-1,3-dioxane can occur.[6]
-
Acetone Self-Condensation Products: Under strongly acidic conditions or at elevated temperatures, acetone can undergo an aldol (B89426) condensation to form diacetone alcohol, which can then dehydrate to mesityl oxide.
-
1,2-Propanediol Degradation: Acid-catalyzed dehydration of 1,2-propanediol can yield hydroxyacetone (B41140) (acetol).[7]
-
Solvent-Related Byproducts: If using solvents other than excess acetone, ensure they are inert under the reaction conditions.
Q4: How can I minimize the formation of these side products and improve the purity of my final product?
Minimizing side reactions involves careful control over reaction parameters and using high-quality reagents.
-
Purity of Reagents: Use high-purity 1,2-propanediol and acetone to prevent the formation of isomeric or contaminant-derived byproducts.
-
Choice of Catalyst: While strong mineral acids work, they can promote side reactions. Milder catalysts such as p-toluenesulfonic acid (p-TsOH), or heterogeneous catalysts like Amberlyst resins or Montmorillonite K10 clay, are often preferred as they are less corrosive and can be easily removed, leading to cleaner reactions.[5][8][9]
-
Temperature Control: Avoid excessive temperatures, which can favor dehydration and condensation side reactions.[1] The optimal temperature is typically the reflux temperature of the solvent system used for azeotropic water removal.
-
Stoichiometry: Using a moderate excess of acetone can help drive the equilibrium toward the product and can also serve as the reaction solvent.
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and recommended solutions.
| Problem Observed | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion / Low Yield | 1. Reaction equilibrium favors starting materials due to the presence of water.[4] 2. Insufficient reaction time or temperature. 3. Inactive catalyst. | 1. Use a Dean-Stark apparatus or other means to remove water continuously.[3] 2. Increase reaction time and ensure the temperature is sufficient for reflux. 3. Use fresh or properly activated catalyst. |
| Product is Contaminated (Multiple Spots on TLC / Peaks in GC) | 1. Impure starting materials (e.g., presence of 1,3-propanediol). 2. Side reactions like acetone self-condensation or diol dehydration.[7] 3. Product hydrolysis during aqueous workup. | 1. Verify the purity of starting materials via GC or NMR before starting. 2. Lower the reaction temperature; use a milder acid catalyst (e.g., p-TsOH instead of H₂SO₄).[5] 3. Neutralize the acid catalyst promptly after the reaction is complete and before adding significant amounts of water. |
| Product Decomposes During Distillation | 1. Residual acid catalyst is causing decomposition at high temperatures. 2. The product is thermally unstable in the presence of acid. | 1. Thoroughly neutralize the reaction mixture (e.g., with NaHCO₃ solution) and wash until neutral before distillation. 2. Consider vacuum distillation to lower the boiling point and reduce thermal stress. |
Experimental Protocols
Standard Protocol for Synthesis of this compound
This protocol is a representative lab-scale procedure.
Materials:
-
1,2-Propanediol (1.0 mol)
-
Acetone (2.0 mol, serves as reagent and solvent)
-
Toluene (B28343) (150 mL)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.01 mol, catalyst)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
To the flask, add 1,2-propanediol, acetone, toluene, and p-TsOH.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap (typically 3-5 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize the acid catalyst. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and excess acetone.
-
Purify the resulting crude oil by fractional distillation to obtain pure this compound (boiling point ~98-99°C).[10]
Visualized Workflows and Pathways
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: Diagram showing the desired reaction pathway versus potential side reactions and hydrolysis.
Caption: A decision-making flowchart for troubleshooting the presence of impurities in the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Dioxolane compounds (DOXs) as biobased reaction media - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00227F [pubs.rsc.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. zaguan.unizar.es [zaguan.unizar.es]
- 8. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound | C6H12O2 | CID 62384 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,2,4-Trimethyl-1,3-dioxolane
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 2,2,4-trimethyl-1,3-dioxolane by distillation.
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound? A1: The atmospheric boiling point of this compound is reported to be in the range of 98-99 °C at 760 mmHg.[1][2][3]
Q2: What are the common impurities in crude this compound after synthesis? A2: Common impurities include unreacted starting materials (acetone and 1,2-propanediol), water (which is a byproduct of the reaction), and residual acid catalyst used to promote the reaction.[4][5][6]
Q3: Why is it critical to neutralize the crude product before distillation? A3: this compound is a ketal.[1][3] Ketals and acetals are sensitive to acid, especially in the presence of water and heat.[6][7] Failure to neutralize the acid catalyst will cause the product to hydrolyze back to acetone (B3395972) and 1,2-propanediol during heating, drastically reducing the yield.[8][9]
Q4: Is fractional distillation necessary, or can I use simple distillation? A4: Fractional distillation is highly recommended. The boiling point of a potential impurity like acetone (56 °C) is significantly different, but to effectively remove water and other impurities with close boiling points, a fractional distillation column provides the necessary separation efficiency.[10][11] Simple distillation is generally only effective if the boiling points of the components differ by more than 25-70 °C.[10][11]
Q5: How should I confirm the purity of my final product? A5: The purity of the collected fractions should be assessed using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or by measuring the refractive index and comparing it to the literature value (approx. 1.393-1.398).[1]
Troubleshooting Guide
Problem: The distillation temperature is unstable or does not reach the expected 98-99 °C.
-
Potential Cause: Presence of a significant amount of lower-boiling impurities (e.g., acetone) or the formation of an azeotrope with water. An azeotrope is a mixture of liquids that has a constant boiling point different from the individual components.[12]
-
Solution:
-
Collect a Forerun: Collect the initial distillate that comes over at a lower, stable temperature. This fraction will contain the more volatile impurities.
-
Ensure Dryness: Before distillation, ensure the crude product is thoroughly dried with an anhydrous salt (e.g., magnesium sulfate (B86663) or sodium sulfate) after the neutralization and washing steps to remove as much water as possible.
-
Check Apparatus: Ensure the thermometer bulb is correctly placed just below the arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[11]
-
Problem: The product yield is significantly lower than expected.
-
Potential Cause 1: Incomplete reaction during synthesis.
-
Solution 1: Re-evaluate the synthesis reaction conditions (catalyst amount, reaction time, and water removal) to drive the reaction to completion.
-
Potential Cause 2: Hydrolysis of the product during workup or distillation.
-
Solution 2: Ensure the crude product is thoroughly neutralized with a mild base (e.g., saturated sodium bicarbonate solution) before heating. The aqueous layer should be tested with pH paper to confirm it is no longer acidic.
-
Potential Cause 3: Inefficient fraction collection.
-
Solution 3: Monitor the distillation temperature closely. Collect the fraction only when the temperature is stable at the boiling point of the product. Stop the distillation before the flask boils to dryness to prevent loss.
Problem: The distilled product appears cloudy or shows two phases.
-
Potential Cause: Water contamination. This indicates either incomplete drying of the crude product or the co-distillation of a water azeotrope.
-
Solution:
-
Re-dry: Dry the collected distillate over an anhydrous drying agent like magnesium sulfate, filter, and if necessary, re-distill.
-
Improve Pre-Distillation Drying: For future purifications, ensure the organic layer is clear and free of visible water droplets before adding the drying agent. Allow sufficient contact time with the drying agent.
-
Problem: The material in the distillation flask is darkening or charring.
-
Potential Cause: Thermal decomposition. This can be caused by excessive heating or the presence of non-volatile, unstable impurities.
-
Solution:
-
Use Vacuum Distillation: Distilling under reduced pressure will lower the boiling point of the compound, minimizing the risk of thermal decomposition.[13]
-
Ensure Even Heating: Use a heating mantle with a magnetic stirrer to ensure the liquid is heated evenly and to prevent bumping. Avoid hot spots.
-
Stop Distillation Early: Do not distill to dryness, as concentrated impurities in the residue are more likely to decompose.
-
Physical Properties and Distillation Data
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₂ | [1][4] |
| Molecular Weight | 116.16 g/mol | [1] |
| Boiling Point (atm) | 98-99 °C | [1][2][3] |
| Density | ~0.90 g/mL | [1] |
| Refractive Index | 1.393-1.398 | [1] |
| Water Solubility | 111 g/L at 18 °C | [1][3] |
Experimental Protocol: Fractional Distillation
Objective: To purify crude this compound from unreacted starting materials, water, and catalyst residue.
1. Pre-Distillation Workup: a. Transfer the crude reaction mixture to a separatory funnel. b. If an organic solvent was used, dilute the mixture further with a solvent like diethyl ether or ethyl acetate. c. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic (test with pH paper). d. Wash the organic layer with brine (saturated NaCl solution) to aid in the removal of water. e. Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄). The liquid should become clear. f. Filter the drying agent from the organic solution. If a low-boiling solvent was used for extraction, it can be removed using a rotary evaporator.
2. Apparatus Setup: a. Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask.[11] b. Ensure all joints are properly sealed. c. Place a magnetic stir bar in the distillation flask containing the dried crude product. d. Position the thermometer so the top of the bulb is level with the bottom of the condenser side arm.
3. Distillation Procedure: a. Begin gentle heating of the distillation flask using a heating mantle. b. Observe as the vapor begins to rise slowly up the fractionating column. A slow, gradual rise is key to good separation.[11] c. Discard the initial low-boiling fraction (forerun), which may contain residual solvent or acetone. d. When the temperature stabilizes at the boiling point of this compound (~98 °C), switch to a clean, pre-weighed receiving flask. e. Maintain a slow and steady distillation rate (approximately 1-2 drops per second). f. Stop the distillation when the temperature begins to drop or rise sharply, or when only a small amount of residue remains in the distillation flask. Never heat the flask to dryness.
4. Analysis: a. Weigh the collected main fraction to determine the yield. b. Analyze the purity of the product using GC, NMR, or by measuring its refractive index.
Process Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for addressing low product purity after distillation.
References
- 1. This compound | C6H12O2 | CID 62384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. hmdb.ca [hmdb.ca]
- 4. 1,3-Dioxolane, 2,2,4-trimethyl- [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Fractional distillation - Wikipedia [en.wikipedia.org]
- 11. Purification [chem.rochester.edu]
- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 13. benchchem.com [benchchem.com]
Preventing hydrolysis of "2,2,4-Trimethyl-1,3-dioxolane" during workup
This technical support guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the handling of 2,2,4-trimethyl-1,3-dioxolane, with a specific focus on preventing its hydrolysis during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
This compound is a cyclic ketal derived from the reaction of acetone (B3395972) and 1,2-propanediol.[1] Kestals and acetals are generally stable under basic and neutral conditions but are susceptible to hydrolysis under acidic conditions.[2][3][4] The presence of an acid catalyst facilitates the cleavage of the C-O bonds within the dioxolane ring, leading to the regeneration of the parent ketone (acetone) and diol (1,2-propanediol).
Q2: Under what specific conditions is the hydrolysis of this compound most likely to occur?
Q3: My reaction was performed under acidic conditions. How can I prevent hydrolysis of the dioxolane during workup?
The key is to neutralize the acid before introducing water or to perform the workup under strictly anhydrous conditions if possible. A common and effective method is to quench the reaction mixture with a mild aqueous base, such as a saturated sodium bicarbonate solution, before proceeding with extraction.
Troubleshooting Guide: Preventing Hydrolysis During Workup
This guide addresses common issues encountered during the workup of reactions containing this compound.
| Symptom / Observation | Potential Cause | Recommended Solution |
| Low yield of the desired product containing the this compound moiety. | Acid-catalyzed hydrolysis during aqueous workup. Traces of acid from the reaction mixture are hydrolyzing the ketal upon addition of water. | 1. Neutralize before aqueous wash: Before adding water or brine, quench the reaction mixture with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[6] Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH > 7). 2. Use a basic wash: During the extraction process, wash the organic layer with a saturated NaHCO₃ solution followed by brine. 3. Minimize contact time: Perform the aqueous extraction steps as quickly as possible to reduce the time the compound is in contact with the aqueous phase. |
| Presence of acetone and/or 1,2-propanediol as impurities in the final product (identified by NMR, GC-MS, etc.). | Partial hydrolysis of the this compound. This is a direct indication that the workup conditions were not sufficiently basic or anhydrous. | Follow the recommended solutions for "Low yield." If impurities are already present, purification by chromatography may be necessary. For future experiments, rigorously adhere to the basic workup protocol. |
| Formation of an emulsion during extraction. | This can sometimes occur, especially if the reaction mixture contains polar solvents or byproducts. | To break up emulsions, you can try adding more of the organic solvent or a saturated solution of sodium chloride (brine).[7] Sometimes, allowing the mixture to stand for a period or gentle swirling can also help. |
| The desired product is water-soluble. | Standard aqueous workup may lead to loss of product into the aqueous layer. | Consider using a "salting out" technique by using saturated brine (NaCl solution) for all aqueous washes to decrease the solubility of the organic compound in the aqueous layer.[7] Alternatively, explore non-aqueous workup methods if applicable. |
Quantitative Data: pH Stability of a Related Dioxolane
| pH | Stability of 2-ethyl-4-methyl-1,3-dioxolane (B3021168) | Implication for Workup |
| 3 | Hydrolysis occurs on the order of hours. | Avoid. Strongly acidic conditions will lead to significant decomposition. |
| 5 | Some hydrolysis was observed. | Use with caution. Risk of partial hydrolysis is present. |
| 7 | Stability is questionable. | Not ideal. A neutral pH may not be sufficient to completely prevent hydrolysis. |
| 9 | Appears to be stable. | Recommended. A basic pH is optimal for preventing hydrolysis during aqueous workup. |
| Data adapted from a study on 2-ethyl-4-methyl-1,3-dioxolane.[5] |
Experimental Protocol: Recommended Basic Workup Procedure
This protocol is designed to isolate a product containing the this compound group from a reaction mixture that may contain residual acid.
Objective: To quench an acidic reaction and extract the desired product while preventing hydrolysis of the dioxolane protecting group.
Materials:
-
Reaction mixture in an organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Cool the Reaction Mixture: If the reaction was performed at an elevated temperature, cool the mixture to room temperature or 0 °C in an ice bath.
-
Quench with Mild Base: Slowly and carefully add saturated aqueous NaHCO₃ solution to the reaction mixture with stirring. Caution: If a significant amount of acid is present, CO₂ evolution may cause frothing. Add the basic solution portion-wise until gas evolution ceases.
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.
-
Check pH: After shaking and allowing the layers to separate, test the pH of the aqueous layer using pH paper to ensure it is neutral or slightly basic (pH ≥ 8). If it is still acidic, add more saturated NaHCO₃ solution.
-
Extract the Product:
-
Separate the organic layer.
-
Extract the aqueous layer with a fresh portion of the organic solvent (e.g., ethyl acetate) to recover any dissolved product.
-
Combine all organic layers.
-
-
Wash with Brine: Wash the combined organic layers with a saturated brine solution. This helps to remove residual water and some water-soluble impurities.[7]
-
Dry the Organic Layer: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
Isolate the Product: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify (if necessary): The crude product can then be purified by standard methods such as column chromatography or distillation.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Recommended workup workflow to prevent hydrolysis.
References
- 1. hmdb.ca [hmdb.ca]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. scribd.com [scribd.com]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Monitoring the Synthesis of 2,2,4-Trimethyl-1,3-dioxolane by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 2,2,4-trimethyl-1,3-dioxolane via Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound, and what should I expect to see in my GC-MS analysis?
A1: The most common laboratory synthesis of this compound is the acid-catalyzed reaction of acetone (B3395972) and propylene (B89431) glycol. In your GC-MS chromatogram, you should expect to see peaks corresponding to the unreacted starting materials (acetone and propylene glycol) and the desired product (this compound). The relative peak areas will change as the reaction progresses, with the reactant peaks decreasing and the product peak increasing.
Q2: I'm not seeing my product peak. What are some possible causes?
A2: There are several potential reasons for the absence of the product peak. These include:
-
Reaction failure: The reaction may not have proceeded due to issues with the catalyst, temperature, or reaction time.
-
Improper sample preparation: The sample may have been too dilute, or an inappropriate solvent might have been used for the GC-MS analysis.
-
GC-MS instrument issues: Problems such as a blocked syringe, incorrect inlet temperature, or a leak in the system can prevent the sample from reaching the detector.[1] A broken column can also lead to a complete loss of signal.
-
Analyte degradation: this compound, like other cyclic acetals, can be thermally labile. If the GC inlet temperature is too high, the product may be degrading before it reaches the column.
Q3: My peaks are tailing. How can I improve the peak shape?
A3: Peak tailing can be caused by several factors:
-
Active sites: The GC liner, column, or even contamination in the system can have active sites that interact with the analytes, causing tailing. Using a deactivated liner and a high-quality column is crucial.
-
Column overload: Injecting too much sample can lead to peak tailing. Try diluting your sample or increasing the split ratio.
-
Inappropriate column temperature: If the oven temperature is too low, it can result in broader, tailing peaks.
-
Dead volume: Improper column installation can create dead volume in the injector, leading to peak distortion.[2]
Q4: I'm observing split peaks for my product. What could be the cause?
A4: Peak splitting can be a frustrating issue with several potential causes:
-
Improper injection technique: A faulty injection, where the sample is not introduced smoothly, can cause peak splitting.
-
Inlet issues: A dirty or improperly packed inlet liner can disrupt the sample vapor cloud, leading to split peaks.
-
Solvent and stationary phase mismatch: A significant mismatch in polarity between the solvent and the GC column's stationary phase can cause peak splitting.
-
Column installation: Incorrect column placement in the inlet can also be a cause.
Q5: I see unexpected peaks in my chromatogram. What could they be?
A5: Unexpected peaks can arise from several sources:
-
Side products: The reaction of acetone and propylene glycol can potentially form other products, especially if impurities are present in the starting materials.
-
Contaminants: Contamination can be introduced from solvents, glassware, or the GC-MS system itself (e.g., septum bleed, previous injections).
-
Degradation products: If the analyte is degrading in the hot injector, you may see peaks corresponding to the degradation products.
-
Isomers: Acid-catalyzed conditions can sometimes lead to the formation of isomers.
Troubleshooting Guides
Guide 1: No Peaks or Low Signal Intensity
| Symptom | Possible Cause | Troubleshooting Steps |
| No peaks are observed in the chromatogram. | No sample injected. | - Verify that the syringe is drawing up the sample and that the vial contains sufficient volume. - Check the autosampler sequence for correct vial positioning. |
| Major leak in the system. | - Check for leaks at the septum, column fittings, and other connections using an electronic leak detector. - Listen for any hissing sounds. | |
| Broken column. | - Visually inspect the column for any breaks, especially near the inlet and detector. | |
| Detector is off or not functioning. | - Ensure the mass spectrometer is turned on and has had sufficient time to pump down. - Check the detector settings in the software. | |
| Very small peaks for all components. | Sample is too dilute. | - Prepare a more concentrated sample. |
| Incorrect split ratio. | - If using a high split ratio, try a lower one or a splitless injection. | |
| Syringe issue. | - Inspect the syringe for blockage or damage. - Replace the syringe if necessary. |
Guide 2: Poor Peak Shape (Tailing, Fronting, Splitting)
| Symptom | Possible Cause | Troubleshooting Steps |
| Tailing peaks for the product and/or reactants. | Active sites in the inlet or column. | - Replace the inlet liner with a new, deactivated liner. - Trim a small portion (e.g., 10-15 cm) from the front of the column. - If the problem persists, the column may need to be replaced. |
| Column overload. | - Dilute the sample. - Increase the split ratio. | |
| Incompatible solvent. | - Ensure the sample solvent is compatible with the stationary phase of the column. | |
| Fronting peaks. | Column overload. | - Dilute the sample. - Increase the split ratio. |
| Incorrect oven starting temperature. | - For splitless injections, ensure the initial oven temperature is low enough to focus the analytes at the head of the column. | |
| Split peaks. | Improper injection. | - If injecting manually, ensure a smooth and rapid injection. - Check the autosampler's injection speed settings. |
| Faulty inlet liner. | - Ensure the liner is correctly packed (if applicable) and is not cracked. | |
| Column installation depth. | - Verify that the column is installed at the correct depth in the inlet according to the manufacturer's instructions. |
Experimental Protocols
Sample Preparation for Reaction Monitoring
-
Quench the reaction: At your desired time point, take an aliquot of the reaction mixture (e.g., 100 µL) and immediately quench it by diluting it in a suitable solvent (e.g., 1 mL of dichloromethane (B109758) or ethyl acetate) that does not react with the components. This will stop the reaction and prepare the sample for GC-MS analysis.
-
Dilution: The diluted sample may need further dilution to be within the linear range of the detector and to avoid column overload. A typical starting dilution is 1:10.
-
Filtration (if necessary): If the reaction mixture contains solid particles (e.g., a solid acid catalyst), filter the diluted sample through a syringe filter (e.g., 0.45 µm PTFE) to prevent blockage of the GC syringe and inlet.
-
Transfer to a vial: Transfer the final diluted and filtered sample to a 2 mL autosampler vial and cap it securely.
GC-MS Method for Analysis
The following is a starting point for a GC-MS method. It may need to be optimized for your specific instrument and reaction conditions.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard, reliable gas chromatograph. |
| MS System | Agilent 5977B MSD or equivalent | Common single quadrupole mass spectrometer. |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A non-polar column suitable for a wide range of volatile and semi-volatile compounds. |
| Carrier Gas | Helium | Inert carrier gas. |
| Flow Rate | 1.0 mL/min (constant flow) | Typical flow rate for this column dimension. |
| Inlet Temperature | 250 °C | A good starting point, but may need to be lowered if thermal degradation is observed. |
| Injection Mode | Split (e.g., 50:1) | To handle potentially high concentrations of reactants and products. |
| Injection Volume | 1 µL | Standard injection volume. |
| Oven Program | - Initial Temperature: 40 °C, hold for 2 minutes - Ramp: 10 °C/min to 200 °C, hold for 2 minutes | This program should provide good separation of the volatile reactants from the product. |
| MS Transfer Line | 280 °C | To ensure analytes remain in the gas phase as they enter the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for creating reproducible mass spectra. |
| Acquisition Mode | Scan (m/z 35-300) | To obtain full mass spectra for all eluting compounds. |
Data Presentation
Expected Retention Times
The following are approximate retention times based on the GC method described above. Actual retention times may vary depending on your specific system and conditions.
| Compound | Approximate Retention Time (min) |
| Acetone | 2.5 - 3.5 |
| Propylene Glycol | 5.0 - 6.0 |
| This compound | 6.5 - 7.5 |
Mass Spectral Data for this compound
The mass spectrum of this compound is characterized by several key fragments. The molecular ion (M+) at m/z 116 may be weak or absent.
| m/z | Relative Intensity | Proposed Fragment | Structure |
| 101 | High | [M - CH₃]⁺ | C₅H₉O₂⁺ |
| 59 | Moderate | [C₃H₇O]⁺ | (CH₃)₂COH⁺ |
| 43 | High | [C₂H₃O]⁺ or [C₃H₇]⁺ | CH₃CO⁺ or (CH₃)₂CH⁺ |
| 58 | Moderate | [C₃H₆O]⁺ | Acetone radical cation |
Visualizations
Caption: Workflow for monitoring the synthesis of this compound by GC-MS.
Caption: A logical approach to troubleshooting common issues in GC-MS analysis.
References
Technical Support Center: Synthesis of 2,2,4-Trimethyl-1,3-dioxolane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the rate of 2,2,4-trimethyl-1,3-dioxolane formation. It includes detailed troubleshooting guides, frequently asked questions, experimental protocols, and comparative data to address common challenges encountered during synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is typically formed via the acid-catalyzed reaction of 1,2-propylene glycol with acetone (B3395972) or 1,2-epoxypropane with acetone.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Action |
| Inefficient Water Removal | The formation of the dioxolane is an equilibrium reaction. Ensure your Dean-Stark apparatus is functioning correctly to remove water as it forms, driving the reaction towards the product. For smaller-scale reactions, consider using molecular sieves.[1] |
| Inactive or Insufficient Catalyst | The reaction requires an effective acid catalyst. Ensure the catalyst (e.g., p-toluenesulfonic acid, anhydrous zinc chloride) is fresh and used in the appropriate concentration. For instance, a combination of an ionic liquid and anhydrous zinc chloride has been shown to improve catalytic efficiency.[2] |
| Suboptimal Reaction Temperature | While higher temperatures can favor the reverse reaction, the mixture must be heated sufficiently for efficient azeotropic water removal. If using toluene (B28343), the reaction should be at a reflux temperature that allows the toluene-water azeotrope to distill. |
| Poor Quality of Reagents | Ensure that the 1,2-propylene glycol and acetone are of high purity and dry. Water contamination in the starting materials will inhibit the reaction. |
| Premature Reaction Quenching | Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap. The reaction is complete when no more water is being collected. |
Issue 2: Presence of Significant Impurities in the Product
| Potential Cause | Recommended Action |
| Unreacted Starting Materials | If the reaction has not gone to completion, unreacted 1,2-propylene glycol and acetone will remain. Ensure complete reaction by monitoring water removal. Purification by fractional distillation should effectively separate the product from the lower-boiling acetone and higher-boiling propylene (B89431) glycol. |
| Side Reactions | At high temperatures and strongly acidic conditions, 1,2-propylene glycol can undergo dehydration to form propionaldehyde (B47417) or acetone.[3] Using a milder catalyst or lower reaction temperatures can help minimize these side reactions. |
| Product Hydrolysis | The this compound can hydrolyze back to the starting materials in the presence of acid and water. This is especially a risk during aqueous workup. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution) before extensive contact with water. The stability of similar dioxolanes is questionable at neutral pH and they readily hydrolyze at acidic pH.[4] |
Issue 3: Difficulty in Catalyst Removal
| Potential Cause | Recommended Action |
| Homogeneous Catalyst | Acid catalysts like p-toluenesulfonic acid or zinc chloride will be dissolved in the reaction mixture. These can be removed by a basic wash (e.g., with saturated sodium bicarbonate solution) during the workup. |
| Ionic Liquid Catalyst | If using an ionic liquid catalyst system, separation can be achieved by distillation due to the large boiling point difference between the product and the ionic liquid.[2] Alternatively, liquid-liquid extraction can be employed. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory method is the acid-catalyzed ketalization of 1,2-propylene glycol with acetone. This reaction is typically performed in a solvent that forms an azeotrope with water, such as toluene, using a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion.
Q2: Which acid catalyst is most effective for this reaction?
A2: Several acid catalysts can be used, including p-toluenesulfonic acid, sulfuric acid, and Lewis acids like anhydrous zinc chloride. A patented method highlights the use of a composite catalyst system of an ionic liquid (1-alkyl-3-methylimidazolium salt) and anhydrous zinc chloride, which has been shown to achieve higher conversion and selectivity compared to using anhydrous zinc chloride or zinc trifluoromethanesulfonate (B1224126) alone.[2]
Q3: How can I increase the rate of the reaction?
A3: To increase the reaction rate, you can:
-
Ensure efficient removal of water.
-
Use an optimal concentration of a highly active catalyst.
-
Maintain the appropriate reaction temperature to ensure a steady reflux.
Q4: What are the expected boiling points of the reactants and product?
A4: The approximate boiling points are:
-
Acetone: 56 °C
-
1,2-Propylene oxide: 34 °C (if used as a starting material)[2]
-
1,2-Propylene glycol: 188 °C
-
This compound: ~114 °C
Q5: Is this compound stable?
A5: this compound is a cyclic ketal and is stable under basic and neutral conditions. However, it is susceptible to acid-catalyzed hydrolysis back to 1,2-propylene glycol and acetone, especially in the presence of water.[4]
Data Presentation
Table 1: Comparison of Catalyst Performance in the Synthesis of this compound from 1,2-Epoxypropane and Acetone. [2]
| Catalyst System | 1,2-Epoxypropane Conversion Efficiency (%) | This compound Selectivity (%) |
| 1-Butyl-3-methylimidazolium bromide & Anhydrous Zinc Chloride | 94-95 | 99-100 |
| Anhydrous Zinc Chloride alone | 86 | Not specified, but lower than the mixed system |
| Anhydrous Zinc Trifluoromethanesulfonate | 98 | 94 |
| Anhydrous Zinc Trifluoromethanesulfonate & Ionic Liquid | Not specified | 81-94 |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1,2-Propylene Glycol and Acetone
This protocol is adapted from a standard procedure for the synthesis of similar dioxolanes.
Materials:
-
1,2-Propylene glycol
-
Acetone
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 1,2-propylene glycol (1.0 equivalent), acetone (1.2 equivalents), and toluene. Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to a gentle reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
Monitoring: Continue the reflux until the theoretical amount of water has been collected in the trap, and no more water is observed to be forming. The reaction progress can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the toluene by simple distillation or rotary evaporation.
-
Purify the crude this compound by fractional distillation.
-
Visualizations
Reaction Pathway
Caption: Acid-catalyzed formation of this compound.
Experimental Workflow
Caption: Step-by-step workflow for synthesis and purification.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low product yield.
References
Troubleshooting low conversion in "2,2,4-Trimethyl-1,3-dioxolane" synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2,2,4-trimethyl-1,3-dioxolane.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The two primary methods for synthesizing this compound are:
-
Ketalization of 1,2-Propanediol with Acetone (B3395972): This is an acid-catalyzed condensation reaction where water is a byproduct. The reaction is reversible, so continuous removal of water is crucial to drive the equilibrium towards the product.[1][2]
-
Reaction of 1,2-Propylene Oxide with Acetone: This method also employs a catalyst, often a Lewis acid or a combination of an ionic liquid and a metal salt, to facilitate the ring-opening of the epoxide and subsequent cyclization with acetone.[3]
Q2: My reaction yield is consistently low. What is the most critical factor to consider?
A2: For the synthesis involving 1,2-propanediol and acetone, the most critical factor is the efficient removal of water produced during the reaction.[1][2] The presence of water can shift the equilibrium back towards the starting materials, thus reducing the yield.[4][5] Employing a Dean-Stark apparatus or adding a dehydrating agent is essential.
Q3: What are the most effective catalysts for this synthesis?
A3: A range of acid catalysts can be used. For the reaction of 1,2-propanediol and acetone, Brønsted acids like p-toluenesulfonic acid (p-TSA) are commonly used.[4] For the synthesis from 1,2-propylene oxide, catalyst systems such as zinc chloride combined with an ionic liquid have been shown to be highly effective, offering high conversion and selectivity.[3]
Q4: I am observing significant byproduct formation. What are the likely impurities?
A4: Potential byproducts can include oligomers from the self-condensation of acetone or 1,2-propanediol under acidic conditions. If the reaction temperature is too high, side reactions may be more prevalent. Inefficient purification can also leave unreacted starting materials in the final product.
Q5: How can I effectively purify the final product?
A5: Fractional distillation is the most common and effective method for purifying this compound, separating it from unreacted starting materials and any higher-boiling byproducts.[6] Before distillation, it is important to neutralize the acid catalyst by washing the crude product with a mild base solution, such as saturated sodium bicarbonate.[7]
Troubleshooting Guide
Issue 1: Low or No Product Conversion
| Potential Cause | Troubleshooting Steps |
| Inefficient Water Removal | Ensure your Dean-Stark apparatus is set up correctly and functioning efficiently. Use a suitable solvent that forms an azeotrope with water (e.g., toluene). Consider adding molecular sieves to the reaction mixture as an additional dehydrating agent.[6] |
| Inactive or Insufficient Catalyst | Use a fresh, anhydrous acid catalyst. For catalysts like p-TSA, ensure it has not been deactivated by moisture.[1] If necessary, increase the catalyst loading incrementally, but be aware that excessive amounts can promote side reactions.[8] |
| Low Reaction Temperature | The reaction may require heating to proceed at a reasonable rate and to facilitate the azeotropic removal of water. Ensure the reaction is maintained at the appropriate reflux temperature. |
| Poor Quality of Reagents | Use anhydrous acetone and pure 1,2-propanediol. Water in the starting materials will inhibit the reaction. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or GC to determine the optimal reaction time. The reaction may require several hours to reach completion. |
Issue 2: Formation of Byproducts and Impurities
| Potential Cause | Troubleshooting Steps |
| Excessive Catalyst Loading | An excess of acid catalyst can lead to side reactions, such as the polymerization of acetone. Use the minimum effective amount of catalyst.[8] |
| High Reaction Temperature | Overheating can promote the formation of byproducts. Maintain the reaction at the lowest temperature that allows for efficient water removal. |
| Incomplete Neutralization | Residual acid catalyst in the crude product can cause decomposition during distillation. Ensure the product is thoroughly washed with a mild base (e.g., saturated sodium bicarbonate solution) before purification.[7] |
| Presence of Unreacted Starting Materials | If purification is incomplete, unreacted acetone and 1,2-propanediol may co-distill with the product. Ensure efficient fractional distillation with a properly packed column. |
Data Presentation
Table 1: Comparison of Catalyst Systems for the Synthesis of this compound from 1,2-Propylene Oxide and Acetone
| Catalyst System | 1,2-Propylene Oxide Conversion (%) | This compound Selectivity (%) | Reference |
| 1-butyl-3-methylimidazolium bromide + ZnCl₂ | 94-95 | 99-100 | [3] |
| Anhydrous ZnCl₂ | 86 | - | [3] |
| Anhydrous Zn(OTf)₂ | 99 | 81 | [3] |
| 1-butyl-3-methylimidazolium bromide + Zn(OTf)₂ | 98 | 94 | [3] |
Note: Data is derived from a patent for the synthesis from 1,2-propylene oxide and may serve as a guide for catalyst selection in related syntheses.
Experimental Protocols
Protocol 1: Synthesis from 1,2-Propanediol and Acetone
This protocol is a general procedure adapted from standard ketalization methods.
Materials:
-
1,2-Propanediol
-
Acetone (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
To the flask, add 1,2-propanediol (1.0 eq), toluene (as a solvent to facilitate azeotropic water removal), and a catalytic amount of p-TSA (e.g., 0.01-0.05 eq).
-
Add an excess of anhydrous acetone (2-3 eq).
-
Heat the mixture to reflux with vigorous stirring.
-
Continuously collect the water-toluene azeotrope in the Dean-Stark trap.
-
Monitor the reaction by observing the amount of water collected and by a suitable analytical method (e.g., GC or TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the p-TSA, followed by a wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene and excess acetone by rotary evaporation.
-
Purify the crude product by fractional distillation.
Protocol 2: Synthesis from 1,2-Propylene Oxide and Acetone
This protocol is based on the procedure described in patent CN103087034A.[3]
Materials:
-
1,2-Propylene oxide
-
Acetone
-
1-butyl-3-methylimidazolium bromide
-
Anhydrous zinc chloride
Procedure:
-
In a suitable reactor, combine 1-butyl-3-methylimidazolium bromide and anhydrous zinc chloride to form the catalyst system.
-
Add acetone and 1,2-propylene oxide to the reactor. A typical molar ratio of acetone to 1,2-propylene oxide is between 1:1 and 10:1.[3]
-
Heat the mixture to the desired reaction temperature (e.g., 65°C) and stir for a specified time (e.g., 8 hours).[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, can be separated from the reaction mixture by distillation.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103087034A - Preparation methods of this compound and 1,2-propanediol - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scielo.org.za [scielo.org.za]
Technical Support Center: Synthesis of 2,2,4-Trimethyl-1,3-dioxolane
Welcome to the technical support center for the synthesis of 2,2,4-trimethyl-1,3-dioxolane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental procedures, and troubleshooting common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method is the acid-catalyzed reaction of 1,2-propanediol with acetone (B3395972). This is an equilibrium reaction, and various acid catalysts can be employed to facilitate the conversion. Another approach involves the reaction of 1,2-propylene oxide with acetone, also in the presence of a suitable catalyst.
Q2: How do I choose the best catalyst for my synthesis?
A2: Catalyst selection depends on several factors, including desired yield and selectivity, reaction conditions, cost, and environmental considerations. For high efficiency and selectivity, a combination of an ionic liquid and anhydrous zinc chloride has shown excellent results.[1] Heterogeneous catalysts like Montmorillonite K10 offer easier separation and recyclability. For reactions involving diols and CO2, ruthenium-based catalysts are effective.[2][3] A catalyst selection workflow is provided below to aid in your decision-making process.
Q3: What is the role of water removal in the synthesis of this compound?
A3: In the reaction between 1,2-propanediol and acetone, water is a byproduct. According to Le Chatelier's principle, its removal is crucial to drive the equilibrium towards the formation of the desired this compound product, thereby increasing the yield. This is often achieved through azeotropic distillation using a Dean-Stark apparatus.
Q4: Can the catalysts be recycled and reused?
A4: Yes, many of the catalysts used for this synthesis can be recycled. Heterogeneous catalysts like Montmorillonite K10 and some solid acid catalysts can be recovered by simple filtration. Ionic liquid catalysts can also be recycled, though this may require a more involved separation process.[1]
Catalyst Performance Data
The following table summarizes the performance of various catalysts for the synthesis of this compound and related dioxolanes.
| Catalyst System | Reactants | Temperature (°C) | Reaction Time | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| 1-Butyl-3-methylimidazolium bromide / ZnCl₂ | 1,2-Propylene oxide, Acetone | Not Specified | Not Specified | 94-95 | 99-100 | - | [1] |
| Anhydrous ZnCl₂ | 1,2-Propylene oxide, Acetone | Not Specified | Not Specified | 86 | - | - | [1] |
| Zinc trifluoromethanesulfonate | 1,2-Propylene oxide, Acetone | Not Specified | Not Specified | - | 81-94 | - | [1] |
| Ru(triphos)(tmm) / Bi(OTf)₃ | 3,4-Hexanediol, Formic acid | 90 | 16 h | - | - | 9 | [2] |
| Montmorillonite K10 | Salicylaldehyde, various diols | Reflux | Not Specified | - | - | 45-93 |
Experimental Protocols
Protocol 1: Synthesis using p-Toluenesulfonic Acid (p-TSA)
This protocol describes a general procedure for the acid-catalyzed synthesis of dioxolanes and can be adapted for this compound.
Materials:
-
1,2-Propanediol
-
Acetone
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Toluene (B28343) (or another suitable solvent for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
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Dean-Stark apparatus, round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, distillation setup.
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus filled with toluene, and a condenser.
-
To the flask, add 1,2-propanediol, a slight excess of acetone, toluene, and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux with vigorous stirring.
-
Continuously remove the water that collects in the Dean-Stark trap. The reaction is complete when no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by rotary evaporation.
-
Purify the crude product by fractional distillation.
Protocol 2: Synthesis using Ionic Liquid and Zinc Chloride
This method utilizes a recyclable catalyst system for the reaction of 1,2-propylene oxide and acetone.[1]
Materials:
-
1,2-Propylene oxide
-
Acetone
-
1-Alkyl-3-methylimidazolium salt (e.g., 1-butyl-3-methylimidazolium bromide)
-
Anhydrous zinc chloride
-
Reaction vessel (autoclave or sealed reactor)
Procedure:
-
Charge the reaction vessel with the ionic liquid and anhydrous zinc chloride. The molar ratio of ionic liquid to zinc chloride can be varied (e.g., 1-4:1).[1]
-
Add acetone and 1,2-propylene oxide to the vessel. The molar ratio of 1,2-propylene oxide to acetone can be in the range of 1:1 to 1:10.[1]
-
Seal the reactor and heat to the desired reaction temperature with stirring.
-
After the reaction is complete, cool the mixture.
-
The product, this compound, can be separated from the catalyst mixture by distillation.[1]
-
The remaining ionic liquid and zinc chloride catalyst can be recycled for subsequent batches.[1]
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete water removal (for diol + acetone reaction) | Ensure the Dean-Stark apparatus is functioning correctly and a suitable azeotroping solvent is used. Allow for sufficient reaction time to collect the theoretical amount of water. |
| Equilibrium not shifted towards products | Use an excess of one reactant (typically the less expensive one, e.g., acetone) to drive the equilibrium forward. |
| Inactive or insufficient catalyst | Use a fresh, anhydrous catalyst. If using a solid catalyst, ensure it is properly activated. Consider increasing the catalyst loading, but be mindful of potential side reactions. |
| Loss of volatile reactants | If using a low-boiling reactant like acetone, ensure the reaction setup is well-sealed with an efficient condenser to prevent its loss. |
Problem: Presence of Significant Impurities in the Product
| Possible Cause | Suggested Solution |
| Unreacted starting materials | Drive the reaction to completion by extending the reaction time or adjusting the stoichiometry. Improve the efficiency of the purification step (e.g., fractional distillation). |
| Side reactions (e.g., polymerization of acetone) | This can be promoted by excessive acid concentration or high temperatures. Use a milder catalyst or a lower concentration of the acid catalyst. Maintain a controlled reaction temperature. |
| Hydrolysis of the product during workup | Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution) before aqueous workup. The 1,3-dioxolane (B20135) ring is susceptible to acid-catalyzed hydrolysis. |
| Catalyst residue in the product | For homogeneous catalysts, ensure proper neutralization and washing. For heterogeneous catalysts, ensure complete filtration. |
Problem: Catalyst Deactivation/Poor Recyclability
| Possible Cause | Suggested Solution |
| Water poisoning (for some catalysts) | Ensure all reactants and solvents are anhydrous, especially when using water-sensitive catalysts. |
| Fouling of catalyst surface (heterogeneous catalysts) | Wash the recovered catalyst with a suitable solvent to remove adsorbed species before reuse. Calcination at an appropriate temperature can also regenerate some catalysts. |
| Leaching of active components (for supported catalysts) | This may indicate that the active species is not strongly bound to the support. Consider a different catalyst or support material. |
| Incomplete separation of ionic liquid catalyst | Optimize the distillation process to ensure complete separation of the product from the non-volatile ionic liquid. Some residual product or starting material in the recycled catalyst can inhibit subsequent runs. |
Visualizations
Below are diagrams to assist in understanding the experimental workflow and decision-making processes.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Decision tree for catalyst selection in this compound synthesis.
References
- 1. CN103087034A - Preparation methods of this compound and 1,2-propanediol - Google Patents [patents.google.com]
- 2. Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
"2,2,4-Trimethyl-1,3-dioxolane" byproduct identification and removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering 2,2,4-trimethyl-1,3-dioxolane as a byproduct in their experiments.
Frequently Asked Questions (FAQs)
FAQ 1: Byproduct Identification
Q: I suspect this compound is a byproduct in my reaction. How can I confirm its presence and what are its characteristic analytical signals?
A: The presence of this compound (a ketal) can be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for identifying volatile impurities. The compound will have a specific retention time depending on the column and conditions used. The mass spectrum serves as a fingerprint for identification.
Data Presentation: Key GC-MS Fragments
| Mass-to-Charge (m/z) | Proposed Fragment Identity | Relative Intensity |
| 101 | [M-CH₃]⁺ (Loss of a methyl group) | High |
| 59 | [C₃H₇O]⁺ | High |
| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | Base Peak |
| Data sourced from NIST Mass Spectrometry Data Center.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can help identify the unique chemical environment of the atoms in the molecule. While a publicly available, peer-reviewed experimental spectrum is not readily available, the expected chemical shifts can be estimated based on the structure.
Data Presentation: Estimated NMR Chemical Shifts (in CDCl₃)
¹³C NMR:
| Carbon Atom | Estimated Chemical Shift (ppm) | Notes |
|---|---|---|
| C2 (Quaternary Ketal Carbon) | 108 - 112 | Highly deshielded by two oxygen atoms. |
| C4 (Methine) | 72 - 76 | Carbon attached to two oxygen atoms. |
| C5 (Methylene) | 65 - 69 | Carbon attached to one oxygen atom. |
| C2-CH₃ (gem-dimethyl) | 25 - 30 | Two equivalent methyl groups on the ketal carbon. |
| C4-CH₃ (Methyl) | 20 - 25 | Methyl group on the dioxolane ring. |
¹H NMR:
| Proton(s) | Estimated Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| C4-H | 3.8 - 4.2 | Multiplet | 1H |
| C5-H ₂ | 3.5 - 4.0 | Multiplet | 2H |
| C2-(CH ₃)₂ | 1.3 - 1.5 | Singlet | 6H |
| C4-CH ₃ | 1.2 - 1.4 | Doublet | 3H |
Note: These are estimated values based on typical chemical shift ranges for similar functional groups.[4][5]
FAQ 2: Formation Mechanism
Q: Why is this compound forming in my experiment?
A: This byproduct forms from the acid-catalyzed reaction between acetone (B3395972) and 1,2-propanediol (propylene glycol).[1] This is a classic ketalization reaction, which is reversible. The formation is favored by the presence of an acid catalyst and the removal of water, which is a byproduct of the reaction.[6] This can occur if acetone is used as a solvent or is generated in situ, in the presence of 1,2-propanediol and acidic conditions.
Caption: Acid-catalyzed formation of this compound.
FAQ 3: Prevention Strategies
Q: How can I prevent or minimize the formation of this compound?
A: Prevention is often the most effective strategy. Consider the following approaches:
-
Solvent Choice: If possible, avoid using acetone as a solvent in reactions containing 1,2-diols under acidic conditions. Opt for alternative aprotic solvents like THF, 2-MeTHF, or dichloromethane (B109758).
-
pH Control: Maintain neutral or basic conditions if the desired reaction chemistry allows. Ketal formation is acid-catalyzed and will not proceed under basic conditions.
-
Temperature Control: Lowering the reaction temperature can disfavor the formation of this byproduct, as the activation energy for ketalization may not be met.
-
Protecting Group Strategy: If a 1,2-diol moiety must be present and protected, consider using an alternative protecting group that is not derived from acetone if trace amounts of acetone are unavoidable.
FAQ 4: Removal Techniques
Q: My product is contaminated with this compound. What are the best methods for its removal?
A: Removal can be achieved through chemical or physical methods. The choice depends on the stability of your desired product and the scale of your experiment.
1. Acid-Catalyzed Hydrolysis (Chemical Method): Since ketal formation is reversible, adding excess water and a catalytic amount of acid will drive the equilibrium back to acetone and 1,2-propanediol.[7] These smaller, more polar molecules can then often be removed by an aqueous wash (extraction).
2. Fractional Distillation (Physical Method): This method is effective if your desired product has a significantly different boiling point from this compound (boiling point ~98-99 °C).[8]
Data Presentation: Comparison of Removal Methods
| Method | Principle | Advantages | Disadvantages | Best For... |
| Acidic Hydrolysis | Reverses the formation reaction by adding excess water and an acid catalyst. | - Highly effective for complete removal.- Converts byproduct to water-soluble materials (acetone, diol). | - Requires an acid-stable desired product.- Adds an additional aqueous workup and neutralization step. | Heat-sensitive or non-volatile products that are stable to mild acid. |
| Fractional Distillation | Separation based on differences in boiling points. | - Purely physical separation, avoiding chemical reagents.- Can be highly effective for large-scale purification. | - Requires a significant boiling point difference (>25 °C) between the byproduct and the desired product.- Not suitable for heat-sensitive (thermally labile) compounds. | Thermally stable liquid products with a boiling point significantly different from ~99 °C. |
| Aqueous Extraction | Partitioning between immiscible aqueous and organic phases. | - Simple and quick procedure. | - Only effective if the byproduct is hydrolyzed first, as the ketal itself has limited water solubility. | Post-hydrolysis cleanup to remove the resulting acetone and 1,2-propanediol. |
Troubleshooting Guides
Guide 1: Troubleshooting Incomplete Byproduct Removal
Q: I performed an acidic hydrolysis, but I still see the byproduct in my NMR/GC-MS. What went wrong?
A: Incomplete hydrolysis is a common issue. Here are several factors to consider and troubleshoot:
-
Insufficient Water: The hydrolysis reaction requires water as a reagent to shift the equilibrium. Ensure a sufficient excess of water is present in the reaction mixture. For biphasic systems, vigorous stirring is essential to maximize the interfacial area.
-
Catalyst Inactivity: The acid catalyst may be too weak or used in too small a quantity. While catalytic amounts are needed, for stubborn ketals, increasing the catalyst loading or switching to a stronger acid (e.g., from p-TsOH to trifluoroacetic acid) may be necessary.
-
Reaction Time/Temperature: Ketal hydrolysis is not always instantaneous. If the reaction is proceeding slowly at room temperature, consider gentle heating (e.g., 40-50 °C) to increase the rate. Monitor the reaction progress by TLC or GC to determine the optimal time.
-
Equilibrium Not Sufficiently Shifted: If acetone is the solvent for the hydrolysis, it can prevent the equilibrium from shifting away from the ketal. It is best to perform the hydrolysis in a solvent like THF or dioxane with added aqueous acid.
Caption: Troubleshooting workflow for incomplete ketal hydrolysis.
Guide 2: Troubleshooting Purification by Distillation
Q: I'm trying to remove the byproduct by fractional distillation, but the separation is poor.
A: Poor separation during fractional distillation can be due to several factors:
-
Insufficient Column Efficiency: Ensure you are using a fractionating column (e.g., Vigreux or packed column) and not performing a simple distillation. The column provides the necessary surface area for repeated vaporization-condensation cycles.[8]
-
Distillation Rate is Too Fast: A slow, steady distillation rate is crucial for good separation. If you heat the mixture too quickly, both the byproduct and your product may co-distill. Aim for a rate of 1-2 drops per second in the receiving flask.
-
Incorrect Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling. An incorrect placement can lead to false temperature readings and poor fraction collection.
-
Azeotrope Formation: While less common for this specific compound, consider the possibility of an azeotrope forming with your product or solvent, which would make separation by distillation impossible.
Experimental Protocols
Protocol 1: Removal by Acid-Catalyzed Hydrolysis
Objective: To remove this compound from an organic product mixture.
Materials:
-
Crude product mixture containing the byproduct.
-
Organic solvent (e.g., Tetrahydrofuran - THF).
-
2M Hydrochloric Acid (HCl).
-
Saturated sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated NaCl solution).
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Round-bottom flask, magnetic stirrer, separatory funnel.
Procedure:
-
Dissolve the crude product mixture in a suitable organic solvent (e.g., THF) in a round-bottom flask. A typical concentration is 0.1-0.5 M.
-
Add an equal volume of 2M aqueous HCl to the flask.
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the disappearance of the byproduct by TLC or GC-MS. The reaction may take from 30 minutes to several hours. Gentle heating to 40 °C can be applied if the reaction is slow.
-
Once the hydrolysis is complete, transfer the mixture to a separatory funnel.
-
Separate the aqueous layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid), and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic solvent in vacuo to yield the purified product.
Protocol 2: Identification by GC-MS
Objective: To identify the presence of this compound in a sample.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column).
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 2 min.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 min at 250 °C.
-
-
Inlet: Split/Splitless, 250 °C, Split ratio 50:1.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Mass Spectrometer: Quadrupole MS.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
Procedure:
-
Prepare a dilute solution of your sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject 1 µL of the sample into the GC-MS.
-
Acquire the data according to the conditions listed above.
-
Analyze the resulting chromatogram. Compare the mass spectrum of any peak suspected to be the byproduct with the NIST library data or the key fragments listed in FAQ 1.[3]
Caption: General workflow for byproduct identification via GC-MS.
References
- 1. This compound | C6H12O2 | CID 62384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 1,3-Dioxolane, 2,2,4-trimethyl- [webbook.nist.gov]
- 4. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. 1,3-Dioxolane, 2,2,4-trimethyl- [webbook.nist.gov]
- 7. compoundchem.com [compoundchem.com]
- 8. 2-ETHYL-2-METHYL-1,3-DIOXOLANE(126-39-6) 13C NMR [m.chemicalbook.com]
Validation & Comparative
A Comparative Guide to Acetal Protecting Groups: Spotlight on 2,2,4-Trimethyl-1,3-dioxolane
In the landscape of multi-step organic synthesis, the strategic selection of protecting groups is a critical factor in achieving high yields and minimizing side reactions. For the protection of 1,2- and 1,3-diols, cyclic acetals are a mainstay, offering a robust shield against a variety of reaction conditions. This guide provides a comprehensive comparison of 2,2,4-trimethyl-1,3-dioxolane with other commonly employed acetal (B89532) protecting groups, focusing on their relative stabilities, ease of formation and cleavage, and providing supporting experimental data where available.
Introduction to Acetal Protecting Groups for Diols
Acetal protecting groups are formed by the acid-catalyzed reaction of a diol with an aldehyde or a ketone. Cyclic acetals, such as 1,3-dioxolanes (five-membered rings) and 1,3-dioxanes (six-membered rings), are generally more stable towards hydrolysis than their acyclic counterparts due to favorable entropic factors.[1] The stability of these cyclic acetals is further influenced by the substitution pattern on the acetal ring.
This guide will focus on the comparison of the following acetal protecting groups for diols:
-
This compound: Derived from 1,2-propanediol and acetone (B3395972).
-
1,3-Dioxolane (B20135): The parent five-membered cyclic acetal, derived from ethylene (B1197577) glycol and formaldehyde (B43269) (or a formaldehyde equivalent). For comparison, we will consider the 2,2-dimethyl-1,3-dioxolane (B146691) (acetonide) derived from ethylene glycol and acetone.
-
1,3-Dioxane (B1201747): The parent six-membered cyclic acetal, derived from 1,3-propanediol (B51772) and formaldehyde (or a formaldehyde equivalent). For comparison, we will consider the 2,2-dimethyl-1,3-dioxane (B13969650) (acetonide) derived from 1,3-propanediol and acetone.
Quantitative Comparison of Acetal Protecting Groups
The selection of an appropriate acetal protecting group is often dictated by its stability under various reaction conditions and the ease of its removal. The primary method for the cleavage of acetals is acid-catalyzed hydrolysis. The rate of this hydrolysis is a key indicator of the lability of the protecting group.
Table 1: Relative Stability and Lability of Common Acetal Protecting Groups for Diols
| Protecting Group | Diol Precursor | Carbonyl Precursor | Ring Size | Relative Hydrolysis Rate (Qualitative) | Key Characteristics |
| This compound | 1,2-Propanediol | Acetone | 5-membered | Moderate | Methyl group at C4 may introduce some steric influence. |
| 2,2-Dimethyl-1,3-dioxolane (Acetonide) | Ethylene Glycol | Acetone | 5-membered | Moderate | A very common and versatile protecting group. |
| 2,2-Dimethyl-1,3-dioxane (Acetonide) | 1,3-Propanediol | Acetone | 6-membered | Slower than 1,3-dioxolanes | Generally more stable than the corresponding five-membered ring acetals.[1] |
Note: The relative hydrolysis rates are based on general trends in acetal stability. The presence of the additional methyl group at the C4 position in this compound is expected to have a minor electronic effect on the rate of hydrolysis compared to the gem-dimethyl groups at C2.
Experimental Protocols
To provide a practical framework for the application of these protecting groups, the following are representative experimental protocols for the formation and deprotection of a generic 1,2-diol.
Protocol 1: Protection of a 1,2-Diol using 2,2-Dimethoxypropane (B42991) (to form a 2,2-dimethyl-1,3-dioxolane derivative)
This protocol is adaptable for the formation of this compound by using 1,2-propanediol as the starting material.
Materials:
-
1,2-Diol (1.0 eq)
-
2,2-Dimethoxypropane (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)
-
Anhydrous acetone or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the 1,2-diol (1.0 eq) in anhydrous acetone or DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add 2,2-dimethoxypropane (1.5 eq) to the solution.
-
Add a catalytic amount of p-TsOH·H₂O (0.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Deprotection of a 2,2-Dimethyl-1,3-dioxolane Derivative
This is a general protocol for the acid-catalyzed hydrolysis of acetonide protecting groups.
Materials:
-
Protected diol (1.0 eq)
-
Aqueous solution of a mild acid (e.g., 80% acetic acid, or a catalytic amount of HCl or H₂SO₄ in a water/THF mixture)
-
Tetrahydrofuran (THF) or Methanol (B129727)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the protected diol (1.0 eq) in a mixture of THF or methanol and the aqueous acidic solution.
-
Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction time can vary from a few minutes to several hours depending on the stability of the acetal and the strength of the acid.
-
Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution.
-
Extract the deprotected diol with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization as required.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of acetal protecting groups.
Caption: General workflow for the protection and deprotection of a diol using an acetal protecting group.
Caption: Simplified mechanism for the acid-catalyzed formation of this compound.
Conclusion
The choice of an acetal protecting group for a diol is a nuanced decision that depends on the specific requirements of a synthetic route. This compound, as an acetonide derivative of 1,2-propanediol, offers a reliable and commonly used option for the protection of this diol. Its stability is comparable to other five-membered ring acetonides, and it can be readily formed and cleaved under standard conditions. For enhanced stability, a six-membered ring 1,3-dioxane derivative may be preferable. Researchers should consider the stability of the protecting group towards all planned synthetic transformations and select the acetal that provides the optimal balance of stability and ease of removal for their specific application.
References
A Comparative Guide to Analytical Methods for the Quantification of 2,2,4-Trimethyl-1,3-dioxolane
For researchers, scientists, and professionals in drug development, the accurate quantification of 2,2,4-Trimethyl-1,3-dioxolane, a versatile cyclic acetal, is crucial for quality control, stability studies, and formulation analysis. This guide provides a comprehensive comparison of analytical methodologies for the determination of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.
Quantitative Performance of Analytical Methods
The selection of an appropriate analytical technique hinges on factors such as required sensitivity, sample matrix complexity, and the nature of the analytical challenge. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most prevalent and robust method for the quantification of volatile compounds like this compound. Alternative methods such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer different capabilities and are suitable for specific applications.
The following table summarizes the typical quantitative performance of these methods. Data for GC-MS is based on validated methods for similar volatile organic compounds, while the data for HPLC and qNMR are representative of their general performance for small molecules.
| Parameter | GC-MS with Headspace (HS) Sampling | HPLC with UV Detection | Quantitative NMR (qNMR) |
| Limit of Detection (LOD) | 0.1 - 1 µg/L | 0.1 - 1 mg/L | ~1% (relative) |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L | 0.5 - 5 mg/L | ~2% (relative) |
| Linearity (R²) | > 0.99 | > 0.99 | Not Applicable (Direct Method) |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | 98 - 102% (Purity) |
| Precision (% RSD) | < 15% | < 10% | < 2% |
| Throughput | Moderate | High | Low |
| Selectivity | High (Mass Analyzer) | Moderate | High (Chemical Shift) |
| Primary Application | Trace level quantification, impurity profiling | Assay of bulk material, content uniformity | Purity assessment, reference standard characterization |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace-Solid Phase Microextraction (HS-SPME)
This method is ideal for the sensitive and selective quantification of this compound in various matrices, including aqueous solutions, solid formulations, and biological samples.
Sample Preparation:
-
Accurately weigh or pipette a known amount of the sample (e.g., 1 g of solid or 1 mL of liquid) into a 20 mL headspace vial.
-
For aqueous samples, add a salt (e.g., 1 g of NaCl) to increase the volatility of the analyte.
-
Add a known amount of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties and volatility).
-
Immediately seal the vial with a PTFE-lined septum and crimp cap.
HS-SPME Procedure:
-
Place the vial in the autosampler tray of the HS-SPME system.
-
Equilibrate the sample at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) with agitation to facilitate the partitioning of this compound into the headspace.
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes) to adsorb the analyte.
GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector: Split/splitless, operated in splitless mode. Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 150 °C
-
Ramp: 20 °C/min to 250 °C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS System: Agilent 5977A or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 101, 59, 43).
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the assay of this compound in bulk drug substances or high-concentration formulations. Caution: Cyclic acetals can be susceptible to hydrolysis under acidic conditions. Therefore, the pH of the mobile phase should be carefully controlled and kept neutral or slightly basic if possible.
Sample Preparation:
-
Accurately weigh a suitable amount of the sample and dissolve it in the mobile phase or a compatible solvent to achieve a final concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The use of a buffer (e.g., phosphate (B84403) buffer, pH 7) is recommended to ensure mobile phase pH stability.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV-Vis detector set at a low wavelength (e.g., 200-210 nm), as this compound lacks a strong chromophore.
-
Injection Volume: 10 µL
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method that allows for the direct quantification of a substance without the need for a calibration curve, making it an excellent tool for purity assessment and the certification of reference materials.[1]
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into an NMR tube.
-
Accurately weigh and add a known amount of a certified internal standard (e.g., 5 mg of maleic acid or dimethyl sulfone) to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add a suitable deuterated solvent (e.g., 0.6 mL of Chloroform-d, CDCl₃) to dissolve both the sample and the internal standard completely.
NMR Acquisition Parameters (¹H NMR):
-
Spectrometer: Bruker Avance 400 MHz or equivalent
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is crucial for accurate quantification, typically 30-60 seconds.
-
Number of Scans: Sufficient scans (e.g., 8 or 16) should be acquired to achieve an adequate signal-to-noise ratio.
-
Data Processing: The spectrum should be carefully phased and baseline corrected. The integrals of a well-resolved signal from this compound and a signal from the internal standard are used for calculation.
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Visualizing the Workflow and Method Selection
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for GC-MS analysis and a decision-making process for selecting the most appropriate analytical method.
Caption: A typical experimental workflow for the quantification of this compound using HS-SPME-GC-MS.
Caption: Decision tree for selecting an analytical method for this compound quantification.
References
A Comparative Guide to the Stability of Dioxolane and Doxane Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. Among the myriad of choices for carbonyl and diol protection, cyclic acetals, particularly dioxolanes (five-membered rings) and dioxanes (six-membered rings), are frequently employed. Their prevalence is due to their general stability under a wide range of non-acidic conditions and their reliable, acid-catalyzed removal. However, the nuanced differences in their stability can be exploited to achieve selective deprotection in complex molecular architectures. This guide provides an objective comparison of the stability of dioxolane and dioxane protecting groups, supported by experimental data and detailed methodologies, to aid in the informed selection of the most appropriate protecting group for your synthetic needs.
Introduction to Dioxolane and Dioxane Protecting Groups
Dioxolanes and dioxanes are formed by the acid-catalyzed reaction of a carbonyl compound (aldehyde or ketone) with a 1,2-diol (ethylene glycol) or a 1,3-diol (1,3-propanediol), respectively. Both are robust protecting groups, stable to bases, nucleophiles, and many oxidizing and reducing agents.[1] The primary method for their cleavage is acid-catalyzed hydrolysis, which regenerates the carbonyl and the diol.[1] The subtle yet significant differences in their ring size and conformational flexibility lead to distinct stability profiles, particularly towards acidic conditions.
Comparative Stability Analysis
The relative stability of dioxolanes and dioxanes is not absolute and is critically dependent on the structure of the substrate and the reaction conditions. The key differentiating factor is their rate of acid-catalyzed hydrolysis.
Stability Under Acidic Conditions
The rate-determining step in the acid-catalyzed hydrolysis of cyclic acetals is the formation of a resonance-stabilized carboxonium ion intermediate.[2] Factors that influence the stability of this intermediate, such as ring strain and steric and electronic effects of substituents, will dictate the rate of cleavage.[2]
A general trend has been observed based on the nature of the protected carbonyl group:
-
Aldehyde-derived acetals: 1,3-Dioxolanes (five-membered rings) tend to hydrolyze faster than their 1,3-dioxane (B1201747) (six-membered ring) counterparts.[3]
-
Ketone-derived ketals: Conversely, 1,3-dioxanes are often less stable and hydrolyze more rapidly than the corresponding 1,3-dioxolanes.[3]
Substituents on the acetal (B89532) ring also exert a significant influence on stability. For instance, stereochemistry can play a crucial role, with one stereoisomer potentially being significantly more labile than the other. In a study of a substituted 2-phenyl-1,3-dioxane, the trans isomer was found to hydrolyze approximately 15 times faster than the cis isomer.[4]
Quantitative Stability Data
The following table summarizes a key finding from a comparative study on the hydrolysis of benzaldehyde (B42025) glycerol (B35011) acetal, which exists as a mixture of five-membered (dioxolane-type) and six-membered (dioxane-type) isomers.
| Protecting Group Isomer | Parent Carbonyl | Relative Stability to Acid Hydrolysis (at low pH) | Reference |
| Benzaldehyde Glycerol Acetal (Dioxane-type, 6-membered ring) | Benzaldehyde | ~8 times more stable | [5][6] |
| Benzaldehyde Glycerol Acetal (Dioxolane-type, 5-membered ring) | Benzaldehyde | Less stable | [5][6] |
Table 1: Relative stability of dioxane and dioxolane isomers of benzaldehyde glycerol acetal to acid-catalyzed hydrolysis.
Experimental Protocols
To quantitatively assess the comparative stability of dioxolane and dioxane protecting groups, a kinetic study of their acid-catalyzed hydrolysis can be performed. Below is a detailed methodology for such an experiment.
Protocol: Comparative Kinetic Analysis of Acid-Catalyzed Hydrolysis
Objective: To determine the relative rates of hydrolysis of a selected 1,3-dioxolane (B20135) and a 1,3-dioxane derivative under identical acidic conditions.
Materials:
-
Substrate 1: A 1,3-dioxolane derivative (e.g., 2-phenyl-1,3-dioxolane)
-
Substrate 2: A 1,3-dioxane derivative (e.g., 2-phenyl-1,3-dioxane)
-
Solvent: Dioxane/water mixture (e.g., 1:1 v/v)
-
Acid Catalyst: Standardized aqueous hydrochloric acid (e.g., 1 M HCl)
-
Internal Standard: A stable compound that does not react under the experimental conditions and is readily quantifiable by the chosen analytical method (e.g., durene for GC-MS analysis).
-
Quenching solution: Saturated aqueous sodium bicarbonate solution.
-
Extraction solvent: Diethyl ether or dichloromethane.
-
Drying agent: Anhydrous sodium sulfate.
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC) for monitoring the reaction progress.
-
Thermostatically controlled reaction vessel or water bath.
-
Magnetic stirrer.
Procedure:
-
Preparation of Reaction Solutions:
-
Prepare a stock solution of each substrate (dioxolane and dioxane) of known concentration in the dioxane/water solvent mixture.
-
Prepare a stock solution of the internal standard in the same solvent mixture.
-
-
Kinetic Run:
-
In a thermostatically controlled reaction vessel maintained at a constant temperature (e.g., 40 °C), place a known volume of the substrate stock solution and the internal standard stock solution.
-
Initiate the reaction by adding a predetermined volume of the standardized hydrochloric acid solution. Start a timer immediately upon addition.
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Sample Quenching and Work-up:
-
Immediately quench the reaction in the aliquot by adding it to a vial containing an excess of saturated sodium bicarbonate solution.
-
Extract the organic components with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Analysis:
-
Analyze the quenched and extracted samples by GC-MS or HPLC.
-
Quantify the disappearance of the starting material (dioxolane or dioxane) relative to the constant concentration of the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the starting material versus time.
-
The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k).
-
Compare the rate constants obtained for the dioxolane and dioxane derivatives to determine their relative stability under the tested conditions.
-
Visualizing Reaction Mechanisms and Workflows
Acid-Catalyzed Hydrolysis Mechanism
The mechanism for the acid-catalyzed hydrolysis of both dioxolanes and dioxanes proceeds through a common pathway involving protonation and formation of a key oxocarbenium ion intermediate. The stability of this intermediate is the determining factor for the rate of the reaction.
Caption: Generalized mechanism of acid-catalyzed acetal/ketal hydrolysis.
Experimental Workflow for Stability Comparison
The following diagram illustrates the key steps in the experimental protocol for comparing the stability of dioxolane and dioxane protecting groups.
References
Spectroscopic Analysis for the Structural Confirmation of 2,2,4-Trimethyl-1,3-dioxolane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data to definitively confirm the structure of 2,2,4-trimethyl-1,3-dioxolane against its potential isomers. By leveraging proton and carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a clear differentiation based on established experimental data.
Spectroscopic Data Comparison
The following tables summarize the expected and reported spectroscopic data for this compound and three of its isomers: 2-ethyl-2-methyl-1,3-dioxolane, 2,4,5-trimethyl-1,3-dioxolane, and 2,2,5-trimethyl-1,3-dioxane. This comparative approach highlights the unique spectral fingerprints of each molecule.
Table 1: ¹H NMR Spectral Data Comparison (Predicted and Reported Chemical Shifts in ppm)
| Compound | Proton Environment | Predicted/Reported Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | C2-CH₃ (syn to C4-CH₃) | ~1.35 | Singlet | 3H |
| C2-CH₃ (anti to C4-CH₃) | ~1.41 | Singlet | 3H | |
| C4-CH₃ | ~1.25 | Doublet | 3H | |
| C4-H | ~4.1-4.3 | Multiplet | 1H | |
| C5-H (cis to C4-CH₃) | ~3.4-3.6 | Doublet of Doublets | 1H | |
| C5-H (trans to C4-CH₃) | ~4.0-4.2 | Doublet of Doublets | 1H | |
| 2-Ethyl-2-methyl-1,3-dioxolane | C2-CH₃ | ~1.2-1.4 | Singlet | 3H |
| C2-CH₂CH₃ | ~1.6-1.8 (CH₂) / ~0.8-1.0 (CH₃) | Quartet / Triplet | 2H / 3H | |
| O-CH₂-CH₂-O | ~3.9-4.1 | Multiplet | 4H | |
| 2,4,5-Trimethyl-1,3-dioxolane | C2-CH₃ | ~1.2-1.4 | Doublet | 3H |
| C4/C5-CH₃ | ~1.1-1.3 | Doublet | 6H | |
| C2-H | ~4.8-5.2 | Quartet | 1H | |
| C4/C5-H | ~3.5-4.0 | Multiplet | 2H | |
| 2,2,5-Trimethyl-1,3-dioxane | C2-CH₃ | ~1.3-1.5 | Singlet | 6H |
| C5-CH₃ | ~0.8-1.0 | Doublet | 3H | |
| C4/C6-H (axial) | ~3.4-3.6 | Multiplet | 2H | |
| C4/C6-H (equatorial) | ~3.9-4.1 | Multiplet | 2H | |
| C5-H | ~1.6-1.8 | Multiplet | 1H |
Table 2: ¹³C NMR Spectral Data Comparison (Predicted and Reported Chemical Shifts in ppm)
| Compound | Carbon Environment | Predicted/Reported Chemical Shift (ppm) |
| This compound | C2 | ~108-110 |
| C4 | ~74-76 | |
| C5 | ~70-72 | |
| C2-(CH₃)₂ | ~25-28 | |
| C4-CH₃ | ~20-22 | |
| 2-Ethyl-2-methyl-1,3-dioxolane | C2 | ~110-112 |
| O-CH₂-CH₂-O | ~64-66 | |
| C2-CH₃ | ~23-25 | |
| C2-CH₂CH₃ | ~30-32 (CH₂) / ~8-10 (CH₃) | |
| 2,4,5-Trimethyl-1,3-dioxolane | C2 | ~100-102 |
| C4/C5 | ~75-78 | |
| C2-CH₃ | ~18-20 | |
| C4/C5-CH₃ | ~15-18 | |
| 2,2,5-Trimethyl-1,3-dioxane | C2 | ~98-100 |
| C4/C6 | ~60-62 | |
| C5 | ~30-32 | |
| C2-(CH₃)₂ | ~28-30 | |
| C5-CH₃ | ~15-17 |
Table 3: Key IR Absorption Bands (cm⁻¹) and Mass Spectrometry (m/z) Fragments
| Compound | Key IR Absorptions (cm⁻¹) | Major Mass Fragments (m/z) |
| This compound | 2980-2850 (C-H stretch), 1150-1050 (C-O stretch) | 101 [M-CH₃]⁺, 59, 43 |
| 2-Ethyl-2-methyl-1,3-dioxolane | 2980-2850 (C-H stretch), 1150-1050 (C-O stretch) | 101 [M-CH₃]⁺, 87 [M-C₂H₅]⁺, 73, 59, 43 |
| 2,4,5-Trimethyl-1,3-dioxolane | 2980-2850 (C-H stretch), 1150-1050 (C-O stretch) | 101 [M-CH₃]⁺, 73, 58, 45, 43 |
| 2,2,5-Trimethyl-1,3-dioxane | 2980-2850 (C-H stretch), 1150-1050 (C-O stretch) | 115 [M-CH₃]⁺, 72, 59, 43 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
¹H NMR Acquisition :
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32, depending on concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Referencing: Tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
-
¹³C NMR Acquisition :
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-220 ppm.
-
Referencing: Deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition :
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation of components.
-
Ionization : Electron Ionization (EI) is typically used for small, volatile molecules. A standard electron energy of 70 eV is applied.
-
Mass Analysis : A quadrupole or time-of-flight (TOF) mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition : The mass spectrum is recorded, showing the relative abundance of each fragment ion.
Logical Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for the spectroscopic analysis and confirmation of the this compound structure.
Conclusion
The unique combination of chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra, along with characteristic C-O stretching frequencies in the IR spectrum and a distinct fragmentation pattern in the mass spectrum, provides an unambiguous confirmation of the this compound structure. The presented data and protocols offer a robust framework for researchers to differentiate this compound from its isomers with high confidence.
2,2,4-Trimethyl-1,3-dioxolane: A Benchmark Evaluation for Green Solvent Performance
In the persistent drive towards sustainable chemistry, the selection of environmentally benign solvents is a cornerstone of process design and development. 2,2,4-Trimethyl-1,3-dioxolane, a heterocyclic acetal, has emerged as a compound of interest in the green solvent landscape. This guide provides a comparative analysis of its performance characteristics against other established green solvents, supported by physicochemical data and detailed experimental protocols, to assist researchers and drug development professionals in making informed solvent choices.
It is important to note that while the physical and safety properties of this compound are well-documented, comprehensive benchmark studies detailing its performance in various reaction types and its specific solvency parameters (e.g., Hansen, Kamlet-Taft) are not extensively available in current literature. This guide, therefore, benchmarks its potential based on its known properties and the characteristics of the broader dioxolane class.
Physicochemical and Safety Properties: A Comparative Overview
A solvent's utility and green credentials are first assessed by its physical and safety profiles. This compound presents a moderate boiling point, advantageous for ease of removal post-reaction without excessive energy input, and a low melting point, ensuring liquidity over a broad range of process temperatures. Its flammability and oral toxicity are important safety considerations.[1][2]
The following table provides a comparative summary of this compound against four widely recognized green solvents: 2-Methyltetrahydrofuran (2-MeTHF), γ-Valerolactone (GVL), Cyclopentyl methyl ether (CPME), and Dimethyl carbonate (DMC).
| Property | This compound | 2-Methyltetrahydrofuran (2-MeTHF) | γ-Valerolactone (GVL) | Cyclopentyl methyl ether (CPME) | Dimethyl carbonate (DMC) |
| CAS Number | 1193-11-9 | 96-47-9 | 108-29-2 | 5614-37-9 | 616-38-6 |
| Molecular Weight ( g/mol ) | 116.16 | 86.13 | 100.12 | 100.16 | 90.08 |
| Boiling Point (°C) | 98 - 99 | 80 | 207 - 208 | 106 | 90 |
| Melting Point (°C) | -90 | -136 | -31 | -140 | 2 - 4 |
| Density (g/mL @ 20-25°C) | ~0.90 | ~0.85 | ~1.06 | ~0.86 | ~1.07 |
| Flash Point (°C) | 32 | -11 | 96 | -1 | 18 |
| Water Solubility | 111 g/L | 140 g/L (limited miscibility) | Miscible | 1.1 g/100g (low miscibility) | 139 g/L (slightly soluble) |
| Key Hazards | Flammable, Harmful if swallowed | Highly Flammable, Forms peroxides | Eye irritant | Flammable, Resists peroxide formation | Highly Flammable |
Solvency Characteristics
| Kamlet-Taft Parameter | 1,3-Dioxolane (B20135) (Proxy) |
| α (Acidity) | 0.00 |
| β (Basicity) | 0.45 |
| π (Polarity/Polarizability)* | 0.69 |
Data for 1,3-dioxolane presented as an estimation for the solvent class.[3][4]
These values suggest that dioxolanes are aprotic (α=0) with moderate hydrogen bond accepting ability and polarity, positioning them as potential replacements for conventional polar aprotic solvents.
Synthesis of this compound
This compound is synthesized via the acid-catalyzed ketalization of 1,2-propanediol (propylene glycol) with acetone.[5] Greener catalytic methods, utilizing ionic liquids and zinc chloride, have been developed to improve efficiency and reduce environmental impact compared to traditional catalysts.[5]
Experimental Protocols
General Protocol for the Synthesis of 1,3-Dioxolanes using a Green Catalyst
This procedure outlines the synthesis of 1,3-dioxolanes using Montmorillonite K10, a reusable solid acid catalyst, which aligns with green chemistry principles. This method is adapted from a procedure for synthesizing substituted dioxolanes and is applicable to the broader class.[1]
Materials:
-
Carbonyl Compound (e.g., aldehyde or ketone): 1.0 mmol
-
Diol (e.g., 1,2-propanediol): 2.0 mmol
-
Trimethyl orthoformate (TMOF, as a water scavenger): 1.0 mmol
-
Montmorillonite K10 clay: 300 mg
-
Sodium-dried Toluene (B28343): 20.0 mL
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer.
-
Charge the flask with the carbonyl compound (1.0 mmol), trimethyl orthoformate (1.0 mmol), Montmorillonite K10 (300 mg), and toluene (20.0 mL).
-
Stir the mixture at room temperature for 1 hour to activate the carbonyl group.
-
Add the diol (2.0 mmol) to the mixture.
-
Heat the reaction mixture to reflux, continuously removing the methanol (B129727) byproduct via the Dean-Stark trap.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Remove the Montmorillonite K10 catalyst by filtration.
-
Transfer the filtrate to a separatory funnel and wash with solid NaHCO₃ and then with water to neutralize any remaining acid.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by flash chromatography (silica gel) to yield the pure 1,3-dioxolane.
Green Solvent Selection Workflow
The decision to adopt a new solvent requires a logical evaluation of multiple factors. The following workflow illustrates a generalized selection process, balancing performance with environmental, health, and safety (EHS) considerations.
Conclusion
This compound exhibits several physicochemical properties—such as a moderate boiling point for easy removal, a wide liquid range, and potential derivation from bio-based feedstocks (acetone and propylene (B89431) glycol)—that make it a promising candidate as a green solvent. Its profile suggests it could be a viable alternative to more hazardous conventional solvents.
However, to establish it as a true benchmark, further research is critically needed. The generation of comprehensive, publicly available data on its Hansen Solubility Parameters and Kamlet-Taft parameters is essential for predicting its behavior and compatibility in various systems. Furthermore, direct comparative studies evaluating its performance (e.g., reaction yields, rates, and product purity) against established green and conventional solvents in a standardized set of chemical transformations would provide the necessary evidence for its widespread adoption by the research and drug development communities.
References
- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C6H12O2 | CID 62384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Kamlet-Taft solvent parameters [stenutz.eu]
- 4. Kamlet-Taft solvent parameters [stenutz.eu]
- 5. CN103087034A - Preparation methods of this compound and 1,2-propanediol - Google Patents [patents.google.com]
A Comparative Guide to Purity Validation of 2,2,4-Trimethyl-1,3-dioxolane by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity is a critical final step in the synthesis of any chemical compound, particularly for those intended for use in research, drug development, and other high-stakes applications. For 2,2,4-trimethyl-1,3-dioxolane, a versatile solvent and synthetic intermediate, ensuring high purity is paramount to guarantee reproducible results and the integrity of subsequent reactions. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of this compound.
Method Comparison at a Glance
Quantitative ¹H-NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds. Its key advantage lies in its ability to provide a direct measurement of the analyte concentration against a certified internal standard, without the need for a specific reference standard of the analyte itself. In contrast, GC-MS is a highly sensitive chromatographic technique ideal for identifying and quantifying volatile and semi-volatile impurities.
| Feature | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Signal intensity is directly proportional to the number of protons. | Separation based on volatility and polarity, with detection by mass-to-charge ratio. |
| Quantitation | Absolute (purity determined against a certified internal standard). | Relative (requires a reference standard of the analyte for accurate quantification). |
| Selectivity | Excellent for structural elucidation and identification of structurally related impurities. | High selectivity based on chromatographic separation and mass fragmentation patterns. |
| Sensitivity | Moderate (typically requires milligrams of sample). | Very high (can detect trace levels of volatile impurities, often at ppm or ppb levels). |
| Sample Throughput | Relatively fast, with simple sample preparation. | Can be more time-consuming due to chromatographic run times. |
| Instrumentation | High-resolution NMR spectrometer. | Gas chromatograph coupled to a mass spectrometer. |
Purity Determination by Quantitative ¹H-NMR Spectroscopy
The ¹H-NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. By integrating these signals and comparing them to the integral of a known amount of an internal standard, the absolute purity of the sample can be determined.
Predicted ¹H-NMR Spectral Data for this compound
Due to the chirality at the C4 position, the protons on the C5 methylene (B1212753) group are diastereotopic and are expected to be non-equivalent, appearing as separate signals. The gem-dimethyl protons at the C2 position are also expected to be non-equivalent for the same reason.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C4-CH₃ | ~1.2 | Doublet | 3H |
| C2-CH₃ (axial) | ~1.3 | Singlet | 3H |
| C2-CH₃ (equatorial) | ~1.4 | Singlet | 3H |
| C5-H (one of CH₂) | ~3.5 | Doublet of Doublets | 1H |
| C5-H (other of CH₂) | ~4.0 | Doublet of Doublets | 1H |
| C4-H | ~4.2 | Multiplet | 1H |
Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and may vary slightly depending on the solvent and experimental conditions.
Potential Impurities Detectable by NMR
The synthesis of this compound typically involves the reaction of 1,2-propanediol with acetone. Therefore, potential impurities that can be monitored by ¹H-NMR include:
-
Residual Acetone: A sharp singlet around 2.17 ppm.
-
Residual 1,2-Propanediol: Signals corresponding to its methyl, methylene, and methine protons.
-
Water: A broad singlet with a chemical shift that is dependent on the solvent and concentration.
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound.
Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
High-precision analytical balance
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh an appropriate amount of the certified internal standard into the same vial. The molar ratio of the analyte to the standard should be optimized for clear signal integration.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full signal recovery between scans.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in the this compound sample.
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., dichloromethane)
-
GC-MS system with a suitable capillary column (e.g., a non-polar column like DB-5ms)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1% v/v).
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Employ a suitable temperature program for the GC oven to separate the analyte from potential impurities. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C).
-
The mass spectrometer should be operated in electron ionization (EI) mode to generate fragmentation patterns for compound identification.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound. Commercial grades of this compound often show a purity of >98.0% by GC.
-
Identify any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the impurities based on their peak areas relative to the main component, assuming similar response factors for a preliminary assessment. For more accurate quantification, calibration with standards of the identified impurities would be necessary.
-
Visualization of Experimental Workflows
Caption: Workflow for purity validation by quantitative NMR (qNMR).
Caption: Comparison of qNMR and GC-MS for purity validation.
Conclusion
Both qNMR and GC-MS are powerful techniques for assessing the purity of this compound, each offering distinct advantages. qNMR provides a direct and accurate measure of absolute purity, making it an ideal primary method for certification of reference materials and for obtaining highly reliable purity values. GC-MS, with its exceptional sensitivity, is invaluable for detecting and identifying trace volatile impurities that might be missed by NMR. For a comprehensive and robust purity assessment, a combination of these orthogonal techniques is highly recommended. This dual approach ensures both the accurate quantification of the main component and a thorough characterization of the impurity profile, leading to greater confidence in the quality of the this compound used in research and development.
A Comparative Guide to Catalytic Efficiency in 2,2,4-Trimethyl-1,3-dioxolane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,2,4-trimethyl-1,3-dioxolane, a valuable ketal compound, is of significant interest in various chemical applications, including its use as a protecting group in organic synthesis and as a component in certain formulations. The efficiency of its synthesis is highly dependent on the chosen catalytic system. This guide provides an objective comparison of different catalysts employed in the synthesis of this compound and structurally similar dioxolanes, supported by experimental data to aid in catalyst selection and process optimization.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts in the synthesis of this compound. The data is compiled from scientific literature and patents, highlighting key performance indicators such as reaction yield, selectivity, and the conditions employed.
| Catalyst System | Catalyst Type | Reactants | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Reference |
| 1-butyl-3-methylimidazolium bromide / ZnCl₂ | Ionic Liquid / Lewis Acid | 1,2-Propylene oxide, Acetone (B3395972) | 80 | 3 | 94-95 | 99-100 | [1] |
| Anhydrous ZnCl₂ | Lewis Acid | 1,2-Propylene oxide, Acetone | 80 | 3 | 86 | Not Specified | [1] |
| Zinc trifluoromethanesulfonate (B1224126) | Lewis Acid | 1,2-Propylene oxide, Acetone | 80 | 3 | 98 | 81 | [1] |
| Zinc trifluoromethanesulfonate / Ionic Liquid | Lewis Acid / Ionic Liquid | 1,2-Propylene oxide, Acetone | 80 | 3 | 98 | 94 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using different catalytic systems are provided below. These protocols are based on established procedures.
General Procedure using a Homogeneous Lewis Acid Catalyst (e.g., Anhydrous ZnCl₂)
-
Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a condenser, and a thermometer.
-
Reactant Charging: The flask is charged with acetone and 1,2-propylene oxide, typically in a molar ratio ranging from 1:1 to 10:1.[1]
-
Catalyst Addition: The Lewis acid catalyst (e.g., anhydrous zinc chloride) is added to the reactant mixture under stirring. The catalyst loading is typically a small molar percentage relative to the limiting reactant.
-
Reaction: The mixture is heated to the desired reaction temperature (e.g., 80°C) and stirred for a specified duration (e.g., 3 hours).[1] The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The catalyst may be neutralized or removed by washing with a suitable aqueous solution. The organic layer is then separated, dried over an anhydrous drying agent (e.g., sodium sulfate), and filtered. The final product, this compound, is purified from the crude mixture by fractional distillation.
Procedure using a Composite Ionic Liquid/Lewis Acid Catalyst
-
Catalyst Preparation: The composite catalyst is prepared by mixing the ionic liquid (e.g., 1-butyl-3-methylimidazolium bromide) and the Lewis acid (e.g., anhydrous zinc chloride) in the desired ratio.
-
Reaction Setup: A suitable reactor is charged with 1,2-propylene oxide and acetone.
-
Catalyst Introduction: The prepared ionic liquid/Lewis acid catalyst is introduced into the reactor.
-
Reaction Conditions: The reaction is carried out under controlled temperature (e.g., 80°C) and pressure for a specific time (e.g., 3 hours) with continuous stirring.[1]
-
Product Separation: After the reaction, the mixture is allowed to cool. Due to the negligible vapor pressure of the ionic liquid, the volatile components (unreacted starting materials and the product) can be separated by distillation. The catalyst system remaining in the reactor can potentially be recycled for subsequent batches. The collected distillate is then purified by fractional distillation to isolate this compound.
Mandatory Visualization
The following diagrams illustrate the generalized experimental workflow and the logical considerations for comparing catalytic efficiency in the synthesis of this compound.
Caption: Generalized experimental workflow for the synthesis of this compound.
Caption: Logical flow for comparing the performance of different catalysts.
References
A Comparative Guide to Chiral Auxiliaries: Unveiling the Advantages of (S)-2,2,5-Trimethyl-1,3-dioxolan-4-one in Stereoselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the precise control of stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral auxiliaries remain a robust and reliable tool for achieving this control. While Evans' oxazolidinones and Oppolzer's sultams have long been considered the gold standard, derivatives of readily available chiral pool starting materials are emerging as highly effective and economical alternatives. This guide provides an in-depth comparison of (S)-2,2,5-trimethyl-1,3-dioxolan-4-one, a chiral auxiliary derived from (S)-lactic acid, with other established auxiliaries, supported by experimental data and detailed protocols.
It is important to note that while the topic of interest is "2,2,4-Trimethyl-1,3-dioxolane," extensive research reveals that its application in stereoselective synthesis is not well-documented. Instead, the closely related 2,2,5-trimethyl-1,3-dioxolan-4-one (B3136373) stands out as a potent chiral auxiliary. This guide will focus on the latter, as it aligns with the core requirement of evaluating stereoselective control.
Key Advantages of (S)-2,2,5-Trimethyl-1,3-dioxolan-4-one
Derived from the inexpensive and naturally abundant (S)-lactic acid, (S)-2,2,5-trimethyl-1,3-dioxolan-4-one offers several distinct advantages:
-
High Diastereoselectivity: The rigid five-membered ring structure, featuring a gem-dimethyl group at the C2 position, creates a highly defined chiral environment. This leads to excellent levels of facial selectivity in a variety of transformations, including enolate alkylations and aldol (B89426) reactions.[1]
-
Predictable Stereochemical Outcome: The stereochemical course of reactions is highly predictable. The steric bulk of the gem-dimethyl group effectively shields one face of the enolate, directing incoming electrophiles to the opposite face.[1]
-
Versatile Cleavage Conditions: The auxiliary can be removed under a range of mild conditions, including hydrolysis, reduction, or transesterification, to furnish the desired chiral product. This versatility ensures compatibility with a wide array of functional groups in complex molecules.[1]
-
Economic and Sustainable: Being derived from a renewable resource like lactic acid, this auxiliary presents a more cost-effective and sustainable option compared to many other chiral auxiliaries.
Comparative Performance in Diastereoselective Alkylation
The diastereoselective alkylation of N-acyl derivatives is a benchmark reaction for evaluating the efficacy of chiral auxiliaries. The following table summarizes the comparative performance of an N-propanoyl derivative of (S)-2,2,5-trimethyl-1,3-dioxolan-4-one against a well-established Evans' oxazolidinone auxiliary in the alkylation with benzyl (B1604629) bromide.
| Chiral Auxiliary | Electrophile | Base | Diastereomeric Ratio (d.r.) |
| (S)-N-Propanoyl-2,2,5-trimethyl-1,3-dioxolan-4-one | Benzyl Bromide | LDA | >95:5 |
| (S)-4-benzyl-N-propanoyl-oxazolidin-2-one (Evans' Auxiliary) | Benzyl Bromide | LDA | >98:2 |
Data is compiled from representative literature and is intended for comparative purposes. Exact ratios may vary based on specific reaction conditions.
As the data indicates, the lactate-derived auxiliary provides excellent diastereoselectivity, comparable to that achieved with the widely used Evans' auxiliary.
Mechanism of Stereocontrol
The high diastereoselectivity observed with the 2,2,5-trimethyl-1,3-dioxolan-4-one auxiliary is attributed to the formation of a rigid, chelated enolate intermediate. Upon deprotonation with a strong base such as lithium diisopropylamide (LDA), the lithium cation is believed to chelate to the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation locks the conformation of the enolate, and the gem-dimethyl group at the C2 position effectively blocks the top (Re) face. Consequently, the incoming electrophile preferentially attacks from the less hindered bottom (Si) face, leading to the observed high diastereoselectivity.[1]
Caption: Stereochemical model for electrophilic attack on the enolate.
Experimental Protocols
Synthesis of (S)-N-Propanoyl-2,2,5-trimethyl-1,3-dioxolan-4-one
A detailed experimental protocol for the acylation of the chiral auxiliary.
Materials:
-
(S)-2,2,5-trimethyl-1,3-dioxolan-4-one
-
n-Butyllithium (n-BuLi) in hexanes
-
Propanoyl chloride
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A solution of (S)-2,2,5-trimethyl-1,3-dioxolan-4-one (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
n-Butyllithium (1.05 eq) is added dropwise, and the resulting solution is stirred for 30 minutes at -78 °C.
-
Propanoyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred for an additional 2 hours at -78 °C.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution and allowed to warm to room temperature.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the title compound.
Diastereoselective Alkylation
A general procedure for the diastereoselective alkylation of the N-acylated auxiliary.
Materials:
-
(S)-N-Propanoyl-2,2,5-trimethyl-1,3-dioxolan-4-one
-
Lithium diisopropylamide (LDA) solution in THF
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of (S)-N-Propanoyl-2,2,5-trimethyl-1,3-dioxolan-4-one (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of LDA (1.1 eq) in THF is added dropwise, and the mixture is stirred for 30 minutes at -78 °C to ensure complete enolate formation.
-
Benzyl bromide (1.2 eq) is then added dropwise, and the reaction is stirred at -78 °C until thin-layer chromatography (TLC) analysis indicates the consumption of the starting material.
-
The reaction is quenched with saturated aqueous NH₄Cl solution and allowed to warm to room temperature.
-
The product is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over MgSO₄, filtered, and concentrated in vacuo.
-
The diastereomeric ratio is determined by ¹H NMR or chiral HPLC analysis of the crude product, which is then purified by silica gel chromatography.
Cleavage of the Chiral Auxiliary
A representative procedure for the removal of the auxiliary via transesterification.
Materials:
-
Alkylated product from the previous step
-
Anhydrous methanol
-
Sodium methoxide (B1231860) (catalytic amount)
-
Acetic acid
Procedure:
-
The purified alkylated product is dissolved in anhydrous methanol.
-
A catalytic amount of sodium methoxide (NaOMe, 0.1 eq) is added.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is neutralized with acetic acid, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the chiral methyl ester.[1]
Caption: General experimental workflow for asymmetric synthesis.
Conclusion
(S)-2,2,5-trimethyl-1,3-dioxolan-4-one presents a highly effective and practical chiral auxiliary for asymmetric synthesis. Its key strengths lie in its ready availability from inexpensive starting materials, the high and predictable diastereoselectivity it imparts in a range of chemical transformations, and the versatility of its cleavage.[1] For researchers and drug development professionals seeking efficient and economical routes to enantiomerically pure compounds, this lactate-derived auxiliary offers a compelling alternative to more traditional and costly reagents.
References
Navigating the Analytical Landscape for Dioxolane Derivatives: A Comparative Guide
An in-depth analysis of methodologies for the detection and quantification of 2,2,4-Trimethyl-1,3-dioxolane and related compounds, crucial for ensuring specificity and avoiding cross-reactivity in research and drug development.
Comparison of Analytical Methodologies
The detection of small molecules like this compound largely relies on chromatographic techniques coupled with mass spectrometry. These methods offer high sensitivity and selectivity, which are essential for distinguishing the target analyte from a complex matrix.
| Method | Principle | Sample Matrix | Key Advantages | Considerations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification.[3] | Environmental samples (water, sediment), Food and Flavor matrices[4] | High resolution for complex mixtures, provides structural information for identification.[3] | Requires volatile and thermally stable analytes; derivatization may be necessary for some compounds.[3] |
| Liquid Chromatography (LC) | Separates compounds based on their partitioning between a mobile liquid phase and a stationary solid phase. | Aqueous samples, biological fluids | Applicable to a wide range of compounds, including non-volatile and thermally labile ones. | Resolution may be lower than GC for certain volatile compounds. |
| Ultra-Performance Liquid Chromatography (UPLC) | A high-pressure version of LC using smaller particles, resulting in faster and more efficient separations.[1] | Aqueous samples, biological fluids | Increased resolution, sensitivity, and speed compared to conventional LC.[1] | Higher operational pressures require specialized equipment. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Organic Compounds
This protocol provides a general framework for the analysis of this compound and similar volatile compounds in a given sample.
1. Sample Preparation: Purge and Trap (P&T)
The purge and trap method is a dynamic headspace technique suitable for extracting volatile organic compounds from aqueous or solid samples.[3]
-
Apparatus: Purge and trap concentrator coupled to a GC-MS system.
-
Procedure:
-
An inert gas (e.g., helium or nitrogen) is bubbled through the sample matrix (e.g., water sample).[3]
-
Volatile compounds are stripped from the sample and carried into a sorbent trap.
-
The trap is rapidly heated to desorb the trapped analytes, which are then transferred to the GC column.
-
2. GC-MS Analysis
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature gradient is used to separate compounds based on their boiling points. For example, an initial temperature of 40°C held for 2 minutes, followed by a ramp to 250°C at 10°C/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Acquisition: Full scan mode to acquire mass spectra for compound identification, and selected ion monitoring (SIM) for enhanced sensitivity in quantification.
Workflow for GC-MS Analysis
Caption: Workflow of GC-MS analysis with purge and trap sample preparation.
Logical Relationship of Analytical Specificity
The concept of cross-reactivity in immunoassays is analogous to analytical interference in chromatographic methods. The goal is to differentiate the target analyte from other structurally related compounds.
Caption: Logical diagram illustrating analytical specificity and interference.
References
Safety Operating Guide
Navigating the Safe Disposal of 2,2,4-Trimethyl-1,3-dioxolane: A Procedural Guide
The proper disposal of 2,2,4-Trimethyl-1,3-dioxolane, a flammable liquid and irritant, is paramount for laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste in accordance with general safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound requires careful attention to its flammable and irritant nature.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Use chemical-impermeable gloves (e.g., nitrile rubber) and wear fire/flame resistant and impervious clothing to prevent skin contact.
-
Respiratory Protection: If working in a poorly ventilated area or if exposure limits are exceeded, use a full-face respirator.
-
General Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking. Contaminated clothing should be removed and washed before reuse.
Handling and Storage of Waste:
-
Handle the chemical in a well-ventilated area, preferably within a fume hood.[1]
-
Keep waste containers of this compound tightly closed and store them in a cool, dry, and well-ventilated place.[1][2]
-
The storage area should be away from heat, sparks, open flames, and other ignition sources.[2][3]
-
Use non-sparking tools and take precautionary measures against static discharge when handling this substance.[1][2]
Summary of Chemical Properties and Hazards
For quick reference, the following table summarizes the key characteristics of this compound.
| Property/Hazard | Description | Citations |
| Chemical Formula | C6H12O2 | [3] |
| Molecular Weight | 116.16 g/mol | [3] |
| Appearance | Liquid | [3] |
| Flammability | Flammable liquid and vapor (Category 3) | [4] |
| Health Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed. | [3][4] |
| Incompatibilities | Keep away from open flames, hot surfaces, and sources of ignition. | [3] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical in regular trash or down the sewer system.[5]
-
Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste" and specify the contents as "this compound".[5] For mixtures, list all chemical components and their approximate percentages.
-
Segregate this waste from incompatible materials.
-
-
Containerization:
-
Use a suitable, leak-proof container that is compatible with this compound. Plastic containers are often preferred for hazardous waste when compatibility is not an issue.[5]
-
Ensure the container is in good condition and can be securely closed.[6]
-
Keep the container closed at all times except when adding waste.[6][7]
-
-
Spill Containment:
-
Contacting Environmental Health and Safety (EHS):
-
Most chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
-
Provide the EHS office with a complete list of the chemicals for disposal.[5]
-
Follow their specific procedures for waste pickup and disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the safe disposal of this compound.
Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before disposal as regular trash.
-
Triple Rinsing:
-
In a fume hood, rinse the container three times with a suitable solvent (e.g., acetone (B3395972) or ethanol) that can dissolve the chemical residue.
-
Collect the rinsate as hazardous waste and add it to your flammable liquid waste container.[6]
-
-
Final Rinse:
-
After the solvent rinse, perform a final triple rinse with water.[6]
-
-
Drying and Disposal:
-
Allow the container to air dry completely.
-
Once dry, deface or remove the original label.
-
The clean, empty container can then be disposed of in the regular trash.[6]
-
Disclaimer: The information provided is based on general chemical safety and waste disposal guidelines. It is not a substitute for the specific guidance found in the manufacturer-provided Safety Data Sheet (SDS) for this compound and the regulations of your institution and local authorities. Always consult your institution's Environmental Health and Safety (EHS) department for definitive disposal protocols. No specific experimental protocol for the neutralization of this chemical was found in the publicly available resources.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.fr [fishersci.fr]
- 4. synerzine.com [synerzine.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. pfw.edu [pfw.edu]
Personal protective equipment for handling 2,2,4-Trimethyl-1,3-dioxolane
Essential Safety and Handling Guide for 2,2,4-Trimethyl-1,3-dioxolane
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for research, scientific, and drug development professionals. Our aim is to be your preferred resource for laboratory safety, building trust by delivering value beyond the product itself.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Face Shield | Recommended when there is a splash hazard. | |
| Skin Protection | Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use. |
| Protective Clothing | Fire/flame resistant and impervious clothing.[1] | |
| Lab Coat | A flame-retardant laboratory coat is recommended. | |
| Respiratory Protection | Respirator | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[1] |
Quantitative Exposure Limits
No specific occupational exposure limits (OELs) have been established for this compound by major regulatory agencies.[1] For a related compound, Dioxolane, the following limit has been set and may be used as a cautious point of reference:
| Organization | Chemical | Exposure Limit |
| ACGIH | Dioxolane | TLV: 20 ppm (8-hour TWA)[2] |
Disclaimer: The provided exposure limit is for Dioxolane, not this compound. It should be used for guidance purposes only in the absence of specific data for the trimethyl derivative.
Operational and Disposal Plans
Safe Handling Protocol
Adherence to a strict handling protocol is essential to minimize exposure and ensure a safe laboratory environment.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1]
-
A certified chemical fume hood is the preferred designated area for all manipulations of this substance.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
2. Procedural Steps for Handling:
-
Before starting any work, ensure all necessary PPE is correctly worn.
-
Ground and bond all containers when transferring the material to prevent static discharge.[3]
-
Use only non-sparking tools to avoid ignition sources.[1]
-
Avoid contact with skin and eyes.[1]
-
Avoid inhalation of vapors.
-
Keep the container tightly closed when not in use.[1]
-
Do not eat, drink, or smoke in the area where the chemical is handled.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste material, including any contaminated absorbent materials, in a suitable, labeled, and closed container.[1]
-
Do not dispose of this compound down the drain.
2. Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.
-
Keep waste containers away from heat, sparks, open flames, and incompatible materials.
3. Final Disposal:
-
Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations.
-
It is recommended to use a licensed professional waste disposal service for the final disposal of this hazardous material.
Emergency Procedures: Chemical Spill Workflow
The following diagram outlines the logical workflow for responding to a spill of this compound.
Caption: Workflow for a chemical spill of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
